molecular formula C5H9NO4S B1663187 (RS)-Carbocisteine CAS No. 25390-17-4

(RS)-Carbocisteine

Número de catálogo: B1663187
Número CAS: 25390-17-4
Peso molecular: 179.20 g/mol
Clave InChI: GBFLZEXEOZUWRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

S-Carboxymethylcysteine (SCMC), also known as carbocisteine, is a mucoactive reagent with well-documented antioxidant and anti-inflammatory properties, making it a valuable compound for biomedical research . First synthesized in the 1930s, it is a blocked thiol derivative of the amino acid L-cysteine and functions differently from other mucolytics like N-acetylcysteine (NAC) . Its primary research applications focus on respiratory and neurological diseases. In research on chronic obstructive pulmonary disease (COPD), S-carboxymethylcysteine has been shown to reduce exacerbation rates and exhibit mucoregulatory activity . Beyond its effect on mucus, studies highlight its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines like IL-8 and IL-6 . It also demonstrates research value in reducing the adherence of respiratory pathogens such as Streptococcus pneumoniae and Moraxella catarrhalis to human epithelial cells, suggesting a potential role in mitigating infection-related complications . More recent investigations have explored its neuroprotective potential. A 2021 study using an in vitro Parkinson's disease model reported that S-carboxymethylcysteine protected neuronal cells from oxidative stress and mitochondrial impairment, indicating its relevance in neurodegenerative disease research . The metabolism of S-carboxymethylcysteine is complex and exhibits significant inter-individual variation due to a genetic polymorphism in sulfoxidation capacity, which influences the duration of exposure to the active sulfide metabolite . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-amino-3-(carboxymethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLZEXEOZUWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022738
Record name Carbocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Carboxymethyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25390-17-4, 2387-59-9, 638-23-3
Record name S-(Carboxymethyl)cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25390-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocysteine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loviscol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name carbocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Cysteine, S-(carboxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(carboxymethyl)-DL-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOCYSTEINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4252LRM78Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-Carboxymethyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 - 207 °C
Record name S-Carboxymethyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (RS)-Carbocisteine: Chemical Properties and Structure

This compound, also known as S-Carboxymethyl-DL-cysteine, is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus. This technical guide provides a comprehensive overview of its core chemical properties, structure, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a racemic mixture of S-Carboxymethyl-L-cysteine and S-Carboxymethyl-D-cysteine. The L-enantiomer, Carbocisteine, is the active form. The compound is a derivative of the amino acid cysteine.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-amino-3-(carboxymethylsulfanyl)propanoic acid[3]
Synonyms S-(Carboxymethyl)-DL-cysteine, Carbocysteine DL-[1][3]
Molecular Formula C5H9NO4S[4][5][6]
Molecular Weight 179.19 g/mol / 179.20 g/mol [2][5][6]
Melting Point 204 to 207 °C / 208-213 °C (decomposes)[2][7]
Appearance Colorless solid[2]
Solubility Soluble in cold water. Insoluble in DMSO.[7][8]
XLogP3 -3.1[4][6]
Topological Polar Surface Area 126 Ų[4][6]
Hydrogen Bond Donor Count 3[6]
Hydrogen Bond Acceptor Count 6[6]

Chemical Structure

This compound is a thioether derivative of cysteine. The structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a side chain containing a thioether linkage to a carboxymethyl group.[4] The presence of a chiral center at the alpha-carbon results in two enantiomers, (R)- and (S)-Carbocisteine. The commercial product is often the racemic mixture.

G cluster_carbocisteine This compound Structure C_alpha N H₂N C_alpha->N COOH1 COOH C_alpha->COOH1 H H C_alpha->H CH2_S CH₂ C_alpha->CH2_S C_alpha->N_pos Amino Group C_alpha->COOH1_pos Carboxylic Acid C_alpha->H_pos C_alpha->CH2_S_pos S S CH2_S->S CH2_COOH CH₂ S->CH2_COOH COOH2 COOH CH2_COOH->COOH2 CH2_S_pos->S_pos S_pos->CH2_COOH_pos Thioether Linkage CH2_COOH_pos->COOH2_pos Carboxylic Acid C_alpha_node N_node N C_alpha_node->N_node COOH1_node C C_alpha_node->COOH1_node H_node H C_alpha_node->H_node CH2_S_node C C_alpha_node->CH2_S_node O1_1 O COOH1_node->O1_1 = O1_2 OH COOH1_node->O1_2 S_node S CH2_S_node->S_node CH2_COOH_node C S_node->CH2_COOH_node COOH2_node C CH2_COOH_node->COOH2_node O2_1 O COOH2_node->O2_1 = O2_2 OH COOH2_node->O2_2

Caption: Chemical structure of this compound.

Experimental Protocols

A common method for the synthesis of Carbocisteine is through the alkylation of cysteine with chloroacetic acid.[2] The process generally involves the reaction of L-cysteine hydrochloride with monochloroacetic acid in an aqueous solution under alkaline conditions, followed by crystallization.[][10]

Protocol: One-Pot Synthesis [10]

  • Reaction Setup: In a suitable reactor, add purified water. While stirring, add L-cysteine hydrochloride monohydrate and monochloroacetic acid (molar ratio of approximately 1:1.0 to 1:1.1).[10]

  • Carboxymethylation: Stir the mixture until all solids are dissolved. The reaction proceeds via nucleophilic substitution where the thiol group of cysteine attacks the electrophilic carbon of chloroacetic acid.

  • Neutralization and Crystallization: After the reaction is complete, adjust the pH of the solution to approximately 3 with a base (e.g., NaOH) to facilitate the precipitation of the crude product.[]

  • Purification: The crude product is collected by filtration. Recrystallization from hot water can be performed to obtain the final purified product. This involves dissolving the crude solid in water at 50-60°C, adjusting the pH to dissolve it completely, treating with activated carbon for decolorization, filtering, and then adjusting the pH back to 2-3 to precipitate the pure carbocisteine.[11]

  • Drying: The purified crystals are washed with cold distilled water until free of chloride ions and then dried under vacuum.[]

G cluster_synthesis Synthesis Workflow start Dissolve L-Cysteine HCl & Chloroacetic Acid in Water reaction Carboxymethylation Reaction start->reaction Stir neutralize Neutralize to pH ~3 with NaOH reaction->neutralize Complete crystallize Crystallize Crude Product neutralize->crystallize purify Recrystallize from Hot Water crystallize->purify Filter dry Wash and Dry Final Product purify->dry Filter

Caption: General workflow for the synthesis of Carbocisteine.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [12]

This method is suitable for the determination of Carbocisteine in active pharmaceutical ingredients.

  • Chromatographic System:

    • Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A mixture of water and acetonitrile (95:5 v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV at 215 nm.[12]

    • Injection Volume: 20 µL.[12]

    • Temperature: Ambient.[12]

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing and dissolving the Carbocisteine standard or sample in the diluent (water:acetonitrile, 95:5 v/v) to a concentration of 1000 µg/mL.[12]

    • Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the diluent.[12]

  • Validation Parameters: The method should be validated for system suitability, linearity, accuracy, precision, and robustness.[12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [5]

This method is highly sensitive and selective for the quantification of Carbocisteine in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add an internal standard (e.g., rosiglitazone).[5]

    • Precipitate proteins by adding a suitable organic solvent (e.g., methanol).

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Waters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm).[5]

    • Mobile Phase: Methanol and 0.5% formic acid solution (40:60 v/v).[5]

    • Flow Rate: 500 µL/min.[5]

    • Injection Volume: 5 µL.[5]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Carbocisteine: 180.0 > 89.0.[5]

    • MRM Transition for Rosiglitazone (IS): 238.1 > 135.1.[5]

  • Quantification: A calibration curve is constructed in the range of 50.0 to 6000.0 ng/mL.[5]

Mechanism of Action and Signaling Pathways

Carbocisteine's primary role as a mucolytic involves modulating the composition of mucus. It is believed to restore the equilibrium between sialomucins and fucomucins, likely through the intracellular stimulation of sialyl-transferase, an enzyme involved in glycoprotein synthesis.[4][13] This leads to the production of mucus with lower viscosity, facilitating its clearance from the respiratory tract.[4][14]

In addition to its mucoregulatory effects, Carbocisteine exhibits anti-inflammatory and antioxidant properties.[][13][15] There is evidence to suggest that it can suppress inflammatory signaling pathways.

  • Inhibition of NF-κB and MAPK Pathways: Carbocisteine may reduce lung inflammation by suppressing the NF-κB and ERK1/2 MAPK signaling pathways, which in turn decreases the production of pro-inflammatory cytokines like TNF-alpha.[4][13]

  • Reduction of ICAM-1 Expression: Carbocisteine has been shown to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[15] ICAM-1 is a receptor used by rhinoviruses to enter cells and is also involved in neutrophil recruitment to the lungs.[4][15]

G cluster_pathway Carbocisteine Anti-Inflammatory Signaling carbocisteine This compound nfkb NF-κB Pathway carbocisteine->nfkb mapk ERK1/2 MAPK Pathway carbocisteine->mapk icam1 ICAM-1 Expression carbocisteine->icam1 tnfa TNF-α Production nfkb->tnfa mapk->tnfa inflammation Airway Inflammation icam1->inflammation (Neutrophil Recruitment) tnfa->inflammation

Caption: Putative anti-inflammatory signaling pathways of Carbocisteine.

References

(RS)-Carbocisteine (CAS 638-23-3): A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (RS)-Carbocisteine, a widely used mucolytic agent. The following sections detail its fundamental characteristics, supported by experimental observations and structured data for ease of reference and comparison.

General and Structural Characteristics

This compound, also known as S-Carboxymethyl-L-cysteine, is a derivative of the amino acid cysteine. It functions by reducing the viscosity of mucus, which aids in its expectoration in respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.

IdentifierValue
IUPAC Name (2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid
CAS Number 638-23-3
Molecular Formula C₅H₉NO₄S
Molecular Weight 179.19 g/mol
Appearance White crystalline powder or flakes
Odor Odorless or with a slight characteristic odor
Taste Slightly acidic

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 2.1: Thermal and Spectroscopic Properties
PropertyValueReference
Melting Point 185-187 °C
~186 °C (with decomposition)
200 °C (decomposes)
204-207 °C
205-207 °C
208-213 °C (decomposes)
Boiling Point 393.5 °C at 760 mmHg
417.3 ± 45.0 °C (Predicted)
Specific Optical Rotation [α] -33.5° to -36.5°
-31° (c=1, 10% NaH₂CO₃)
Table 2.2: Solubility and Partitioning Behavior
PropertyValueConditionsReference
Water Solubility Very slightly soluble
Soluble in cold water
Slightly soluble in hot water
1.6 g/L
~0.16%
Ethanol Solubility Practically insoluble(95%)
Acetone Solubility Insoluble
DMSO Solubility Soluble
Aqueous Acid/Base Solubility Dissolves in dilute hydrochloric acid and sodium hydroxide solutions
logP (Octanol-Water Partition Coefficient) -2.7 (Predicted by ALOGPS)
-4.24
0.204 (est)
pKa 1.84
2.06 ± 0.10 (Predicted)

Stability Profile

This compound is stable under normal temperatures and pressures. However, its stability in aqueous solutions is influenced by pH and temperature. Forced degradation studies have shown that degradation occurs under thermal stress, particularly at pH values between 5.0 and 7.0. One of the identified degradation products under thermal stress is 5-oxo-thiomorpholine-3-carboxylic acid, the lactam of carbocisteine. In the presence of oxidizing agents like hydrogen peroxide, it can degrade to S-carboxymethyl-L-cysteine-(R/S)-sulphoxide. The stability of liquid formulations can be optimized by maintaining the pH between 6.5 and 7.25.

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducible research. Below are generalized methodologies for key experiments.

Melting Point Determination
  • Method: Capillary Melting Point Method.

  • Apparatus: A calibrated melting point apparatus.

  • Procedure: A small amount of the dried, powdered this compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate. The temperature range over which the substance melts is recorded as the melting point. The observation of decomposition is also noted.

Solubility Determination
  • Method: Shake-Flask Method.

  • Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the saturated solution is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination
  • Method: Potentiometric Titration.

  • Procedure: A known concentration of this compound is dissolved in water. The solution is then titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa values are determined from the resulting titration curve.

Visualizations

Mechanism of Action of this compound

The primary mucolytic action of this compound involves the modulation of bronchial secretions. It is believed to restore the normal balance of sialomucins and fucomucins,

S-Carboxymethyl-L-cysteine: A Comprehensive Technical Review of its Discovery, History, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Carboxymethyl-L-cysteine (SCMC), a derivative of the amino acid L-cysteine, has a rich history spanning nearly eight decades. Initially explored for various biochemical applications, it has carved out a significant clinical niche as a mucoregulatory agent in the management of respiratory disorders characterized by mucus hypersecretion, such as chronic obstructive pulmonary disease (COPD) and bronchitis. This technical guide provides a comprehensive overview of the discovery and history of SCMC, detailing its synthesis and the evolution of our understanding of its multifaceted mechanisms of action. Beyond its effects on mucus viscosity and composition, SCMC exhibits significant antioxidant and anti-inflammatory properties. This document consolidates key experimental protocols, presents quantitative data from pivotal studies in structured tables, and visualizes the complex signaling pathways modulated by this therapeutic agent.

Discovery and History

S-Carboxymethyl-L-cysteine was first synthesized in the 1930s, with its clinical application as a mucoregulator in respiratory diseases beginning in the 1960s.[1] A French company, Joullie, is credited with its initial development and clinical application in 1961.[2] The primary synthesis route involves the alkylation of the thiol group of L-cysteine with chloroacetic acid in an alkaline environment. Over the years, various modifications to this fundamental process have been patented to improve purity and yield for pharmaceutical applications.

Chemical Synthesis

The synthesis of S-Carboxymethyl-L-cysteine is a well-established chemical process. The most common method involves the reaction of L-cysteine with monochloroacetic acid under alkaline conditions.

General Experimental Protocol for Synthesis

This protocol is a composite of methodologies described in various patents and publications.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Monochloroacetic acid

  • Liquid ammonia or other suitable alkaline solution (e.g., sodium hydroxide)

  • Activated carbon

  • Refined hydrochloric acid

  • Deionized water

Procedure:

  • Preparation of L-cysteine solution: Dissolve L-cysteine hydrochloride monohydrate in deionized water.

  • Alkylation Reaction: Under a nitrogen atmosphere, add a solution of monochloroacetic acid to the L-cysteine solution. The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) by the controlled addition of an alkaline solution, such as liquid ammonia or sodium hydroxide. The reaction is typically carried out at a controlled temperature, for example, 60°C for approximately 4 hours.[3]

  • Decolorization and Filtration: After the reaction is complete, the solution is decolorized with activated carbon and then filtered to remove the carbon and any other solid impurities.

  • Precipitation: The filtrate is acidified with refined hydrochloric acid to a pH corresponding to the isoelectric point of S-Carboxymethyl-L-cysteine (approximately pH 2.5-3.0) to precipitate the product.

  • Isolation and Drying: The precipitated S-Carboxymethyl-L-cysteine is collected by filtration, washed with deionized water, and dried under vacuum to yield the final product.

Mechanism of Action

The therapeutic effects of S-Carboxymethyl-L-cysteine are attributed to a combination of mucoregulatory, antioxidant, and anti-inflammatory activities. Unlike classic mucolytics such as N-acetylcysteine, which cleave disulfide bonds in mucus glycoproteins, SCMC's primary mechanism is believed to be "mucoregulatory."

Mucoregulatory Effects

SCMC is thought to restore the normal composition of mucus by modulating the activity of sialyltransferases, enzymes involved in the synthesis of sialomucins. This leads to an increase in the ratio of sialomucins to fucomucins, which in turn reduces the viscosity of mucus. Furthermore, SCMC has been shown to reduce the expression of the MUC5AC mucin gene, which is often overexpressed in inflammatory airway diseases.

Experimental Protocol: Evaluation of Mucus Production in Rat Trachea Explants

This protocol is based on studies investigating the effect of SCMC on mucus secretion.

Objective: To quantify the effect of S-Carboxymethyl-L-cysteine on mucus glycoprotein production in an ex vivo model.

Materials:

  • Tracheas from male Wistar rats

  • Culture medium (e.g., RPMI 1640) supplemented with antibiotics

  • [³H]-glucosamine (radiolabel for newly synthesized glycoproteins)

  • S-Carboxymethyl-L-cysteine solutions of varying concentrations

  • Scintillation fluid and counter

Procedure:

  • Explant Preparation: Male Wistar rats are sacrificed, and their tracheas are aseptically removed and placed in ice-cold culture medium. The tracheas are then cut into small rings.

  • Incubation: The tracheal rings are placed in individual wells of a culture plate containing fresh medium. S-Carboxymethyl-L-cysteine is added to the treatment groups at desired concentrations, while the control group receives the vehicle.

  • Radiolabeling: [³H]-glucosamine is added to each well to label newly synthesized mucus glycoproteins. The explants are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Sample Collection: At the end of the incubation period, the culture medium is collected to measure the secreted radiolabeled glycoproteins. The tracheal tissues are also harvested to determine the amount of incorporated radiolabel.

  • Quantification: The radioactivity in the culture medium and tissue homogenates is measured using a scintillation counter. The amount of mucus production is expressed as the percentage of total radiolabel incorporated that is secreted into the medium. A significant reduction in radiolabeled material in the medium of the SCMC-treated groups compared to the control group indicates an inhibitory effect on mucus production.[4]

Anti-inflammatory and Antioxidant Mechanisms

SCMC has been shown to possess both antioxidant and anti-inflammatory properties, which contribute to its therapeutic efficacy in chronic inflammatory airway diseases.

Antioxidant Activity: The antioxidant effect of SCMC is attributed to its ability to scavenge free radicals. This has been demonstrated in various in vitro assays.

Experimental Protocol: DPPH Free Radical Scavenging Assay

Objective: To assess the in vitro antioxidant capacity of S-Carboxymethyl-L-cysteine.

Materials:

  • S-Carboxymethyl-L-cysteine

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: A stock solution of S-Carboxymethyl-L-cysteine is prepared in a suitable solvent (e.g., water or a buffer). Serial dilutions are made to obtain a range of concentrations. A stock solution of DPPH in methanol is also prepared.

  • Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the SCMC solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution in the presence of SCMC indicates its radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the SCMC sample. The results can be expressed as the IC₅₀ value, which is the concentration of SCMC required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity: SCMC has been demonstrated to suppress inflammatory responses by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK)1/2 Mitogen-activated protein kinase (MAPK) pathways.[5]

Experimental Protocol: Western Blot Analysis of NF-κB Activation

Objective: To determine the effect of S-Carboxymethyl-L-cysteine on the activation of the NF-κB signaling pathway in cultured cells.

Materials:

  • Human alveolar epithelial cells (A549 cell line)

  • Cell culture medium and supplements

  • Tumor necrosis factor-alpha (TNF-α) to induce inflammation

  • S-Carboxymethyl-L-cysteine

  • Lysis buffer

  • Primary antibodies against phospho-NF-κB p65 and total NF-κB p65

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: A549 cells are cultured to a suitable confluency. The cells are then pre-treated with various concentrations of SCMC for a specified period (e.g., 24 hours) before being stimulated with TNF-α (e.g., 10 ng/mL) to induce an inflammatory response.

  • Protein Extraction: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer to extract total cellular proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated (active) form of the NF-κB p65 subunit and total p65. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phosphorylated p65 to total p65 in SCMC-treated cells compared to TNF-α stimulated cells alone would indicate inhibition of NF-κB activation.[5]

Quantitative Data Summary

The clinical efficacy of S-Carboxymethyl-L-cysteine has been evaluated in numerous studies, particularly in patients with chronic bronchitis and COPD.

Study Reference Patient Population Dosage Duration Key Quantitative Outcomes
Edwards et al. 1976Chronic Bronchitis2.25 g to 3.00 g dailyShort-termSignificant reduction in sputum viscosity as early as 4 days.[1]
Puchelle et al. 1978Chronic Bronchitis3 g/24h 2 weeksSignificant clinical improvement; significant increase in the viscosity of expectorations.[6]
Braga et al. 1989Chronic Bronchitis4.5 g daily5 daysSignificant reductions in sputum viscosity and elasticity.[1]
Sueyoshi et al. 2004SO₂-induced airway injury in rats250 mg/kg, twice daily24 daysSignificant decrease in Alcian blue/periodic acid-Schiff-positive cells and MUC5AC protein expression.[7]
Zheng et al. 2008COPDNot specifiedNot specifiedReduced rate of acute exacerbations and improved quality of life.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways modulated by S-Carboxymethyl-L-cysteine.

Experimental Workflow Diagrams

G cluster_synthesis Synthesis Workflow cluster_mucoregulatory Mucoregulatory Assay Workflow cluster_inflammation Anti-inflammatory Assay Workflow start L-cysteine + Chloroacetic Acid reaction Alkylation Reaction (Alkaline pH) start->reaction decolorize Decolorization (Activated Carbon) reaction->decolorize filter1 Filtration decolorize->filter1 precipitate Acidification to Isoelectric Point filter1->precipitate filter2 Filtration & Washing precipitate->filter2 dry Vacuum Drying filter2->dry end S-Carboxymethyl-L-cysteine dry->end start_muco Rat Trachea Explants treat_muco Incubate with SCMC & [3H]-glucosamine start_muco->treat_muco collect_muco Collect Medium & Tissue treat_muco->collect_muco quantify_muco Scintillation Counting collect_muco->quantify_muco end_muco Assess Mucus Production quantify_muco->end_muco start_inflam A549 Cells treat_inflam Pre-treat with SCMC Stimulate with TNF-α start_inflam->treat_inflam extract_inflam Protein Extraction treat_inflam->extract_inflam wb_inflam Western Blot for phospho-NF-κB p65 extract_inflam->wb_inflam end_inflam Assess NF-κB Activation wb_inflam->end_inflam

Caption: Experimental workflows for the synthesis and evaluation of S-Carboxymethyl-L-cysteine.

Signaling Pathway Diagrams

G cluster_nfkb Inhibition of NF-κB Signaling by SCMC cluster_erk Inhibition of ERK1/2 MAPK Signaling by SCMC tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65) nfkb_active Active NF-κB (p65) (Phosphorylated) nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (IL-6, IL-8, MUC5AC) nucleus->gene_expression induces scmc S-Carboxymethyl-L-cysteine scmc->ikk inhibits tnfa2 TNF-α tnfr2 TNFR tnfa2->tnfr2 ras Ras tnfr2->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk erk_active Active ERK1/2 (Phosphorylated) erk->erk_active nucleus2 Nucleus erk_active->nucleus2 translocates to ap1 AP-1 gene_expression2 Pro-inflammatory Gene Expression ap1->gene_expression2 induces nucleus2->ap1 activates scmc2 S-Carboxymethyl-L-cysteine scmc2->erk inhibits phosphorylation

Caption: Signaling pathways modulated by S-Carboxymethyl-L-cysteine in inflammation.

Conclusion

S-Carboxymethyl-L-cysteine is a well-established therapeutic agent with a long history of use in respiratory medicine. Its primary mucoregulatory function, which distinguishes it from classic mucolytics, is complemented by significant antioxidant and anti-inflammatory properties. The inhibition of pro-inflammatory signaling pathways, such as NF-κB and ERK1/2 MAPK, and the modulation of mucin gene expression are key to its therapeutic effects. This comprehensive technical guide provides researchers and drug development professionals with a detailed overview of the discovery, synthesis, and multifaceted mechanisms of action of S-Carboxymethyl-L-cysteine, supported by experimental protocols and quantitative data. Further research into the precise molecular interactions of SCMC within these signaling cascades will continue to refine our understanding and potentially broaden its therapeutic applications.

References

(RS)-Carbocisteine vs. L-Carbocisteine: An In-Depth Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbocisteine, a mucolytic agent widely used in the management of respiratory disorders, exists as a racemic mixture, (RS)-Carbocisteine, and as the single enantiomer, L-Carbocisteine. While both forms are available for clinical use in various regions, their comparative efficacy and mechanisms of action at the cellular and molecular level are of significant interest to the research community. This technical guide provides a comprehensive overview of the available in vitro data for both this compound and L-Carbocisteine, focusing on their core pharmacological activities: mucoregulation, anti-inflammatory effects, and antioxidant properties. This document aims to equip researchers with the necessary information to make informed decisions when selecting the appropriate compound for their in vitro studies. Although direct comparative studies are limited, this guide synthesizes the existing literature to highlight the known activities of each form and provides detailed experimental protocols for their investigation.

Core Pharmacological Activities: In Vitro Evidence

The primary therapeutic benefits of carbocisteine in respiratory diseases are attributed to its effects on mucus viscosity, inflammation, and oxidative stress. The majority of in vitro research has been conducted on L-Carbocisteine or "carbocisteine" without specifying the isomeric form. It is widely postulated that the L-enantiomer is the biologically active form, though a comprehensive head-to-head comparison with the racemic mixture in various in vitro assays is not extensively documented in publicly available literature.

Mucoregulatory Effects

Carbocisteine's mucoregulatory action is a key aspect of its therapeutic profile. In vitro studies have demonstrated its ability to modulate mucin production and the composition of airway mucus.

Table 1: Summary of In Vitro Mucoregulatory Effects of L-Carbocisteine

Parameter MeasuredCell LineTreatment/InducerConcentration of L-CarbocisteineKey Findings
MUC5AC mRNA ExpressionNCI-H292Human Neutrophil Elastase (HNE)Not specifiedReduced HNE-induced MUC5AC mRNA expression.[1]
MUC5AC Protein SecretionNCI-H292Human Neutrophil Elastase (HNE)Not specifiedReduced HNE-induced MUC5AC protein secretion.[1]
Mucus ViscosityMUC5AC Fusion ProteinTNF-αNot specifiedInhibited TNF-α-induced increases in viscosity.[2]
Fucosylated and Sialylated Sugar ChainsMUC5AC Fusion ProteinTNF-αNot specifiedNormalized the balance of fucose and sialic acid content.[2]
Anti-inflammatory Activity

Carbocisteine exhibits significant anti-inflammatory properties in various in vitro models of respiratory inflammation. These effects are primarily mediated through the modulation of pro-inflammatory cytokines and key signaling pathways.

Table 2: Summary of In Vitro Anti-inflammatory Effects of Carbocisteine

Parameter MeasuredCell LineTreatment/InducerConcentration of CarbocisteineKey Findings
IL-6 and IL-8 ReleaseA549TNF-α (10 ng/mL)10, 100, 1000 µmol/LDose-dependent suppression of TNF-α-induced IL-6 and IL-8 release.[3]
IL-6, IL-8, TNF-α, MCP-1, MIP-1β mRNA ExpressionA549TNF-α (10 ng/mL)10, 100, 1000 µmol/LDiminished mRNA expression of multiple pro-inflammatory cytokines and chemokines.[3]
NF-κB p65 PhosphorylationA549TNF-α (10 ng/mL)10, 100, 1000 µmol/LSignificantly decreased TNF-α-induced phosphorylation of NF-κB p65.[3]
ERK1/2 MAPK PhosphorylationA549TNF-α (10 ng/mL)10, 100, 1000 µmol/LSignificantly decreased TNF-α-induced phosphorylation of ERK1/2 MAPK.[3]
ICAM-1 ExpressionHuman Tracheal Epithelial CellsRhinovirus 14Not specifiedReduced rhinovirus-induced ICAM-1 expression.[4]
Pro-inflammatory Cytokine ReleaseHuman Tracheal Epithelial CellsRespiratory Syncytial Virus (RSV)Not specifiedReduced RSV-induced release of pro-inflammatory cytokines.[5][6]
Antioxidant Activity

The antioxidant effects of carbocisteine contribute to its protective role in the airways, where oxidative stress is a key pathological feature of many respiratory diseases.

Table 3: Summary of In Vitro Antioxidant Effects of Carbocisteine

Parameter MeasuredSystemOxidative StressorConcentration of CarbocisteineKey Findings
Scavenging of Reactive Oxygen Species (ROS)Cell-freeH₂O₂, HOCl, OH•, ONOO⁻Not specifiedDirectly scavenged various reactive oxygen species.[7]
ROS GenerationRat NeutrophilsNot specifiedNot specifiedInhibited ROS generation from neutrophils.[7]
Intracellular Oxidative StressNCI-H292IL-1βNot specifiedInhibited intracellular oxidative stress.[7]
Cell DamageHuman Tracheal Epithelial CellsHydrogen Peroxide (H₂O₂)Not specifiedInhibited H₂O₂-induced cell damage via activation of Akt phosphorylation.[4]
ROS Production16-HBECigarette Smoke Extract (CSE)10⁻⁴ MReduced CSE-induced ROS production.[8]
Glutathione (GSH) Levels16-HBECigarette Smoke Extract (CSE)10⁻⁴ MIncreased intracellular GSH levels.[8]
Nrf2 and HO-1 Expression16-HBECigarette Smoke Extract (CSE)10⁻⁴ MIncreased nuclear expression of Nrf2 and HO-1.[8]

Signaling Pathways

Carbocisteine's anti-inflammatory effects are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

G Carbocisteine's Anti-inflammatory Signaling Pathways TNFa TNF-α IKK IKK Complex TNFa->IKK Activates ERK ERK1/2 TNFa->ERK Activates Carbocisteine L-Carbocisteine Carbocisteine->IKK Inhibits Carbocisteine->ERK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Gene Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFkB_nucleus->Gene Induces pERK p-ERK1/2 ERK->pERK pERK->Gene Induces

Caption: L-Carbocisteine inhibits TNF-α-induced inflammation by suppressing the NF-κB and ERK1/2 MAPK pathways.

Experimental Protocols

The following are generalized protocols for key in vitro experiments based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Assessment of Anti-inflammatory Activity

Objective: To determine the effect of this compound and L-Carbocisteine on the production of pro-inflammatory cytokines in respiratory epithelial cells.

Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Sample Collection and Analysis A 1. Culture A549 cells to 80% confluency. B 2. Seed cells in 24-well plates. A->B C 3. Pre-treat with (RS)- or L-Carbocisteine (e.g., 10, 100, 1000 µM) for 24h. B->C D 4. Stimulate with TNF-α (e.g., 10 ng/mL) for 24h. C->D E 5. Collect cell culture supernatants. D->E F 6. Measure IL-6 and IL-8 concentrations using ELISA. E->F G 7. Extract total RNA for qRT-PCR analysis of cytokine gene expression. E->G

Caption: Workflow for assessing the anti-inflammatory effects of carbocisteine on respiratory epithelial cells.

Detailed Methodology:

  • Cell Culture: Culture human alveolar adenocarcinoma (A549) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed A549 cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound and L-Carbocisteine in sterile PBS.

    • Pre-treat the cells with various concentrations of each carbocisteine form (e.g., 10, 100, 1000 µM) for 24 hours.

    • Following pre-treatment, add TNF-α (e.g., 10 ng/mL) to the wells to induce an inflammatory response and incubate for an additional 24 hours.

  • ELISA: Collect the cell culture supernatants and measure the concentrations of IL-6 and IL-8 using commercially available ELISA kits, following the manufacturer's instructions.

  • qRT-PCR:

    • Lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA templates.

    • Perform quantitative real-time PCR using specific primers for IL-6, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression levels.

Assessment of Antioxidant Activity

Objective: To evaluate and compare the ability of this compound and L-Carbocisteine to mitigate oxidative stress in respiratory epithelial cells.

Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Analysis A 1. Culture 16-HBE cells to 80% confluency. B 2. Seed cells in 96-well plates. A->B C 3. Treat with (RS)- or L-Carbocisteine (e.g., 100 µM) for 24h. B->C D 4. Expose to Cigarette Smoke Extract (CSE) or H₂O₂ for a defined period. C->D E 5. Measure intracellular ROS levels using DCFH-DA assay. D->E F 6. Determine intracellular glutathione (GSH) levels using a colorimetric assay kit. D->F G 7. Assess cell viability using MTT assay. E->G F->G

Caption: Workflow for assessing the antioxidant properties of carbocisteine in vitro.

Detailed Methodology:

  • Cell Culture: Culture human bronchial epithelial (16-HBE) cells in a suitable medium.

  • Seeding: Seed the cells in 96-well plates at an appropriate density.

  • Treatment:

    • Treat the cells with this compound or L-Carbocisteine at a desired concentration (e.g., 100 µM) for 24 hours.

    • Induce oxidative stress by exposing the cells to a freshly prepared cigarette smoke extract (CSE) or a specific concentration of hydrogen peroxide (H₂O₂) for a predetermined time.

  • Intracellular ROS Measurement:

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a fluorescence microplate reader.

  • GSH Measurement: Measure the total intracellular glutathione (GSH) levels using a commercially available colorimetric assay kit according to the manufacturer's protocol.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm, which is proportional to the number of viable cells.

Conclusion and Future Directions

The available in vitro evidence strongly supports the role of L-Carbocisteine as a potent mucoregulatory, anti-inflammatory, and antioxidant agent. Its mechanisms of action involve the modulation of mucin gene expression, suppression of pro-inflammatory cytokine production, and inhibition of the NF-κB and MAPK signaling pathways.

A significant knowledge gap remains regarding the in vitro activity of this compound in direct comparison to the L-enantiomer. While some sources suggest the D-enantiomer is inactive, robust, publicly accessible data to substantiate this claim across a range of in vitro assays is lacking.

For researchers in drug development and respiratory disease, future in vitro studies should prioritize a head-to-head comparison of this compound and L-Carbocisteine to definitively elucidate any stereospecific differences in their pharmacological activities. Such studies will be invaluable in understanding the relative contributions of each enantiomer to the overall therapeutic effect of the racemic mixture and will guide the rational design of future respiratory therapies.

References

The In Vivo Journey of Carbocisteine: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of carbocisteine, a mucolytic agent widely used in the management of respiratory disorders. This document synthesizes key data from various in vivo studies, detailing the experimental methodologies employed and visualizing the critical metabolic and signaling pathways involved.

Quantitative Pharmacokinetic Profile of Carbocisteine

Carbocisteine is rapidly absorbed following oral administration, with its pharmacokinetic profile being largely linear and not showing accumulation after multiple doses.[1][2] The bioavailability of carbocisteine is generally low, estimated to be less than 10% of the administered dose, which is likely attributable to significant first-pass metabolism in the liver.[3] Bioequivalence has been demonstrated across various oral formulations, including capsules, granules, tablets, and syrups.[1][2][4]

Below are tables summarizing the key pharmacokinetic parameters of carbocisteine from single and multiple-dose studies in healthy volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Carbocisteine in Healthy Volunteers

Dosage (mg)FormulationCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)t½ (hr)Study Reference
750Capsules8.23.0--[5]
750CapsulesPoint Estimate: 0.999 (Ratio of geometric means)-Point Estimate: 1.057 (Ratio of geometric means)-[6][7]
1000Granules/Suspension~13.0---[5]
1000Tablets5.6 ± 1.42.2 ± 0.820.1 ± 4.3 (AUC0-t)1.5 ± 0.1[8][9]
1500-10.8 - 13.91-2-1.33[8][10]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Carbocisteine in Healthy Volunteers

Dosage RegimenCmax (µg/mL)Css(av) (µg/mL)AccumulationStudy Reference
3 x 750 mg/day (2250 mg/day)1.29 - 5.221.30 - 3.50No[11][12]

Experimental Protocols

The pharmacokinetic data presented above were derived from studies employing rigorous experimental designs. Below are detailed methodologies from key cited experiments.

Bioequivalence Study of Two Carbocisteine Capsule Formulations
  • Study Design: An open-label, randomized, two-sequence, two-period crossover study with a one-week washout period between treatments.[6][7]

  • Subjects: 18 healthy volunteers.[6][7]

  • Dosing: A single 750 mg dose of each carbocisteine capsule formulation was administered.[6][7]

  • Sampling: Plasma samples were collected over a 12-hour period.[6][7]

  • Analytical Method: High-Performance Liquid Chromatography coupled to Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).[6][7]

    • Sample Preparation: Specific details on the sample preparation were not provided in the abstract.

    • Instrumentation: HPLC system coupled with an ESI-MS detector.

    • Quantification: Pharmacokinetic parameters were compared using a multiplicative statistical model for concentration-dependent parameters and an additive approach for time-related parameters.[6][7]

Bioequivalence Study of Carbocisteine Tablet Formulations
  • Study Design: A randomized, two-way crossover study with a 1-week washout period.[8][9]

  • Subjects: 20 healthy Chinese male volunteers.[8][9]

  • Dosing: A single 1000 mg dose of test and reference tablets was administered.[8][9]

  • Sampling: Blood samples were collected for a period of 10 hours.[8][9]

  • Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[8][9]

    • Sample Preparation: 20 µL of the clear supernatant after vortexing and centrifugation at 15,000 rpm for 4 minutes was directly injected into the LC/MS/MS system.[8]

    • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

    • Quantification: The lower limit of quantitation was 0.1 µg/mL using a 0.2 mL plasma sample. The method demonstrated linearity within the range of 0.1 to 20.0 µg/mL.[8]

Quantification of Carbocisteine in Human Plasma by LC-MS/MS
  • Objective: To develop and validate a sensitive and selective LC-MS/MS method for carbocisteine quantification.[13][14]

  • Sample Preparation: Protein precipitation was used as the extraction method. An aliquot of 200 µL of plasma was mixed with 25 µL of the internal standard (rosiglitazone) and vortexed. Then, 700 µL of methanol was added, and the mixture was vortexed again. After centrifugation at 15,000 rpm for 5 minutes at 10°C, 250 µL of the supernatant was diluted with 250 µL of a dilution buffer and transferred for analysis.[13]

  • Chromatography:

    • Column: Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 μm column.[13][14]

    • Mobile Phase: A mixture of methanol and 0.5% formic acid solution (40:60 v/v).[13][14]

    • Flow Rate: 500 μl/min.[13][14]

    • Injection Volume: 5 μL.[13][14]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.[13][14]

    • MRM Transitions: For carbocisteine: 180.0 > 89.0; for rosiglitazone: 238.1 > 135.1.[13][14]

    • Validation: The method was validated in the concentration range of 50.000 ng/mL to 6000.000 ng/mL.[13][14]

Metabolic and Signaling Pathways

The in vivo effects of carbocisteine are not only a result of its direct mucolytic properties but also its complex metabolism and its influence on key cellular signaling pathways.

Metabolic Pathway of Carbocisteine

Carbocisteine undergoes extensive metabolism primarily through three main pathways: acetylation, decarboxylation, and sulfoxidation, leading to the formation of inactive derivatives.[1][4][15] A significant feature of carbocisteine metabolism is the genetic polymorphism in sulfoxidation capacity, which leads to considerable inter-individual variability in its metabolism and clinical response.[1][4][15] Individuals with less efficient sulfoxidation may have increased exposure to the parent compound.[15]

G Metabolic Pathway of Carbocisteine Carbocisteine Carbocisteine Acetylation Acetylation Carbocisteine->Acetylation Decarboxylation Decarboxylation Carbocisteine->Decarboxylation Sulfoxidation Sulfoxidation (Genetic Polymorphism) Carbocisteine->Sulfoxidation Inactive_Metabolites Inactive Metabolites Acetylation->Inactive_Metabolites Decarboxylation->Inactive_Metabolites Sulfoxidation->Inactive_Metabolites

Metabolic fate of carbocisteine.
Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study of carbocisteine.

G Experimental Workflow for Carbocisteine Pharmacokinetic Study Start Study Initiation Subject_Recruitment Healthy Volunteer Recruitment Start->Subject_Recruitment Dosing Oral Administration of Carbocisteine Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis Report Data Reporting and Interpretation PK_Analysis->Report

A typical pharmacokinetic study workflow.
Anti-Inflammatory Signaling Pathways of Carbocisteine

Beyond its mucolytic effects, carbocisteine exhibits anti-inflammatory properties by modulating key signaling pathways. There is evidence that carbocisteine suppresses the NF-κB and ERK1/2 MAPK signaling pathways, which are crucial in the inflammatory response.[1][16] Furthermore, carbocisteine has been shown to activate the Nrf2 pathway, a key regulator of the antioxidant response.[17]

G Anti-Inflammatory Signaling of Carbocisteine Carbocisteine Carbocisteine NFkB NF-κB Pathway Carbocisteine->NFkB suppresses ERK12 ERK1/2 MAPK Pathway Carbocisteine->ERK12 suppresses Nrf2 Nrf2 Pathway Carbocisteine->Nrf2 activates Inflammation Inflammation NFkB->Inflammation ERK12->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Carbocisteine's impact on signaling.

Conclusion

This technical guide has provided a detailed examination of the in vivo pharmacokinetics and bioavailability of carbocisteine. The compiled quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways offer a valuable resource for researchers, scientists, and drug development professionals. The low bioavailability and high inter-individual metabolic variability due to genetic polymorphism are critical factors to consider in the clinical application and further development of carbocisteine-based therapies. Its influence on key anti-inflammatory and antioxidant signaling pathways underscores its multifaceted mechanism of action beyond simple mucolysis.

References

(RS)-Carbocisteine solubility in different laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of (RS)-Carbocisteine in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as (RS)-2-Amino-3-(carboxymethylsulfanyl)propanoic acid, is a mucolytic agent widely used in the management of respiratory disorders characterized by excessive or viscous mucus. Its efficacy is intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role in formulation development, bioavailability, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound in various common laboratory solvents, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Profile of this compound

This compound is a crystalline powder characterized by its amphoteric nature, containing both acidic carboxylic acid groups and a basic amino group. This structure dictates its solubility behavior, showing limited solubility in neutral aqueous and organic solvents but enhanced solubility in acidic and alkaline conditions.

Quantitative Solubility Data

The quantitative solubility of this compound in various laboratory solvents is summarized in the table below. The data is compiled from various pharmacopeial monographs and scientific literature. It is important to note that precise quantitative data in many organic solvents is sparse, with most sources providing qualitative descriptors.

SolventChemical FormulaSolubility (g/L)Temperature (°C)Qualitative DescriptionCitation(s)
WaterH₂O1.6Not SpecifiedVery slightly soluble[1][2]
Ethanol (95%)C₂H₅OH-Not SpecifiedPractically insoluble[3]
AcetoneC₃H₆O-Not SpecifiedInsoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OS< 1.0Not SpecifiedInsoluble or slightly soluble
Dilute Hydrochloric AcidHCl (aq)-Not SpecifiedSoluble[3]
Dilute Sodium HydroxideNaOH (aq)-Not SpecifiedSoluble[3]

Note: The lack of specific temperature conditions for much of the available data is a significant limitation. Solubility is temperature-dependent, and these values should be considered as approximations at standard laboratory conditions (approx. 20-25 °C).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for pharmaceutical development. The following are detailed methodologies for commonly cited experiments for determining the solubility of a solid active pharmaceutical ingredient (API) like this compound.

Equilibrium Shake-Flask Method

This is the gold-standard method recommended by regulatory bodies such as the International Council for Harmonisation (ICH) for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected solvent of interest

  • Conical flasks or glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

  • Calibrated analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometry)

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of conical flasks. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent to each flask.

  • Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established through preliminary experiments by sampling at various time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient period to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. The filter material should be chemically compatible with the solvent and should not adsorb the solute. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

  • Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or g/L.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative to the shake-flask method and is suitable for non-volatile solutes.

Objective: To determine the solubility of a compound by evaporating the solvent from a saturated solution and weighing the remaining solute.

Materials:

  • This compound powder

  • Selected solvent of interest

  • Conical flask or beaker

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration apparatus

  • Pre-weighed evaporating dish or watch glass

  • Drying oven

  • Analytical balance

  • Dessicator

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in steps 1-3 of the shake-flask method.

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Aliquot Transfer: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.

  • Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

  • Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Weight of solute = (Weight of dish + solute) - (Weight of empty dish)

    • Solubility = Weight of solute / Volume of aliquot taken

    • The result is typically expressed in g/mL or a similar unit.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_result 4. Result A Add excess this compound to flasks B Add known volume of pre-equilibrated solvent A->B C Seal flasks and place in thermostatic shaker (e.g., 25°C) B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw supernatant and filter through 0.45 µm filter E->F G Analyze filtrate concentration using validated method (e.g., HPLC) F->G H Calculate and report solubility (e.g., in g/L) G->H

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion

The solubility of this compound is highly dependent on the pH of the solvent system, exhibiting poor solubility in neutral aqueous solutions and most common organic solvents, but good solubility in dilute acidic and alkaline solutions. This guide provides the currently available quantitative and qualitative solubility data and outlines the standard experimental protocols for its determination. For drug development professionals, a thorough understanding of these solubility characteristics and the methods to quantify them is essential for successful formulation design, ensuring optimal delivery and bioavailability of this important mucolytic agent. Further research providing temperature-dependent quantitative solubility data in a broader range of organic solvents would be a valuable addition to the field.

References

In Vitro Stability of (RS)-Carbocisteine in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(RS)-Carbocisteine, a mucolytic agent with established antioxidant and anti-inflammatory properties, is increasingly utilized in in vitro studies to investigate its therapeutic potential across various disease models.[][2][3] However, the stability of carbocisteine in the complex milieu of cell culture media is a critical yet often overlooked factor that can significantly impact the reproducibility and interpretation of experimental results. This technical guide provides an in-depth overview of the known stability profile of this compound, its degradation pathways, and recommended experimental protocols for assessing its stability in a cell culture setting. Understanding these parameters is essential for researchers, scientists, and drug development professionals to ensure accurate and reliable in vitro data.

This compound Degradation Profile

The chemical stability of carbocisteine is influenced by several factors, with pH and temperature being the most significant.[4][5] Forced degradation studies, primarily conducted on pharmaceutical formulations, have identified the primary degradation products and pathways, which are presumed to be relevant in the context of cell culture media.

Key Degradation Products

The main degradation products of carbocisteine identified under stress conditions are:

  • 5-oxo-thiomorpholine-3-carboxylic acid (Lactam of Carbocisteine): This is a major degradation product formed under thermal stress, particularly in the pH range of 5.0-7.0.[6]

  • S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (Carbocisteine Sulphoxide): This product is primarily generated under oxidative conditions.[6]

Metabolic Pathways

In vivo, carbocisteine is metabolized through acetylation, decarboxylation, and sulfoxidation.[][7] While the full extent of cellular metabolism in vitro is not well-documented, the formation of carbocisteine sulfoxide in the presence of cells and oxidative stress is a plausible pathway.

Quantitative Data on Carbocisteine Stability

While specific quantitative data on the stability of carbocisteine in commonly used cell culture media such as DMEM or RPMI-1640 is not extensively available in the literature, data from studies on aqueous solutions and pharmaceutical syrups provide valuable insights into the factors affecting its stability. The stability is highly dependent on the specific conditions of the experiment.

Table 1: Factors Influencing this compound Stability in Aqueous Solutions

ParameterConditionEffect on StabilityReference(s)
pH pH 5.0 - 7.0Increased degradation, formation of lactam.[6]
pH ~7.0Improved stability compared to more acidic conditions.[8]
pH > 7.0Rapid degradation.[5]
Temperature 60°C - 80°CAccelerated degradation.[6]
Oxidizing Agents Presence of H₂O₂Formation of carbocisteine sulfoxide.[6]
Light Exposure to lightNo significant influence on stability.[5]

Experimental Protocols

To ensure the validity of in vitro studies involving carbocisteine, it is crucial to determine its stability under the specific experimental conditions used. The following are detailed methodologies for key experiments to assess carbocisteine stability in cell culture media.

Protocol for Assessing Carbocisteine Stability in Cell Culture Media

This protocol outlines a method to determine the concentration of carbocisteine over time in a chosen cell culture medium at standard incubation conditions.

Objective: To quantify the degradation of this compound in a specific cell culture medium over a defined period.

Materials:

  • This compound powder

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the cell line.

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system.

  • Validated analytical column (e.g., C18 or mixed-mode)

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)[6][9]

  • Reagents for sample preparation (e.g., protein precipitation agents like methanol or acetonitrile if working with cell lysates, though not required for media-only stability).

Methodology:

  • Preparation of Carbocisteine Stock Solution: Prepare a concentrated stock solution of carbocisteine in a suitable solvent (e.g., purified water with pH adjustment using NaOH to around 7.0 for improved stability).[8]

  • Spiking of Cell Culture Media: Spike the pre-warmed cell culture medium with the carbocisteine stock solution to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubation: Aliquot the carbocisteine-spiked media into sterile conical tubes. Place the tubes in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Sample Preparation:

    • For media-only stability, the sample can often be directly injected or diluted with the mobile phase before injection.

    • If cells were present, centrifuge the sample to pellet cells and debris. The supernatant is the sample to be analyzed.

  • Analytical Quantification: Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of carbocisteine. A detailed example of an HPLC method is provided below.

HPLC Method for Quantification of Carbocisteine

This is an example of an HPLC method adapted from published literature.[6][9]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of water and acetonitrile (95:5 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Standard Curve: Prepare a standard curve of carbocisteine in the same cell culture medium (at time 0) to account for matrix effects. The linear range should encompass the expected concentrations in the stability study.

Visualizations

The following diagrams illustrate the experimental workflow for assessing carbocisteine stability and the known degradation pathways.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Carbocisteine Stock Solution prep_media Spike Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO₂ prep_media->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48, 72h) incubate->sampling sample_prep Sample Preparation (e.g., Dilution) sampling->sample_prep hplc Quantify by HPLC-UV or LC-MS/MS sample_prep->hplc data Determine Concentration vs. Time hplc->data

Caption: Experimental workflow for assessing the in vitro stability of carbocisteine.

G cluster_degradation Degradation Pathways carbocisteine This compound thermal Thermal Stress (pH 5.0-7.0) carbocisteine->thermal oxidative Oxidative Stress (e.g., H₂O₂) carbocisteine->oxidative lactam 5-oxo-thiomorpholine-3-carboxylic acid (Lactam) thermal->lactam sulfoxide Carbocisteine Sulphoxide oxidative->sulfoxide

Caption: Known degradation pathways of this compound.

Conclusion and Recommendations

The stability of this compound in cell culture media is a critical parameter that requires careful consideration for the design and interpretation of in vitro experiments. Based on the available data, carbocisteine is susceptible to degradation, particularly under conditions of thermal and oxidative stress and at non-neutral pH.

Key Recommendations for Researchers:

  • Empirical Stability Testing: Always determine the stability of carbocisteine in the specific cell culture medium and under the exact conditions of your experiment.

  • pH Control: When preparing stock solutions, adjust the pH to approximately 7.0 to enhance stability.

  • Fresh Preparation: Prepare carbocisteine-containing media fresh for each experiment, or if used over several days, understand its degradation rate to adjust dosing accordingly.

  • Consider Metabolites: Be aware that in the presence of cells, both degradation products and active metabolites may be present and could influence the experimental outcome.

  • Accurate Quantification: Utilize a validated analytical method, such as HPLC or LC-MS/MS, for accurate quantification of carbocisteine.

By following these guidelines, researchers can improve the reliability and reproducibility of their in vitro studies with this compound.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (RS)-Carbocisteine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (RS)-Carbocisteine in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and has been validated for accuracy, precision, and linearity over a clinically relevant concentration range. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and other research applications requiring precise measurement of Carbocisteine in a biological matrix.

Introduction

This compound, chemically known as (R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid, is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus. Accurate determination of Carbocisteine concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. While older methods like HPLC with UV detection exist, they often lack the sensitivity and selectivity required for modern bioanalytical standards.[1][2] LC-MS/MS offers significant advantages in terms of sensitivity, selectivity, and speed of analysis.[3] This document provides a comprehensive protocol for the quantification of Carbocisteine in human plasma using LC-MS/MS, adaptable for high-throughput analysis.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection (Heparin anticoagulant) is_spike Spike with Internal Standard (e.g., Rosiglitazone or Carbocisteine-13C3) plasma_sample->is_spike protein_precip Protein Precipitation (e.g., with Methanol) is_spike->protein_precip cal_standards Prepare Calibration Standards & Quality Controls (QCs) cal_standards->is_spike centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer & Dilution centrifuge->supernatant_transfer hplc_injection HPLC Injection supernatant_transfer->hplc_injection chrom_sep Chromatographic Separation hplc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve concentration_calc Concentration Calculation cal_curve->concentration_calc

Figure 1: Experimental workflow for Carbocisteine quantification.

Materials and Reagents

ReagentGradeSupplier
This compound (Purity ≥98%)Reference Standarde.g., Micro Labs Limited[1]
Rosiglitazone or Carbocisteine-¹³C₃Internal Standarde.g., Neucon Pharma Pvt. Ltd.[1]
MethanolHPLC Gradee.g., J.T. Baker[1]
Formic AcidLC-MS Gradee.g., Sigma Aldrich[1]
WaterMilli-Q or equivalentMillipore System[1]
Human Plasma (with Heparin or K2EDTA)Blank MatrixSourced ethically

Protocols

Preparation of Stock and Working Solutions
  • Carbocisteine Stock Solution (1.0 mg/mL): Accurately weigh and dissolve the Carbocisteine reference standard in methanol to achieve a final concentration of 1.0 mg/mL.[1]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Rosiglitazone or Carbocisteine-¹³C₃) in a suitable solvent (e.g., methanol) at a concentration of 1.0 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Carbocisteine stock solution in a methanol:water (50:50, v/v) mixture to create working solutions for calibration standards and quality controls (QCs).[1]

Preparation of Calibration Curve and Quality Control Standards
  • Spike blank human plasma with the Carbocisteine working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final volume of the spiking solution should not exceed 5% of the plasma volume.

  • A typical calibration curve range is 50.0 ng/mL to 6000.0 ng/mL.[1][4]

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., LQC, MQC, HQC).[1]

Sample Preparation (Protein Precipitation)
  • Pipette a 200 µL aliquot of a plasma sample (blank, calibration standard, QC, or unknown) into a 2-mL microcentrifuge tube.[1]

  • Add 25 µL of the internal standard working solution and vortex for 20-30 seconds.[1]

  • Add 700 µL of methanol, and vortex for 5 minutes to precipitate proteins.[1]

  • Centrifuge the samples at 15,000 rpm for 5 minutes at 10°C.[1]

  • Transfer 250 µL of the resulting supernatant to a clean tube or HPLC vial.[1]

  • Dilute the supernatant with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).[1]

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following tables summarize the instrumental conditions for the analysis. These are based on a validated method and may be adapted for other equivalent instrumentation.[1][4]

Liquid Chromatography Parameters
ParameterCondition
HPLC System Shimadzu (LC-20AD pumps, SIL-HTc autosampler) or equivalent[1]
Column Waters Symmetry Shield RP8, 150 x 3.9 mm, 5 µm[1][4]
Mobile Phase Methanol : 0.5% Formic Acid in Water (40:60, v/v)[1][4]
Flow Rate 500 µL/min[1][4]
Injection Volume 5 µL[1][4]
Column Temperature 40°C[1][4]
Autosampler Temp. 10°C[1]
Total Run Time ~4.5 minutes[1][4]
Mass Spectrometry Parameters
ParameterCondition
Mass Spectrometer API 4000 or equivalent
Ionization Mode Positive Ion Electrospray (ESI+)[1][4]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: 180.0 > 89.0[1][2][5] Rosiglitazone (IS): 238.1 > 135.1[1][2][5]
Ion Spray Voltage 5500 V

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., USFDA). Key validation parameters from a representative method are summarized below.

Linearity and Sensitivity
ParameterResult
Calibration Range 50.0 ng/mL - 6000.0 ng/mL[1][4]
Correlation Coefficient (r²) >0.99
Lower Limit of Quantification (LLOQ) 50.0 ng/mL[1]
Precision and Accuracy
QC LevelWithin-Run Precision (%CV)Within-Run Accuracy (% Nominal)
LLOQ 3.62%96.26%
Low QC 2.50%100.51%
Medium QC 1.70%99.30%
High QC 2.01%97.46%
Data adapted from Dhanure et al., 2014.[1]
Recovery
AnalyteQC LevelMean Recovery (%)
Carbocisteine Low QC77.62%
Medium QC76.11%
High QC80.01%
Rosiglitazone (IS) -83.33%
Data adapted from Dhanure et al., 2014.[1]

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and efficient means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a research or clinical trial setting. The method demonstrates excellent linearity, precision, and accuracy, meeting the typical requirements for bioanalytical method validation.

References

Application Note: Quantitative Analysis of Carbocisteine in Biological Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of carbocisteine in biological matrices, such as human plasma. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and method validation. The described method is sensitive, selective, and suitable for pharmacokinetic and bioequivalence studies.

Introduction

Carbocisteine, chemically known as S-carboxymethyl-L-cysteine, is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1] Accurate quantification of carbocisteine in biological samples is crucial for pharmacokinetic analysis and clinical monitoring. This document presents a detailed protocol for a reliable HPLC-UV method for this purpose.

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation from plasma are presented: Protein Precipitation and Solid-Phase Extraction.

2.1.1. Protein Precipitation (PPT)

This method is rapid and efficient for high-throughput analysis.

  • To 200 µL of plasma sample in a microcentrifuge tube, add 25 µL of an internal standard solution.

  • Vortex the sample for 30 seconds to ensure complete mixing.

  • Add 700 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant to a clean tube for HPLC analysis.

2.1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract, which can enhance column longevity and method sensitivity.

  • Condition a suitable SPE cartridge by washing it sequentially with methanol and then water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a mild organic solvent to remove interfering substances.

  • Elute the carbocisteine and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of acetone and water).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions

The following HPLC parameters have been optimized for the separation and quantification of carbocisteine.

ParameterSpecification
HPLC System A standard HPLC system with a UV detector.
Column BDS Hypersil C18 (150 x 4.6 mm, 5 µm) or equivalent.[2]
Mobile Phase A mixture of water and acetonitrile (95:5 v/v).[2]
Flow Rate 1.0 mL/min.[2]
Injection Volume 20 µL.[2]
Column Temperature Ambient.
UV Detection 215 nm.[2]
Run Time Approximately 10 minutes.
Preparation of Standards and Quality Controls
  • Stock Solution: Prepare a stock solution of carbocisteine (1 mg/mL) in the diluent (water:acetonitrile, 95:5 v/v).[2]

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 10 to 140 µg/mL.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of carbocisteine against the corresponding concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.

Data Presentation

Method Validation Parameters

The HPLC-UV method was validated according to ICH guidelines, and the key parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 10 - 140 µg/mL.
Correlation Coefficient (r²) > 0.999.
Accuracy (Recovery) 98.49% - 100.45%.[1]
Precision (%RSD) Intra-day: < 2%, Inter-day: < 5%.[1]
Limit of Detection (LOD) 0.0001 mg/mL.[1]
Limit of Quantification (LOQ) 0.001 mg/mL.[1]
Stability Data

The stability of carbocisteine in biological samples under various conditions is crucial for reliable results.

Stability ConditionDurationResult
Bench-Top Stability Up to 17 hoursStable at room temperature.[3]
Freeze-Thaw Stability 5 cyclesStable after five freeze-thaw cycles.[3]
Autosampler Stability Up to 72 hoursStable in the autosampler at 10°C.[3]
Long-Term Stability 24 daysStable when stored at -70°C.[3]

Visualization

Experimental Workflow

experimental_workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data_processing Data Processing sample_receipt Biological Sample Receipt sample_storage Storage at -70°C sample_receipt->sample_storage protein_precipitation Protein Precipitation sample_storage->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection HPLC Injection supernatant_transfer->hplc_injection chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation uv_detection UV Detection at 215 nm chromatographic_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

References

Application Notes and Protocols for (RS)-Carbocisteine Sample Preparation in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Comprehensive Guide to (RS)-Carbocisteine Sample Preparation for High-Sensitivity Mass Spectrometry Analysis

Shanghai, China – December 16, 2025 – To facilitate advancements in pharmacokinetic, bioequivalence, and clinical research, this document provides detailed application notes and validated protocols for the sample preparation of this compound for mass spectrometry (MS) analysis. Tailored for researchers, scientists, and drug development professionals, these guidelines ensure reliable and reproducible quantification of this compound in various biological matrices.

This compound, a mucolytic agent, requires precise and sensitive analytical methods for its determination in biological samples. The following protocols for protein precipitation and solid-phase extraction have been compiled from validated methods to ensure high recovery and minimal matrix effects, paving the way for robust LC-MS/MS analysis.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate quantification of this compound. The primary goals are to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest. The two most common and effective methods for this compound are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins. Methanol is a commonly used solvent for this purpose.[1][2][3][4]

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more selective technique that provides cleaner extracts compared to protein precipitation.[5] It involves passing the sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of an appropriate solvent. This method is particularly useful for achieving lower limits of quantification.

Experimental Protocols

Protocol 1: Protein Precipitation using Methanol

This protocol is adapted from validated methods for the analysis of this compound in human plasma.[1][2]

Materials:

  • Human Plasma (or other biological fluid)

  • This compound standard solutions

  • Internal Standard (IS) solution (e.g., Rosiglitazone or a stable isotope-labeled Carbocisteine)[2][5]

  • Methanol (HPLC grade)[1][2]

  • 0.5% Formic Acid in water

  • Eppendorf tubes (2 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • HPLC vials

Procedure:

  • Pipette 200 µL of the plasma sample into a 2 mL Eppendorf tube.

  • Add 25 µL of the internal standard solution and vortex for 20-30 seconds.[1]

  • Add 700 µL of methanol to the tube.[1]

  • Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.[1]

  • Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.[1]

  • Carefully transfer 250 µL of the clear supernatant to a clean HPLC vial.

  • Dilute the supernatant with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).[1]

  • The sample is now ready for injection into the LC-MS/MS system.

cluster_workflow Protein Precipitation Workflow sample 1. Add 200 µL Plasma to Eppendorf Tube add_is 2. Add 25 µL Internal Standard & Vortex sample->add_is add_methanol 3. Add 700 µL Methanol add_is->add_methanol vortex_precipitate 4. Vortex for 5 min add_methanol->vortex_precipitate centrifuge 5. Centrifuge at 15,000 rpm for 5 min at 10°C vortex_precipitate->centrifuge transfer_supernatant 6. Transfer 250 µL Supernatant centrifuge->transfer_supernatant dilute 7. Dilute with 250 µL Dilution Buffer transfer_supernatant->dilute inject 8. Inject into LC-MS/MS dilute->inject

Protein Precipitation Workflow Diagram
Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on a method developed for the bioanalysis of this compound in human plasma using a mixed-mode cation exchange (MCX) cartridge.[5]

Materials:

  • Human Plasma (or other biological fluid)

  • This compound standard solutions

  • Internal Standard (IS) solution (Carbocisteine-¹³C₃ is recommended)[5]

  • Perchloric acid (4%)

  • Acetone (HPLC grade)

  • Washing Solution (0.2% Formic Acid in water)

  • Elution Solution (2% Ammonia in Acetone)

  • MCX SPE cartridges (30 mg/1 cc)

  • Vortex mixer

  • Refrigerated centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of the plasma sample into a vial containing the internal standard and vortex.

  • Add 50 µL of perchloric acid to the sample and vortex.[5]

  • Centrifuge at 14,000 rpm for 10 minutes between 2°C to 8°C.[5]

  • SPE Cartridge Conditioning:

    • Condition the MCX cartridge with 1 mL of acetone.[5]

    • Equilibrate with 1 mL of the washing solution (0.2% Formic Acid in water).[5]

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the washing solution to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solution (2% Ammonia in Acetone).

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue with 200 µL of a suitable reconstitution solution (e.g., 1% Propionic Anhydride in acetone) and vortex.[5]

    • Incubate at room temperature for 20 minutes before transferring to an HPLC vial for analysis.[5]

cluster_workflow Solid-Phase Extraction Workflow sample_prep 1. Sample Pre-treatment: Add IS, Perchloric Acid, Vortex & Centrifuge condition 2. Condition SPE Cartridge: Acetone then Washing Solution sample_prep->condition load 3. Load Supernatant condition->load wash 4. Wash with 0.2% Formic Acid load->wash elute 5. Elute with 2% Ammonia in Acetone wash->elute dry_reconstitute 6. Evaporate to Dryness & Reconstitute elute->dry_reconstitute inject 7. Inject into LC-MS/MS dry_reconstitute->inject

Solid-Phase Extraction Workflow Diagram

Adaptation for Other Matrices

  • Urine: Urine samples generally require less extensive cleanup than plasma. Direct dilution ("dilute and shoot") may be feasible after centrifugation to remove particulates. However, for higher sensitivity, the SPE protocol described above can be adapted. A sample pre-treatment step involving pH adjustment might be necessary depending on the SPE sorbent used.

  • Tissue: Tissue samples require homogenization in a suitable buffer to extract this compound. The resulting homogenate is then centrifuged, and the supernatant can be processed using either the protein precipitation or SPE protocol. The choice of homogenization buffer and the efficiency of the homogenization process are critical for good recovery.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described sample preparation methods from various validated bioanalytical studies.

Table 1: Performance of Protein Precipitation Methods for this compound

ParameterMethod 1Method 2Method 3
Matrix Human PlasmaHuman PlasmaHuman Plasma
Precipitating Agent MethanolMethanolPerchloric Acid
LLOQ 50 ng/mL[1][2]100 ng/mL[3][4]10 ng/mL
Linearity Range 50 - 6000 ng/mL[1][2]100 - 20,000 ng/mL[3][4]200 - 200,000 ng/mL
Mean Recovery 76-80%[1]Not Reported89-106%
Intra-day Precision (%RSD) < 7%[3][4]< 7%[3]Not Reported
Inter-day Precision (%RSD) < 7%[3][4]< 7%[3]Not Reported
Reference Dhanure S, et al. (2014)Huang J, et al. (2006)Wang L, et al. (2004)

Table 2: Performance of Solid-Phase Extraction Method for this compound

ParameterMethod 1
Matrix Human Plasma
SPE Sorbent Mixed-Mode Cation Exchange (MCX)
LLOQ 52.27 ng/mL
Linearity Range 52.27 - 5301.83 µg/mL*
Mean Recovery 60.89%[5]
Precision (%CV) 4.60%[5]
Reference Dhiman R, et al. (2015)[5]
Note: The linearity range appears exceptionally high in the reference and may represent a typographical error. Researchers should validate the method within their expected concentration range.

Derivatization

For certain LC-MS/MS systems, the ionization efficiency of this compound may be low. Pre-column derivatization can significantly enhance sensitivity. One reported method involves derivatization with 10 M hydrochloric acid in methanol, which improves ionization efficiency for analysis by atmospheric pressure chemical ionization (APCI).[6] This step would be introduced after the initial extraction and before injection into the LC-MS/MS system.

Contact: For further information or technical support, please contact our application specialists.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is essential to validate any analytical method according to regulatory guidelines.

References

Application Notes and Protocols: (RS)-Carbocisteine in Human Tracheal Epithelial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Carbocisteine, a mucolytic agent, has demonstrated a range of therapeutic effects on airway epithelial cells beyond its mucus-regulating properties. These include anti-inflammatory, antioxidant, and antiviral activities, making it a compound of significant interest in the study and treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This document provides detailed application notes and experimental protocols for investigating the effects of this compound in human tracheal epithelial cell culture models.

Mechanism of Action

This compound exerts its effects on human tracheal epithelial cells through multiple mechanisms. It modulates the production of mucins, particularly MUC5AC, a key component of airway mucus.[1][2] Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory signaling pathways such as NF-κB and ERK1/2 MAPK, leading to a reduction in the secretion of cytokines like IL-6 and IL-8.[3][4] Furthermore, this compound has been shown to possess antiviral activity, inhibiting rhinovirus and influenza virus infection in tracheal epithelial cells by reducing the expression of viral receptors and modulating endosomal pH.[5][6][7]

Data Presentation

Table 1: Anti-inflammatory Effects of this compound on Human Bronchial Epithelial Cells (16-HBE) Stimulated with Cigarette Smoke Extract (CSE)
ParameterStimulusThis compound ConcentrationObservationReference
TLR4 ExpressionCSENot specifiedReduction[8]
LPS BindingCSENot specifiedReduction[8]
IL-8 mRNAIL-1 stimulation post-CSENot specifiedReduction[8]
IL-8 ReleaseIL-1 stimulation post-CSENot specifiedReduction[8]
Neutrophil ChemotaxisSupernatant from CSE-stimulated cellsNot specifiedReduction[8]
Table 2: Effect of this compound on Mucin Production in Human Lung Mucoepidermoid Carcinoma Cells (NCI-H292)
ParameterStimulusThis compound ConcentrationObservationReference
MUC5AC mRNA ExpressionHuman Neutrophil Elastase (HNE)Not specifiedReduction[1]
MUC5AC Protein SecretionHuman Neutrophil Elastase (HNE)Not specifiedReduction[1]
Reactive Oxygen Species (ROS) ProductionHuman Neutrophil Elastase (HNE)Not specifiedReduction[1]
Table 3: Antiviral Effects of this compound on Human Tracheal Epithelial Cells
VirusParameterThis compound ConcentrationObservationReference
Rhinovirus 14 (RV14)Supernatant Virus TitersNot specifiedReduction[5][6]
Rhinovirus 14 (RV14)Viral RNA in cellsNot specifiedReduction[5][6]
Rhinovirus 14 (RV14)ICAM-1 mRNA ExpressionNot specifiedReduction[5][6]
Rhinovirus 14 (RV14)IL-6 and IL-8 ConcentrationNot specifiedReduction[5][6]
Influenza A Virus (H3N2)Supernatant Virus TitersNot specifiedReduction[7]
Influenza A Virus (H3N2)Viral RNA in cellsNot specifiedReduction[7]
Influenza A Virus (H3N2)IL-6 ConcentrationNot specifiedReduction[7]

Experimental Protocols

Cell Culture of Human Tracheal Epithelial Cells

This protocol describes the general culture of primary human tracheal epithelial cells or cell lines such as 16-HBE or NCI-H292.

Materials:

  • Bronchial Epithelial Growth Medium (BEGM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture human tracheal epithelial cells in T-75 flasks with BEGM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and seeding into new flasks.

Induction of Inflammatory Conditions

a) Cigarette Smoke Extract (CSE) Stimulation:

  • Prepare CSE by bubbling the smoke from one cigarette through 10 mL of serum-free cell culture medium.

  • Filter-sterilize the CSE solution through a 0.22 µm filter. This is considered 100% CSE.

  • Dilute the CSE to the desired concentration (e.g., 1-10%) in cell culture medium.

  • Expose the human tracheal epithelial cells to the CSE-containing medium for the desired duration (e.g., 24 hours).

b) TNF-α Stimulation:

  • Prepare a stock solution of recombinant human TNF-α in sterile PBS.

  • Dilute the TNF-α stock solution to the desired final concentration (e.g., 10 ng/mL) in the cell culture medium.

  • Treat the human tracheal epithelial cells with the TNF-α-containing medium for the specified time (e.g., 24 hours).

This compound Treatment
  • Prepare a stock solution of this compound in sterile water or PBS.

  • Dilute the stock solution to the desired final concentrations (e.g., 10, 100, 1000 µmol/L) in the cell culture medium.[4][9]

  • Pre-treat the cells with this compound for a specified period (e.g., 24 hours) before adding the inflammatory stimulus, or co-treat simultaneously with the stimulus.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Mucin Quantification

This protocol is for the quantification of IL-6, IL-8, or MUC5AC in cell culture supernatants.

Materials:

  • ELISA kits for human IL-6, IL-8, or MUC5AC

  • Cell culture supernatants from experimental and control groups

  • Microplate reader

Procedure:

  • Collect cell culture supernatants and centrifuge to remove cellular debris.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, add standards and samples to the antibody-coated microplate.

  • Incubate and wash the plate.

  • Add the detection antibody, followed by the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the target protein based on the standard curve.

Western Blotting for NF-κB and ERK1/2 MAPK Signaling

This protocol outlines the detection of key proteins in the NF-κB and ERK1/2 MAPK signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-ERK1/2, anti-phospho-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Culture Culture Human Tracheal Epithelial Cells Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with (e.g., CSE, TNF-α) Pretreat->Stimulate Collect Collect Supernatants and Cell Lysates Stimulate->Collect ELISA ELISA (IL-6, IL-8, MUC5AC) Collect->ELISA Western Western Blot (NF-κB, MAPK) Collect->Western Flow Flow Cytometry (TLR4) Collect->Flow

Caption: Experimental workflow for studying this compound effects.

NFkB_Pathway cluster_0 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (IL-6, IL-8) Carbocisteine This compound Carbocisteine->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_0 Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Gene Inflammatory Gene Expression Carbocisteine This compound Carbocisteine->ERK inhibits phosphorylation

Caption: this compound's effect on the ERK1/2 MAPK pathway.

References

Application Notes and Protocols: (RS)-Carbocisteine for In Vitro Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Carbocisteine, a mucolytic agent, has demonstrated significant anti-inflammatory and antioxidant properties beyond its secretolytic functions.[1] In in vitro models, this compound has been shown to mitigate inflammatory responses induced by various stimuli such as tumor necrosis factor-alpha (TNF-α), hydrogen peroxide (H₂O₂), and viral infections.[2][3][4] These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound in a laboratory setting, focusing on its impact on pro-inflammatory cytokine production and key inflammatory signaling pathways.

The primary mechanism of this compound's anti-inflammatory action involves the suppression of the NF-κB and ERK1/2 MAPK signaling pathways.[3][5][6] By inhibiting these pathways, this compound effectively reduces the expression and release of pro-inflammatory mediators, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[3][5][6]

Data Presentation: Efficacy of this compound in A549 Cells

The following tables summarize the effective concentrations of this compound in suppressing inflammatory responses in the human alveolar adenocarcinoma cell line, A549, a commonly used model for in vitro respiratory research.

Table 1: Inhibition of TNF-α-induced IL-6 and IL-8 Release by this compound in A549 Cells

This compound Concentration (µmol/L)Inflammatory StimulusIL-6 Release Inhibition (%)IL-8 Release Inhibition (%)Reference
1010 ng/mL TNF-αDose-dependent reductionDose-dependent reduction[3]
10010 ng/mL TNF-αDose-dependent reductionDose-dependent reduction[3]
100010 ng/mL TNF-αSignificant reductionSignificant reduction[3]

Table 2: Inhibition of H₂O₂-induced Inflammatory Markers by this compound in A549 Cells

This compound Concentration (µmol/L)Inflammatory StimulusMeasured EndpointOutcomeReference
Not specifiedH₂O₂IL-6 and IL-8 levelsDecreased[2]
Not specifiedH₂O₂IL-6, IL-8, TNF-α, IP-10, MIP-1β mRNADecreased in a dose-dependent manner[2]
Not specifiedH₂O₂Phosphorylation of NF-κB p65 and ERK1/2Attenuated[2]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of A549 cells and subsequent treatment with this compound and an inflammatory stimulus.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound

  • TNF-α (recombinant human)

  • 6-well or 24-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed A549 cells into 6-well or 24-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Starvation (Optional): Once cells are 80-90% confluent, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells and reduce basal signaling.

  • Pre-treatment: Prepare stock solutions of this compound in serum-free DMEM. Pre-treat the cells with varying concentrations of this compound (e.g., 10, 100, 1000 µmol/L) for 24 hours.[3] Include a vehicle control (medium without this compound).

  • Inflammatory Challenge: After the pre-treatment period, add the inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the wells containing this compound.[3] Include a control group with only the inflammatory stimulus and a negative control group with neither this compound nor the stimulus.

  • Incubation: Incubate the cells for the desired period. For cytokine release (ELISA), a 24-hour incubation is typical.[3] For signaling pathway analysis (Western blot), shorter incubation times (e.g., 30 minutes) are used.

  • Harvesting:

    • For ELISA: Collect the cell culture supernatant and store at -80°C.

    • For qRT-PCR and Western Blot: Wash the cells with ice-cold PBS and then lyse the cells directly in the well using an appropriate lysis buffer.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8

This protocol outlines the measurement of IL-6 and IL-8 in the cell culture supernatant.

Materials:

  • Human IL-6 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)

  • Human IL-8 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Preparation: Bring all reagents and samples to room temperature.

  • Standard Curve: Prepare a serial dilution of the provided IL-6 or IL-8 standard to generate a standard curve.

  • Sample Loading: Add standards, controls, and collected cell culture supernatants to the appropriate wells of the antibody-coated microplate.

  • Incubation: Incubate the plate as per the kit's instructions to allow the cytokines to bind to the immobilized antibodies.

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.

  • Streptavidin-HRP: Add Streptavidin-HRP conjugate to each well and incubate.

  • Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Immediately read the absorbance of each well at the recommended wavelength (typically 450 nm) using a microplate reader.

  • Analysis: Calculate the concentration of IL-6 or IL-8 in the samples by interpolating from the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of inflammatory genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Forward and reverse primers for target genes (see Table 3) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Table 3: Primer Sequences for Human Inflammatory Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
IL-6 CCGGAGAGGAGACTTCACAGTTTCCACGATTTCCCAGAGA
IL-8 CATTTGGGAGACCTGAGAACATGGAGTCCCGTAGAAAATTCC
TNF-α ACGGCATGGATCTCAAAGACGTGGGTGAGGAGCACGTAG
GAPDH GTATGACTCCACTCACGGCAACTTCCCATTCTCGGCCTTG

(Primer sequences are examples and should be validated for specificity and efficiency)

Procedure:

  • RNA Extraction: Extract total RNA from the lysed A549 cells using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Western Blot for NF-κB and ERK1/2 Phosphorylation

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Table 4: Primary Antibodies for Western Blot

AntibodyHostTypical Dilution
Phospho-NF-κB p65 (Ser536)Rabbit1:1000
Total NF-κB p65Rabbit1:1000
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Rabbit1:2000
Total p44/42 MAPK (Erk1/2)Rabbit1:1000
GAPDH or β-actinMouse1:5000 - 1:10000

(Dilutions are suggestions and should be optimized for specific experimental conditions)

Procedure:

  • Protein Extraction: Lyse the A549 cells in ice-cold lysis buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total NF-κB p65).

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

G cluster_ERK MAPK Pathway cluster_NFkB NF-κB Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR ERK ERK1/2 Phosphorylation TNFR->ERK IKK IKK Activation TNFR->IKK Carbocisteine This compound Carbocisteine->ERK Inhibits NFkB NF-κB (p65) Nuclear Translocation Carbocisteine->NFkB Inhibits GeneExpression Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) ERK->GeneExpression IkB IκBα Degradation IKK->IkB IkB->NFkB NFkB->GeneExpression

Caption: this compound inhibits TNF-α-induced inflammation.

G cluster_Harvest Harvest Samples cluster_Analysis Analysis Start Start: Culture A549 Cells Pretreat Pre-treat with This compound (e.g., 10-1000 µM, 24h) Start->Pretreat Stimulate Stimulate with Inflammatory Agent (e.g., 10 ng/mL TNF-α) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant CellLysate Lyse Cells Stimulate->CellLysate ELISA ELISA (IL-6, IL-8) Supernatant->ELISA qRT_PCR qRT-PCR (Gene Expression) CellLysate->qRT_PCR WesternBlot Western Blot (p-NF-κB, p-ERK) CellLysate->WesternBlot

Caption: Workflow for in vitro anti-inflammatory testing.

References

Application Note: Investigating the Antiviral and Anti-inflammatory Effects of Carbocisteine on Respiratory Syncytial Virus (RSV) Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. Carbocisteine, a mucolytic agent, has demonstrated potential antiviral and anti-inflammatory properties. This document provides a detailed protocol for studying the effects of carbocisteine on an in vitro model of RSV infection. The outlined experiments will enable researchers to assess the efficacy of carbocisteine in reducing viral replication, protecting host cells, and modulating the inflammatory response.

Key Experimental Objectives:

  • Determine the non-toxic concentration of carbocisteine on a relevant cell line.

  • Evaluate the effect of carbocisteine on RSV replication through viral titer and viral RNA quantification.

  • Assess the impact of carbocisteine on host cell viability during RSV infection.

  • Investigate the mechanism of action by analyzing the expression of viral entry receptors, inflammatory mediators, and key signaling pathways.

Experimental Workflow

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Mechanistic Studies A Cell Line Selection (e.g., A549, HEp-2) B Carbocisteine Cytotoxicity Assay (MTT Assay) A->B Determine Max Non-Toxic Dose C RSV Infection of Cells with Carbocisteine Pre-treatment B->C Use Non-Toxic Concentrations D Viral Titer Quantification (Plaque Assay) C->D Assess Viral Replication E Viral RNA Quantification (qRT-PCR) C->E Assess Viral Replication F Gene Expression Analysis (qRT-PCR) C->F Elucidate Mechanism G Protein Expression Analysis (ELISA/Western Blot) C->G Elucidate Mechanism H Signaling Pathway Analysis (e.g., NF-κB) C->H Elucidate Mechanism

Caption: Experimental workflow for evaluating carbocisteine's effects on RSV.

Data Presentation

Table 1: Cytotoxicity of Carbocisteine on A549 Cells

Carbocisteine (mM)Cell Viability (%)
0 (Control)100 ± 5.2
0.198.7 ± 4.8
0.597.2 ± 5.1
1.095.5 ± 4.5
5.085.3 ± 6.3
10.060.1 ± 7.9

Table 2: Effect of Carbocisteine on RSV Titer and RNA Levels

TreatmentViral Titer (PFU/mL)Relative RSV RNA Levels
Vehicle Control5.2 x 10^6 ± 1.1 x 10^61.00
Carbocisteine (1 mM)1.8 x 10^5 ± 0.7 x 10^50.25 ± 0.08

Table 3: Gene Expression Analysis Post-RSV Infection with Carbocisteine Treatment

GeneVehicle Control (Fold Change)Carbocisteine (1 mM) (Fold Change)
ICAM-115.3 ± 2.14.2 ± 0.9
IL-625.8 ± 3.58.1 ± 1.5
MUC5AC12.1 ± 1.83.5 ± 0.7

Experimental Protocols

Cell Culture and RSV Infection
  • Cell Line: Human alveolar basal epithelial cells (A549) or HEp-2 cells are suitable for RSV propagation.[1][2]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • RSV Propagation: Infect 70-80% confluent HEp-2 cells with RSV at a low multiplicity of infection (MOI) of 0.01 to 0.1.[3] After a 1-2 hour adsorption period, replace the inoculum with DMEM containing 2% FBS.[3] Harvest the virus when 50-80% of the cells show cytopathic effects (CPE), typically 2-3 days post-infection.[3]

MTT Cell Viability Assay

This assay determines the cytotoxicity of carbocisteine.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of carbocisteine (e.g., 0.1 to 10 mM) for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl with SDS) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage relative to the untreated control.

Plaque Assay for Viral Titer

This assay quantifies infectious viral particles.

  • Cell Seeding: Seed HEp-2 or Vero cells in 6-well plates to form a confluent monolayer.[8][9]

  • Serial Dilution: Prepare ten-fold serial dilutions of the viral supernatant.

  • Infection: Infect the cell monolayers with 200 µL of each viral dilution for 1-2 hours at 37°C.[10]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium, such as 0.3-0.5% agarose or methylcellulose in DMEM.[8][9]

  • Incubation: Incubate the plates for 4-7 days to allow for plaque formation.[9][11]

  • Staining: Fix the cells with 10% formalin and stain with 0.05% neutral red or crystal violet to visualize and count the plaques.[9] Alternatively, immunostaining can be used for clearer plaque detection.[11][12] The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).

Quantitative Real-Time PCR (qRT-PCR)

This method quantifies viral RNA and host gene expression.

  • Experimental Setup: Pre-treat A549 cells with a non-toxic concentration of carbocisteine for 24 hours, then infect with RSV at an MOI of 1.

  • RNA Extraction: At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, QIAGEN), including a DNase treatment step.[8]

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the RSV N gene, ICAM-1, IL-6, MUC5AC, and a housekeeping gene (e.g., GAPDH).[2][13]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Proposed Mechanism of Carbocisteine Action

G cluster_0 Carbocisteine's Multi-faceted Effects on RSV Infection cluster_1 Inhibition of Viral Entry cluster_2 Modulation of Host Response cluster_3 Overall Outcome Carbocisteine Carbocisteine ICAM1 ICAM-1 Expression Carbocisteine->ICAM1 Reduces NFkB NF-κB Activation Carbocisteine->NFkB Inhibits RSV_Replication Reduced RSV Replication ICAM1->RSV_Replication Facilitates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Induces Mucin Mucin (MUC5AC) Production NFkB->Mucin Induces Inflammation Decreased Inflammation Cytokines->Inflammation Promotes

Caption: Carbocisteine's proposed mechanism against RSV infection.

Discussion

The provided protocols offer a comprehensive framework for evaluating the therapeutic potential of carbocisteine against RSV. Studies have shown that carbocisteine can reduce RSV infection by downregulating the expression of the viral receptor ICAM-1.[14] Additionally, carbocisteine is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in pro-inflammatory cytokines like IL-6 and IL-8.[15][16][17] This dual action of inhibiting viral entry and modulating the host's inflammatory response makes carbocisteine a promising candidate for further investigation in the context of RSV-induced respiratory illnesses. The mucoregulatory properties of carbocisteine, particularly its effect on MUC5AC expression, are also a critical aspect to study, as mucus overproduction is a key feature of severe RSV disease.[18][19] By following these detailed protocols, researchers can generate robust and reproducible data to further elucidate the mechanisms of carbocisteine and its potential as an anti-RSV therapeutic.

References

Application Notes and Protocols for Studying Carbocisteine's Effects on Oxidative Stress in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key pathogenic factor in numerous diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular disorders, and neurodegenerative diseases. Carbocisteine, a mucolytic agent, has demonstrated significant antioxidant and anti-inflammatory properties, making it a compound of interest for therapeutic interventions targeting oxidative stress.[1][2]

These application notes provide a comprehensive guide for researchers to investigate the protective effects of carbocisteine against induced oxidative stress in cellular models. This document outlines detailed protocols for inducing oxidative stress, treating cells with carbocisteine, and quantifying the subsequent cellular responses.

Inducing Oxidative Stress in Cell Culture

To study the protective effects of carbocisteine, a robust and reproducible model of oxidative stress must first be established. The choice of inducer and its concentration should be optimized for the specific cell line being used to achieve a significant but sublethal level of stress.

Protocol 1: Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress

Hydrogen peroxide is a widely used agent to induce oxidative stress as it can diffuse across cell membranes and generate highly reactive hydroxyl radicals.[3]

Materials:

  • Cell line of choice (e.g., A549, BEAS-2B, H9c2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Carbocisteine stock solution (prepared in a suitable solvent, e.g., sterile water or PBS)

  • Hydrogen peroxide (H₂O₂) solution (30% stock)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Carbocisteine Pre-treatment: The following day, remove the culture medium and replace it with a fresh medium containing various concentrations of carbocisteine (e.g., 10, 100, 1000 µM). A vehicle control (medium with the solvent used for carbocisteine) should be included. Incubate for a predetermined time (e.g., 24 hours).

  • Induction of Oxidative Stress:

    • Prepare fresh dilutions of H₂O₂ in serum-free medium. A typical concentration range to test is 50-1000 µM.[4]

    • After carbocisteine pre-treatment, remove the medium, wash the cells once with PBS, and then add the H₂O₂-containing medium.

    • Incubate for a specified duration (e.g., 1-6 hours).[5] The optimal time will depend on the cell type and H₂O₂ concentration.

  • Post-treatment Analysis: Following the incubation period, the medium can be collected for analysis (e.g., LDH assay), and the cells can be processed for various assays as described in Section 3.

Protocol 2: Cigarette Smoke Extract (CSE) Induced Oxidative Stress

CSE provides a physiologically relevant model for studying smoking-related diseases and contains a complex mixture of oxidants.[6]

Materials:

  • Commercial filtered cigarettes

  • Apparatus for bubbling smoke through the medium (e.g., a vacuum flask system)

  • Serum-free cell culture medium (e.g., DMEM)

  • 0.22 µm syringe filter

Procedure for CSE Preparation:

  • Bubble the smoke from one cigarette through 10 mL of serum-free medium at a constant flow rate. This 100% CSE solution should be prepared fresh for each experiment.[7]

  • Filter-sterilize the CSE solution through a 0.22 µm filter.

  • Dilute the 100% CSE solution in a culture medium to the desired final concentrations (e.g., 1%, 2.5%, 5%).

Procedure for Cell Treatment:

  • Cell Seeding and Carbocisteine Pre-treatment: Follow steps 1 and 2 from Protocol 1.

  • Induction of Oxidative Stress: After pre-treatment, replace the medium with the CSE-containing medium and incubate for a specified time (e.g., 24-48 hours).

  • Post-treatment Analysis: Proceed with the desired cellular assays.

Data Presentation: Efficacy of Carbocisteine

The following tables summarize quantitative data on the protective effects of carbocisteine against oxidative stress-induced cellular damage.

Table 1: Effect of Carbocisteine on Cell Viability in H₂O₂-Treated A549 Cells

Carbocisteine Concentration H₂O₂ Concentration Incubation Time Cell Viability (% of Control) Reference
100 µM 400 µM 24h Increased significantly [5][8]
1000 µM 400 µM 24h Increased significantly [5][8]

| 10000 µM | 400 µM | 24h | Increased significantly |[5][8] |

Table 2: Effect of Carbocisteine on Reactive Oxygen Species (ROS) Production

Cell Line Oxidative Stressor Carbocisteine Concentration Outcome Reference
NCI-H292 IL-1β Not specified Inhibited intracellular oxidative stress [9]
16-HBE Cigarette Smoke Extract (CSE) 100 µM Significantly reduced ROS production [10][11]

| 16-HBE | Cigarette Smoke Extract (CSE) | 100 µM | Reduced mitochondrial superoxide production | |

Table 3: Effect of Carbocisteine on Antioxidant and Signaling Molecules

Cell Line Oxidative Stressor Carbocisteine Concentration Measured Parameter Outcome Reference
16-HBE CSE 100 µM Total Glutathione (GSH) Increased [10][11]
16-HBE CSE 100 µM Heme Oxygenase-1 (HO-1) Increased [10][11]
16-HBE CSE 100 µM Nuclear Nrf2 Increased [10][11]
A549 H₂O₂ 100-10000 µM p-NF-κB p65 (nuclear) Inhibited translocation [5][8]

| A549 | H₂O₂ | 100-10000 µM | p-ERK1/2 | Attenuated phosphorylation |[5][8] |

Key Experimental Protocols

Protocol 3: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Remove the MTT solution and add 100 µL of a solubilization solution to each well.[10]

  • Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570-590 nm using a microplate reader.[8] Cell viability is expressed as a percentage of the untreated control.

Protocol 4: Measurement of Intracellular ROS (DCFH-DA Assay)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • After treatment, wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium.

  • Incubate for 30-60 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. The ROS level is proportional to the fluorescence intensity.

Protocol 5: Lipid Peroxidation Assessment (MDA/TBARS Assay)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • MDA standard

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Harvest cells and prepare cell lysates.

  • Add TBA reagent to the cell lysates and standards.

  • Incubate at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.

  • Cool the samples in an ice bath for 10 minutes.

  • Measure the absorbance at 532 nm or fluorescence at Ex/Em = 532/553 nm.

  • Calculate the MDA concentration based on the standard curve.

Protocol 6: Antioxidant Enzyme Activity Assays

Commercial kits are widely available and recommended for measuring the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Follow the manufacturer's instructions for detailed procedures. Generally, these assays involve:

  • Preparation of cell lysates.

  • Addition of specific substrates for each enzyme.

  • Spectrophotometric measurement of the rate of substrate conversion or product formation.

  • Calculation of enzyme activity relative to the total protein concentration of the lysate.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Cell Preparation cluster_stress Induce Oxidative Stress cluster_analysis Endpoint Analysis seed_cells Seed Cells in Multi-well Plates pretreatment Pre-treat with Carbocisteine (e.g., 24h) seed_cells->pretreatment inducer Add Stress Inducer (e.g., H₂O₂, CSE) pretreatment->inducer incubation Incubate (e.g., 1-24h) inducer->incubation viability Cell Viability (MTT Assay) incubation->viability ros Intracellular ROS (DCFH-DA Assay) incubation->ros lipid_perox Lipid Peroxidation (MDA Assay) incubation->lipid_perox enzyme_activity Antioxidant Enzymes (SOD, CAT, GPx Assays) incubation->enzyme_activity

Caption: General experimental workflow for studying carbocisteine.

Carbocisteine-Modulated Nrf2 Signaling Pathway

G cluster_stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., H₂O₂, CSE) keap1 Keap1 stress->keap1 inactivates carbocisteine Carbocisteine nrf2_free Nrf2 carbocisteine->nrf2_free promotes dissociation nrf2_keap1 Nrf2-Keap1 Complex keap1->nrf2_keap1 cul3 Cul3-Rbx1 (Ubiquitin Ligase) nrf2_keap1->cul3 presents Nrf2 for nrf2_free->nrf2_keap1 proteasome Proteasomal Degradation nrf2_free->proteasome degradation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation cul3->proteasome ubiquitination are ARE (Antioxidant Response Element) nrf2_nuc->are maf Maf maf->are genes Antioxidant Genes (e.g., HO-1, GCLC) are->genes transcription

Caption: Carbocisteine's role in the Nrf2 signaling pathway.

References

Application Notes and Protocols for Studying Mucin Production In Vitro Using (RS)-Carbocisteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Carbocisteine is a mucolytic agent widely used in the treatment of respiratory disorders characterized by excessive or viscous mucus. Its mechanism of action extends beyond simple mucolysis, involving the regulation of mucin gene expression and production. In vitro cell culture models are invaluable tools for elucidating the specific cellular and molecular mechanisms by which this compound modulates mucin production. This document provides detailed application notes and protocols for utilizing this compound in in vitro studies to investigate its effects on mucin production, focusing on the human mucoepidermoid carcinoma cell line NCI-H292, a well-established model for studying airway mucin expression.

Mechanism of Action

This compound exerts its effects on mucin production through a multi-faceted approach. It has been shown to normalize the composition of mucins by balancing the levels of fucose and sialic acid, key sugar residues that determine the viscoelastic properties of mucus.[1][2] Furthermore, this compound can attenuate the overexpression of mucin genes, such as MUC5AC, induced by inflammatory stimuli.[3][4][5][6] This inhibitory effect is mediated, at least in part, through the suppression of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) MAPK pathways.[7]

Data Presentation

The following tables summarize the quantitative effects of this compound on mucin production and related inflammatory markers as reported in in vitro studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in A549 Human Alveolar Epithelial Cells [7]

Treatment Condition (24h pre-treatment)IL-6 mRNA Expression (Fold Change vs. Control)IL-8 mRNA Expression (Fold Change vs. Control)
Control1.01.0
TNF-α (10 ng/mL)~18~25
TNF-α + Carbocisteine (10 µmol/L)~15~20
TNF-α + Carbocisteine (100 µmol/L)~10~15
TNF-α + Carbocisteine (1000 µmol/L)~5~8

Table 2: Effect of this compound on MUC5AC mRNA Expression in NCI-H292 Cells

Treatment ConditionMUC5AC mRNA Expression (Relative to Control)Reference
ControlBaseline[3]
Human Neutrophil Elastase (HNE)Increased[3]
HNE + L-CarbocisteineReduced vs. HNE alone[3]

Note: Specific quantitative values for MUC5AC mRNA inhibition by Carbocisteine in NCI-H292 cells require consultation of the full-text article.

Experimental Protocols

Protocol 1: In Vitro Model of TNF-α-Induced MUC5AC Production in NCI-H292 Cells

This protocol describes how to induce MUC5AC production in NCI-H292 cells using Tumor Necrosis Factor-alpha (TNF-α) and to assess the inhibitory effect of this compound.

Materials:

  • NCI-H292 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Human TNF-α

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

  • MUC5AC ELISA Kit

Procedure:

  • Cell Culture:

    • Culture NCI-H292 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in 6-well plates and grow to 80-90% confluency.

  • Treatment:

    • Starve the cells in serum-free RPMI-1640 for 24 hours prior to treatment.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 100, 1000 µmol/L) for 24 hours.

    • Induce mucin production by adding 10 ng/mL of TNF-α to the media and incubate for another 24 hours. Include appropriate controls (untreated cells, cells treated with TNF-α alone, and cells treated with Carbocisteine alone).

  • Sample Collection:

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Store the supernatant at -80°C until analysis.

  • MUC5AC Quantification:

    • Quantify the amount of MUC5AC in the cell culture supernatant using a commercially available MUC5AC ELISA kit, following the manufacturer's instructions.

Protocol 2: Analysis of NF-κB and ERK1/2 Activation by Western Blotting

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of NF-κB p65 and ERK1/2 in response to TNF-α stimulation.

Materials:

  • Treated NCI-H292 cell lysates from Protocol 1

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with protein lysis buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Analysis NCI_H292 NCI-H292 Cell Culture Serum_Starvation Serum Starvation (24h) NCI_H292->Serum_Starvation Carbocisteine_Pretreatment This compound Pre-treatment (24h) Serum_Starvation->Carbocisteine_Pretreatment TNFa_Induction TNF-α Induction (24h) Carbocisteine_Pretreatment->TNFa_Induction Sample_Collection Sample Collection (Supernatant & Cell Lysate) TNFa_Induction->Sample_Collection ELISA MUC5AC ELISA (Supernatant) Sample_Collection->ELISA Western_Blot Western Blot (Cell Lysate) Sample_Collection->Western_Blot

Caption: Experimental workflow for studying the effect of this compound.

G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK ERK ERK1/2 Phosphorylation TNFR->ERK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB MUC5AC_Gene MUC5AC Gene Expression NFkB->MUC5AC_Gene MUC5AC_Protein MUC5AC Protein Production MUC5AC_Gene->MUC5AC_Protein ERK->MUC5AC_Gene Carbocisteine This compound Carbocisteine->IKK Inhibits Carbocisteine->ERK Inhibits

Caption: this compound signaling pathway in mucin production.

References

Application Notes and Protocols for Testing (RS)-Carbocisteine Efficacy in Animal Models of COPD

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation. Animal models are indispensable tools for understanding the pathophysiology of COPD and for the preclinical evaluation of novel therapeutics. (RS)-Carbocisteine is a mucoactive drug with additional anti-inflammatory and antioxidant properties that has shown promise in the management of COPD.[1][2][3] This document provides detailed application notes and protocols for utilizing various animal models of COPD to test the efficacy of this compound.

The protocols outlined below describe the induction of COPD-like features in rodents using cigarette smoke (CS) in combination with lipopolysaccharide (LPS), elastase instillation, and sulfur dioxide (SO2) inhalation. Methodologies for drug administration and subsequent efficacy evaluation are also detailed.

Animal Models of COPD

Cigarette Smoke and Lipopolysaccharide (LPS) Induced COPD Model in Mice

This model recapitulates key features of human COPD, including chronic inflammation, emphysema, and mucus hypersecretion.[4][5]

Experimental Workflow:

G cluster_acclimatization Acclimatization (1 week) cluster_induction COPD Induction (12 weeks) cluster_treatment Carbocisteine Treatment (12 weeks) cluster_analysis Efficacy Evaluation (Post-treatment) acclimatization House C57BL/6J mice with free access to food and water lps1 Day 1: Intratracheal LPS Instillation acclimatization->lps1 carbocisteine Daily Oral Gavage of this compound or Vehicle cs_exposure Daily Cigarette Smoke Exposure (2 hours, twice a day) lps2 Day 14: Intratracheal LPS Instillation cs_exposure->carbocisteine analysis Pulmonary Function Tests Bronchoalveolar Lavage (BAL) Lung Histology & Morphometry Biochemical Assays cs_exposure->analysis carbocisteine->analysis

Figure 1: Workflow for the cigarette smoke and LPS-induced COPD model in mice.

Protocol:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House the mice for at least one week before the experiment with ad libitum access to food and water.

  • COPD Induction:

    • On day 1 and day 14, lightly anesthetize the mice and intratracheally instill 50 µL of LPS (1 mg/mL in sterile saline).

    • Expose the mice to cigarette smoke (CS) from commercial filtered cigarettes for 2 hours, twice daily, for 12 weeks. A whole-body exposure system is commonly used.[4][5]

  • This compound Administration:

    • Administer this compound daily by oral gavage for the entire 12-week induction period.

    • Low Dose: 112.5 mg/kg/day.[4][5]

    • High Dose: 225 mg/kg/day.[4][5]

    • The control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Efficacy Evaluation: At the end of the 12-week period, perform the analyses detailed in Section 2.

Elastase-Induced Emphysema Model in Rats

This model is characterized by the rapid development of emphysema due to the enzymatic degradation of elastin in the lung parenchyma.

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats, 8-10 weeks old.

  • Emphysema Induction:

    • Anesthetize the rats.

    • Intratracheally instill a single dose of porcine pancreatic elastase (PPE) dissolved in sterile saline. A typical dose is 25 U/100 g body weight.

    • Allow 21 days for the development of emphysema.

  • This compound Administration:

    • Administer this compound daily by oral gavage, starting from the day of elastase instillation for 21 days.

    • Dose: 125 mg/kg/day or 250 mg/kg/day.

  • Efficacy Evaluation: At day 21, perform the analyses detailed in Section 2.

Sulfur Dioxide (SO2)-Induced Bronchitis Model in Rats

This model mimics chronic bronchitis, characterized by mucus hypersecretion and airway inflammation.

Protocol:

  • Animals: Male Wistar rats, 8-10 weeks old.

  • Bronchitis Induction:

    • Expose the rats to SO2 gas (e.g., 20 ppm) in an inhalation chamber for 3 hours a day, 5 days a week, for 3 weeks.

  • This compound Administration:

    • Administer this compound daily by oral gavage during the 3-week exposure period.

    • Dose: 125, 250, or 500 mg/kg/day.[2][6][7]

  • Efficacy Evaluation: At the end of the 3-week period, perform the analyses detailed in Section 2.

Efficacy Evaluation Protocols

Pulmonary Function Testing

Protocol:

  • Anesthetize the animal.

  • Tracheostomize and connect the animal to a small-animal ventilator.

  • Measure lung function parameters such as dynamic compliance (Cdyn) and airway resistance (RI) using a specialized pulmonary function testing system.

Bronchoalveolar Lavage (BAL) Fluid Analysis

Protocol:

  • Euthanize the animal and expose the trachea.

  • Cannulate the trachea and lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL for mice).

  • Collect the BAL fluid and centrifuge to separate the cells from the supernatant.

  • Total and Differential Cell Counts: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik for differential cell counting (macrophages, neutrophils, lymphocytes).

  • Cytokine Analysis: Use the BAL supernatant to measure the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and KC (keratinocyte-derived chemokine, a mouse homolog of IL-8) by ELISA.

  • MUC5AC and MUC5B Analysis: Measure the protein levels of MUC5AC and MUC5B in the BAL supernatant by ELISA.

Lung Histology and Morphometry

Protocol:

  • After BAL, perfuse the lungs with PBS and fix them by intratracheal instillation of 10% neutral buffered formalin under a constant pressure (e.g., 25 cmH2O).

  • Excise the lungs and immerse them in formalin for 24 hours.

  • Process the lung tissue, embed in paraffin, and cut 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Emphysema Assessment: Quantify the degree of emphysema by measuring the mean linear intercept (MLI). Capture at least 10 random fields from each lung section under a microscope and use image analysis software to calculate the MLI. A higher MLI value indicates greater airspace enlargement.[1]

  • Inflammation Scoring: Semiquantitatively score the peribronchial and perivascular inflammatory cell infiltration.

Gene Expression Analysis

Protocol:

  • Harvest lung tissue and immediately snap-freeze it in liquid nitrogen.

  • Extract total RNA from the lung tissue using a suitable kit.

  • Synthesize cDNA by reverse transcription.

  • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of Muc5ac, Muc5b, and pro-inflammatory cytokines (e.g., Tnf-α). Normalize the expression to a housekeeping gene such as Gapdh or 18S rRNA.

Western Blot Analysis of Signaling Pathways

Protocol:

  • Extract total protein from lung tissue lysates.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary

The following tables summarize the expected outcomes of this compound treatment in the cigarette smoke and LPS-induced mouse model of COPD.

Table 1: Effect of this compound on Lung Inflammation in a Mouse COPD Model

ParameterControl GroupCOPD Model GroupCOPD + Carbocisteine (Low Dose)COPD + Carbocisteine (High Dose)
Total Cells in BALF (x10^5) ~1.0~5.0~3.5~2.5
Neutrophils in BALF (x10^4) ~0.1~10.0~6.0~3.0
Macrophages in BALF (x10^5) ~1.0~4.0~3.0~2.0
IL-6 in BALF (pg/mL) <50~300~200~100
KC in BALF (pg/mL) <20~150~100~50
TNF-α mRNA in Lung (fold change) 1.0~5.0~3.0~1.5

Data are representative values compiled from published studies.[1][8]

Table 2: Effect of this compound on Emphysema and Mucus Production in a Mouse COPD Model

ParameterControl GroupCOPD Model GroupCOPD + Carbocisteine (Low Dose)COPD + Carbocisteine (High Dose)
Mean Linear Intercept (µm) ~35~70~58~50
Muc5ac in BALF (ng/mL) ~50~250~180~100
Muc5b in BALF (ng/mL) ~100~400~300~200
Muc5b/Muc5ac Ratio ~2.0~1.6~1.7~2.0

Data are representative values compiled from published studies.[1][4]

Signaling Pathways

This compound exerts its anti-inflammatory effects in part by modulating key intracellular signaling pathways, such as the NF-κB and ERK1/2 MAPK pathways.[1][9][10]

G cluster_stimulus COPD Stimuli cluster_pathway Intracellular Signaling cluster_response Inflammatory Response cs Cigarette Smoke mapk ERK1/2 MAPK Activation cs->mapk nfkb IKK Activation cs->nfkb lps LPS lps->mapk lps->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) mapk->cytokines mucins Mucin Gene Expression (Muc5ac, Muc5b) mapk->mucins ikb IκB Degradation nfkb->ikb p65 NF-κB (p65) Nuclear Translocation ikb->p65 p65->cytokines p65->mucins carbocisteine This compound carbocisteine->mapk carbocisteine->nfkb

Figure 2: Carbocisteine's modulation of inflammatory signaling pathways in COPD.

Conclusion

The animal models and protocols described provide a robust framework for evaluating the preclinical efficacy of this compound for the treatment of COPD. These models, particularly the cigarette smoke and LPS combination model, effectively mimic key aspects of the human disease, allowing for a comprehensive assessment of the anti-inflammatory, anti-emphysematous, and mucoregulatory properties of Carbocisteine. The detailed protocols for efficacy evaluation ensure reproducible and quantifiable results, which are essential for advancing the development of new therapeutic strategies for COPD.

References

Troubleshooting & Optimization

Optimizing (RS)-Carbocisteine concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing (RS)-Carbocisteine concentration in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell viability assays?

A1: Based on published studies, a common starting concentration range for this compound is between 10 µM and 1000 µM.[1][2] The optimal concentration will be cell-type specific and depend on the experimental conditions. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific cell line and assay.

Q2: What are the known effects of this compound on cell viability?

A2: this compound has been shown to have protective effects in various cell models. It can increase cell viability in the presence of stressors like hydrogen peroxide (H₂O₂) and TNF-α by mitigating inflammatory injury and apoptosis.[3][4][5] However, at high concentrations (greater than 2.5 mM) in media with low cell densities, it has been observed to reduce cell growth.[6]

Q3: Which cell lines have been used in studies with this compound?

A3: Several studies have utilized the human lung adenocarcinoma cell line A549 to investigate the anti-inflammatory effects of carbocisteine.[3][5] Other cell types include human tracheal epithelial cells and the human neuroblastoma cell line SH-SY5Y.[4]

Q4: What signaling pathways are modulated by this compound?

A4: this compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival. These include the NF-κB and ERK1/2 MAPK pathways, where it can attenuate the phosphorylation of key proteins.[1][3][5] Additionally, it has been found to activate the Akt phosphorylation pathway, which plays a role in preventing apoptosis.[4][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected decrease in cell viability at high concentrations of this compound. High concentrations of cysteine-related compounds can induce oxidative stress, especially at low cell seeding densities.[6]1. Perform a dose-response experiment to identify the cytotoxic threshold for your specific cell line. 2. Ensure an adequate cell seeding density. Consider increasing the seeding density to counteract potential oxidative stress.[6] 3. Reduce the incubation time with this compound.
Inconsistent results between experiments. 1. Variability in cell health and passage number. 2. Inconsistent timing of this compound treatment relative to the introduction of a stressor. 3. Instability of this compound in solution.1. Use cells within a consistent and low passage number range. Regularly check for cell morphology and viability. 2. Standardize the experimental timeline. Studies have administered carbocisteine 24 hours prior to or after exposure to a stressor.[1][3] 3. Prepare fresh stock solutions of this compound for each experiment.
No observable effect of this compound. 1. The concentration of this compound is too low. 2. The chosen cell line is not responsive to this compound. 3. The experimental endpoint is not sensitive enough to detect the effects.1. Increase the concentration of this compound based on a dose-response curve. 2. Consider using a different cell line that has been shown to be responsive, such as A549 cells for inflammation studies.[1][3][5] 3. Use a more sensitive assay or measure multiple endpoints (e.g., cytokine release, specific protein phosphorylation) in addition to a general cell viability assay.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[8]

Materials:

  • This compound

  • Cells in culture

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.

    • If investigating protective effects, a stressor (e.g., H₂O₂ or TNF-α) can be added at a predetermined time before or after carbocisteine treatment.[1][3]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation

Table 1: Example Dose-Response of this compound on A549 Cell Viability in the Presence of an Inflammatory Stimulus (e.g., TNF-α)

This compound (µM)Cell Viability (% of Control)Standard Deviation
0 (Stimulus only)65± 4.2
1075± 3.8
10088± 5.1
50095± 4.5
100098± 3.9

Note: The above data is illustrative. Actual results will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate adhesion Allow Adhesion (Overnight) seed_cells->adhesion prepare_carbocisteine Prepare this compound Dilutions adhesion->prepare_carbocisteine add_treatment Add this compound to Cells prepare_carbocisteine->add_treatment add_stressor Add Stressor (e.g., H₂O₂) (Optional) add_treatment->add_stressor incubate Incubate (24-72h) add_stressor->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate

Caption: General experimental workflow for a cell viability assay.

signaling_pathway cluster_stressor Inflammatory Stressor (e.g., TNF-α, H₂O₂) cluster_pathways Intracellular Signaling cluster_response Cellular Response stressor TNF-α / H₂O₂ ERK ERK1/2 stressor->ERK NFkB NF-κB stressor->NFkB apoptosis Apoptosis stressor->apoptosis inflammation Inflammation (IL-6, IL-8) ERK->inflammation NFkB->inflammation Akt Akt Akt->apoptosis viability Cell Viability inflammation->viability decreases apoptosis->viability decreases carbocisteine This compound carbocisteine->ERK carbocisteine->NFkB carbocisteine->Akt

Caption: this compound's impact on key signaling pathways.

References

Troubleshooting poor solubility of carbocisteine in phosphate-buffered saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of carbocisteine in phosphate-buffered saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of carbocisteine in aqueous solutions?

A1: Carbocisteine is a white crystalline powder with inherently low solubility in water, approximately 1.6 g/L (0.16%) at room temperature.[1][2][3] It is also practically insoluble in alcohol.[4][5] Its solubility is significantly influenced by the pH of the solution.

Q2: Why is the solubility of carbocisteine poor in standard PBS?

A2: The poor solubility of carbocisteine in standard phosphate-buffered saline (PBS), which typically has a pH around 7.4, can be attributed to its molecular structure. Carbocisteine is an amino acid derivative with two carboxylic acid groups and one amino group, making it an acidic molecule.[2][3] Near its isoelectric point (pI), the net charge of the molecule is zero, minimizing its interaction with water molecules and leading to lower solubility. The typical pH of PBS may be close to the pI of carbocisteine, resulting in precipitation or difficulty in dissolving.

Q3: How does pH affect the solubility of carbocisteine?

A3: The solubility of carbocisteine is highly pH-dependent.[6][7] It readily dissolves in dilute mineral acids and dilute solutions of alkali hydroxides.[4][6][7] By adjusting the pH away from its isoelectric point, the molecule becomes charged, enhancing its solubility in aqueous solutions. Specifically, increasing the pH by adding a base will deprotonate the carboxylic acid groups, forming a more soluble salt.

Q4: What is a reliable method to increase the solubility of carbocisteine in a buffer like PBS?

A4: A common and effective method is to adjust the pH of the solution. By adding a base, such as sodium hydroxide (NaOH), to the carbocisteine suspension in PBS, you can increase the pH to a range of 6.0 to 7.5, which significantly improves solubility.[2][8] This process forms the sodium salt of carbocisteine in situ, which is much more soluble. A molar ratio of approximately 1:1 of carbocisteine to NaOH is often used.[2][3]

Troubleshooting Guide

Issue: Carbocisteine is not dissolving or is precipitating out of my PBS solution.

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with carbocisteine in PBS.

Step 1: Verify the Physicochemical Properties

Before troubleshooting, it's essential to be aware of the fundamental properties of carbocisteine.

PropertyValue
Molecular Weight 179.20 g/mol [9]
Water Solubility ~1.6 g/L (0.16%)[1][2][3]
PBS Solubility ~2 mg/mL (11.16 mM)[10]
pKa₁ (α-carboxyl) ~1.84[1]
pKa₂ (α-amino) ~9.6 (estimated for amino acids)[11]
Appearance White or almost white, crystalline powder[4][5]

Step 2: Follow the Troubleshooting Workflow

The following diagram outlines the logical steps to address poor solubility.

Troubleshooting_Workflow start Start: Carbocisteine Fails to Dissolve in PBS check_ph Measure pH of Carbocisteine/PBS Mixture start->check_ph ph_low Is pH below 6.0? check_ph->ph_low adjust_ph Adjust pH to 6.0-7.5 with dilute NaOH ph_low->adjust_ph Yes check_dissolution Observe for Dissolution (with gentle warming/sonication) ph_low->check_dissolution No adjust_ph->check_dissolution dissolved Issue Resolved: Carbocisteine Dissolved check_dissolution->dissolved Yes not_dissolved Still Not Dissolved check_dissolution->not_dissolved No recheck_protocol Re-evaluate Protocol: - Check calculations - Verify material purity - Consider alternative buffer not_dissolved->recheck_protocol end Consult Further Technical Support recheck_protocol->end

Caption: Troubleshooting workflow for carbocisteine solubility.

Experimental Protocols

Protocol 1: Preparation of a Carbocisteine Solution in PBS via pH Adjustment

This protocol details the steps to dissolve carbocisteine in PBS by modifying the pH.

Materials:

  • Carbocisteine powder

  • Phosphate-Buffered Saline (PBS)

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh Carbocisteine: Accurately weigh the desired amount of carbocisteine powder.

  • Initial Suspension: Add the carbocisteine powder to a volume of PBS slightly less than your final desired volume. For example, for a final volume of 100 mL, start with 80-90 mL of PBS.

  • Stir the Mixture: Place the beaker on a stir plate and begin stirring to create a suspension.

  • Monitor pH: Place a calibrated pH probe into the suspension. The initial pH will likely be acidic.

  • Adjust pH: Slowly add the 0.1 N NaOH solution dropwise to the stirring suspension. Monitor the pH closely.

  • Observe Dissolution: As the pH increases towards 6.0-7.5, the carbocisteine will begin to dissolve.[2][8]

  • Final Volume Adjustment: Once the carbocisteine is fully dissolved and the pH is stable within the desired range, transfer the solution to a volumetric flask and add PBS to reach the final volume.

  • Filtration (Optional): If required for your application, filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

Experimental_Workflow weigh 1. Weigh Carbocisteine suspend 2. Suspend in PBS (< final volume) weigh->suspend stir 3. Stir Suspension suspend->stir adjust_ph 4. Add 0.1N NaOH dropwise while monitoring pH stir->adjust_ph dissolve 5. Continue until fully dissolved (pH 6.0 - 7.5) adjust_ph->dissolve final_volume 6. Adjust to Final Volume with PBS dissolve->final_volume filter 7. Sterile Filter (optional) final_volume->filter end Carbocisteine Solution Ready filter->end

Caption: Protocol for dissolving carbocisteine in PBS.

Signaling Pathway Context

Carbocisteine is often studied for its mucolytic and anti-inflammatory properties, particularly in respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD).[12] Its mechanism of action can involve the modulation of inflammatory signaling pathways. For instance, there is evidence that carbocisteine can suppress the NF-κB and ERK1/2 MAPK signaling pathways, which are key regulators of inflammation.[12]

Signaling_Pathway carbocisteine Carbocisteine nf_kb NF-κB Pathway carbocisteine->nf_kb Inhibits mapk ERK1/2 MAPK Pathway carbocisteine->mapk Inhibits inflammation Inflammatory Response (e.g., in COPD) nf_kb->inflammation mapk->inflammation

Caption: Simplified signaling pathways modulated by carbocisteine.

References

Technical Support Center: Analysis of Carbocisteine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of carbocisteine and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods for improved sensitivity and robustness.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in analyzing carbocisteine and its metabolites by HPLC?

A1: Carbocisteine and its metabolites are polar compounds that lack a strong chromophore, which presents several analytical challenges.[1][2] Key difficulties include:

  • Poor retention on traditional reversed-phase (RP) columns: Due to their high polarity.

  • Low sensitivity with UV detection: The absence of a significant chromophore leads to poor detection limits.[1][2]

  • Matrix effects in biological samples: Interferences from plasma, urine, or other biological matrices can affect accuracy and precision.

  • Co-elution of structurally similar impurities and metabolites. [1][2]

Q2: How can I improve the retention of carbocisteine on an HPLC column?

A2: To improve the retention of the highly polar carbocisteine and its metabolites, consider the following approaches:

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange functionalities, such as a strong cation exchange/reversed-phase (SCX-RP) column, can effectively retain and separate these polar analytes.[1][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative to traditional reversed-phase columns.[4]

  • Ion-Pair Chromatography: While effective, the use of non-volatile ion-pairing reagents is often not compatible with mass spectrometry or charged aerosol detection.[5] If using these detectors, volatile ion-pairing agents or mixed-mode chromatography are preferred.[5]

Q3: What detection methods offer the best sensitivity for carbocisteine analysis?

A3: Given the weak UV absorbance of carbocisteine, more sensitive detection methods are recommended:

  • Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method for quantifying carbocisteine and its metabolites in complex biological matrices.[6][7][8] It offers low limits of quantitation (LLOQ), often in the ng/mL range.[6][7]

  • Charged Aerosol Detection (CAD): CAD is a universal detection method that provides a response for any non-volatile analyte, making it suitable for compounds like carbocisteine that lack a chromophore.[1][2][9] It offers better sensitivity than UV detection for such analytes.[1]

Q4: Is derivatization necessary for the analysis of carbocisteine?

A4: Derivatization is not always necessary but can significantly improve sensitivity, especially for UV or fluorescence detection.[10]

  • For LC-MS/MS: While direct analysis is possible, pre-column derivatization can enhance ionization efficiency and, consequently, sensitivity.[6][8] For example, derivatization with methanolic HCl has been shown to improve ionization.[6]

  • For HPLC-UV/Fluorescence: Pre-column derivatization with reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC) or 1-pyrenyldiazomethane (PDAM) can introduce a fluorescent tag, enabling highly sensitive detection.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Secondary interactions with the column packing material.- Column void or deterioration.- Mismatch between sample solvent and mobile phase.- Use a column with high-purity silica.- Consider a guard column to protect the analytical column.[11]- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Low signal intensity / Poor sensitivity - Inadequate detection method for a non-chromophoric analyte.- Suboptimal mobile phase pH.- Low ionization efficiency in MS.- Switch to a more sensitive detector like a mass spectrometer or charged aerosol detector.[1][6]- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- For LC-MS, optimize source parameters and consider derivatization to improve ionization.[6]
Drifting retention times - Incomplete column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Prepare fresh mobile phase daily and use a high-quality solvent delivery system.- Use a column oven to maintain a constant temperature.
High baseline noise - Contaminated mobile phase or solvents.- Column bleed.- Detector instability.- Use high-purity (e.g., LC-MS grade) solvents and additives.[1]- Use a high-quality, stable column and operate within its recommended pH and temperature range.[12]- Allow the detector to warm up and stabilize.
Inconsistent results in biological samples - Matrix effects (ion suppression or enhancement in MS).- Inefficient sample preparation.- Implement a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interferences.[4]- Use a stable isotope-labeled internal standard to compensate for matrix effects.[4]- Perform a matrix effect study during method validation.

Quantitative Data Summary

The following tables summarize the performance of various HPLC methods for the analysis of carbocisteine.

Table 1: LC-MS/MS Methods for Carbocisteine in Human Plasma

Parameter Method 1 [6]Method 2 [7]Method 3 [13]
Derivatization Yes (Methanolic HCl)NoNo
Ionization APCIESIESI
LLOQ 20 ng/mL0.1 µg/mL (100 ng/mL)50 ng/mL
Linear Range Not specified0.1 - 20 µg/mL50 - 6000 ng/mL
Sample Prep. Protein PrecipitationProtein PrecipitationProtein Precipitation
Internal Standard 2-pyridylacetic acidNot specifiedRosiglitazone

Table 2: HPLC-CAD Method for Carbocisteine and Impurities

Parameter Method [1]
Detector Vanquish Charged Aerosol Detector
Column Mixed-mode SCX-RP
LOQ (Cystine impurity) 0.01% (improved from 0.09%)
Reporting Threshold 0.03%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Carbocisteine in Human Plasma (with Derivatization)

This protocol is based on a method employing pre-column derivatization to enhance sensitivity.[6]

1. Sample Preparation (Protein Precipitation) a. To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution. b. Add 600 µL of methanol to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube.

2. Derivatization a. Evaporate the supernatant to dryness under a stream of nitrogen. b. Add 100 µL of 10 M hydrochloric acid in methanol. c. Heat the mixture at 60°C for 30 minutes. d. Evaporate the solvent to dryness and reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

  • Column: A suitable C18 column (e.g., Hypurity C18, 50 x 2.1 mm, 5 µm).[7]
  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 10 µL.
  • Ionization: Atmospheric Pressure Chemical Ionization (APCI).
  • Detection: Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for SPE, which can significantly reduce matrix effects.[4]

1. Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

2. Loading: Load the pre-treated plasma sample (e.g., plasma diluted with buffer) onto the cartridge.

3. Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

4. Elution: Elute carbocisteine and its metabolites with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to facilitate elution).

5. Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap1 Evaporate to Dryness supernatant->evap1 If derivatizing hplc HPLC Separation supernatant->hplc Direct Injection add_reagent Add Derivatizing Agent (e.g., Methanolic HCl) evap1->add_reagent heat Heat add_reagent->heat evap2 Evaporate & Reconstitute heat->evap2 evap2->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: General workflow for the analysis of carbocisteine in plasma.

troubleshooting_logic start Poor Sensitivity Issue check_detector Is the detector optimal? (UV for non-chromophore) start->check_detector switch_detector Switch to MS or CAD check_detector->switch_detector No check_ionization Is it an LC-MS method? check_detector->check_ionization Yes end Sensitivity Improved switch_detector->end optimize_ms Optimize MS source parameters check_ionization->optimize_ms Yes check_retention Is retention adequate? check_ionization->check_retention No consider_deriv Consider derivatization to improve ionization optimize_ms->consider_deriv consider_deriv->end change_column Use Mixed-Mode or HILIC column check_retention->change_column No check_retention->end Yes change_column->end

Caption: Decision tree for troubleshooting poor sensitivity issues.

References

Technical Support Center: (RS)-Carbocisteine and Potential Biochemical Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct studies on the interference of (RS)-Carbocisteine with common biochemical assays are limited in publicly available scientific literature. The following information is extrapolated from data on structurally similar compounds, particularly N-acetylcysteine (NAC), and general principles of drug interference in clinical chemistry. Researchers are strongly advised to validate their assays in the presence of this compound if interference is suspected.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with biochemical assays?

This compound (S-Carboxymethyl-L-cysteine) is a mucolytic drug used to treat respiratory disorders. Its structure includes a free thiol group, which is a known reducing agent. Many biochemical assays, particularly those employing enzymatic reactions that produce hydrogen peroxide (H₂O₂), are susceptible to interference from reducing agents. The thiol group can react with H₂O₂, leading to its consumption and a subsequent underestimation of the analyte being measured.

Q2: Which biochemical assays are potentially at risk of interference from this compound?

Based on studies of the structurally similar compound N-acetylcysteine (NAC), assays that are most likely to be affected are those based on the Trinder reaction.[1][2] The Trinder reaction is a common enzymatic method used to quantify various analytes where a peroxidase enzyme catalyzes the reaction of H₂O₂ with a chromogen to produce a colored product.

Assays that frequently utilize the Trinder reaction and may be susceptible to interference include:

  • Enzymatic Creatinine [2]

  • Uric Acid

  • Cholesterol (Total, HDL, LDL) [2]

  • Triglycerides [2]

  • Glucose (some methods)

Q3: What is the proposed mechanism of interference?

The proposed mechanism of interference for thiol-containing compounds like this compound in Trinder-based assays involves the scavenging of hydrogen peroxide. The thiol group on the drug molecule reduces the H₂O₂ produced in the initial enzymatic step, preventing it from reacting with the chromogen in the subsequent peroxidase-catalyzed color development step. This leads to a falsely low measurement of the analyte.

Q4: Are non-enzymatic assays, like the Jaffe method for creatinine, affected?

The Jaffe method for creatinine determination, which is based on the reaction of creatinine with alkaline picrate, is generally not susceptible to interference from thiol-containing compounds in the same way as enzymatic assays.[3][4] However, the Jaffe method is known to have its own set of interferences from other substances like certain cephalosporin antibiotics, glucose, and ketones.[3] If interference with an enzymatic creatinine assay is suspected, switching to a Jaffe-based method may be a viable alternative, but potential interferences with that method should also be considered.

Troubleshooting Guides

Problem: Unexpectedly low results for creatinine, uric acid, or lipid panel in a patient taking this compound.

Possible Cause: Interference from this compound in an enzymatic assay, likely one based on the Trinder reaction.

Troubleshooting Steps:

  • Verify Patient Medication: Confirm that the patient is taking this compound and note the dosage and time of the last dose relative to the blood draw.

  • Consult Assay Methodology: Check the package insert or laboratory standard operating procedure for your creatinine, uric acid, and lipid assays to determine if they are enzymatic methods that utilize a peroxidase reaction (Trinder-based).

  • Consider an Alternative Method:

    • For creatinine, consider re-analyzing the sample using a method not based on a peroxidase reaction, such as the Jaffe method or an IDMS-traceable enzymatic method known not to be affected.[4]

    • For other affected analytes, consult with the laboratory or instrument manufacturer about alternative assays that may be less susceptible to interference from reducing agents.

  • Serial Dilution: Perform a serial dilution of the patient sample. If interference is present, the results may not be linear upon dilution.

  • Spiking Study: Spike a known concentration of the analyte into the patient sample and a control sample. A lower-than-expected recovery in the patient sample may indicate interference.

Data on N-acetylcysteine (NAC) Interference

The following table summarizes the concentrations of N-acetylcysteine (NAC) that have been shown to cause significant interference in various Trinder-based assays. This data is provided as a reference due to the structural similarity between NAC and this compound.

AnalyteAssay SystemNAC Concentration Causing ≥10% InhibitionReference
TriglyceridesRoche Cobas 8000570 mg/L[2]
CholesterolRoche Cobas 8000740 mg/L[2]
Enzymatic CreatinineRoche Cobas 8000790 mg/L[2]
Uric AcidRoche Cobas 80001100 mg/L[2]
HDL-CholesterolRoche Cobas 80001760 mg/L[2]
LDL-CholesterolSekisui N-geneous®2900 mg/L[2]

Experimental Protocols

Protocol for Investigating Potential Interference of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guideline EP07.

Objective: To determine if this compound interferes with a specific biochemical assay.

Materials:

  • Patient samples from individuals taking this compound.

  • Drug-free human serum pool.

  • This compound analytical standard.

  • The biochemical assay .

  • Calibrators and controls for the assay.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., deionized water, adjusting pH if necessary for solubility).

  • Preparation of Spiked Samples:

    • Take aliquots of the drug-free human serum pool.

    • Spike the serum aliquots with varying concentrations of the this compound stock solution to cover the expected therapeutic range and higher.

    • Include a control aliquot with no added drug.

  • Sample Analysis:

    • Analyze the spiked samples and the control sample using the biochemical assay .

    • Run each sample in triplicate to assess precision.

  • Data Analysis:

    • Calculate the mean analyte concentration for each this compound concentration.

    • Determine the percent difference between the mean of the spiked samples and the mean of the control (drug-free) sample.

    • % Interference = [(Mean of Spiked Sample - Mean of Control) / Mean of Control] * 100

  • Interpretation: Compare the observed interference to the allowable total error for the assay. A clinically significant interference is one that exceeds this limit.

Visualizations

Interference_Workflow Troubleshooting Workflow for Suspected Interference start Unexpectedly Low Analyte Result in Patient on this compound check_meds 1. Confirm this compound Use (Dosage and Timing) start->check_meds check_assay 2. Identify Assay Methodology (e.g., Trinder-based?) check_meds->check_assay alt_method 3. Analyze with Alternative Method (e.g., Jaffe for Creatinine) check_assay->alt_method If Trinder-based serial_dilution 4. Perform Serial Dilution (Check for Linearity) check_assay->serial_dilution If Trinder-based conclusion Conclusion: Interference Likely or Unlikely alt_method->conclusion spike_recovery 5. Perform Spike Recovery Study (Assess Analyte Recovery) serial_dilution->spike_recovery spike_recovery->conclusion Trinder_Reaction_Interference Proposed Mechanism of this compound Interference in Trinder-based Assays cluster_assay Normal Trinder Reaction cluster_interference Interference Pathway Analyte Analyte (e.g., Uric Acid, Creatinine) Oxidase Oxidase Enzyme H2O2 Hydrogen Peroxide (H₂O₂) Oxidase->H2O2 + O₂ Peroxidase Peroxidase Carbocisteine This compound (Thiol Group) H2O2->Carbocisteine Scavenges H₂O₂ Colored_Product Colored Product (Measured) Peroxidase->Colored_Product Chromogen Colorless Chromogen No_Color No Colored Product Formed Carbocisteine->No_Color

References

Preventing degradation of (RS)-Carbocisteine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of (RS)-Carbocisteine stock solutions to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in stock solutions?

A1: The stability of this compound in solution is primarily influenced by pH and temperature.[1][2] Exposure to oxidizing agents can also lead to degradation.[3] Studies have shown that this compound is relatively stable in the presence of light.[1][2]

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: this compound solutions are most stable in a neutral to slightly acidic pH range. The optimal pH for stability is between 6.5 and 7.25.[4] Some formulations aim for a pH between 6.0 and 7.5.[5][6] Degradation has been observed to increase at pH values above 7.[2]

Q3: How should I prepare a stock solution of this compound?

A3: Due to its low solubility in water, this compound is typically dissolved in a dilute alkaline solution. A common method is to use 0.1 N sodium hydroxide (NaOH) to facilitate dissolution and adjust the pH to the desired range.[5][7][8] For analytical standards, a small amount of concentrated ammonia solution can be added to water to aid dissolution.[9]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To minimize degradation, it is recommended to store this compound stock solutions in a refrigerator (2-8°C).[10] One study demonstrated that a stock solution of Carbocisteine at a concentration of approximately 1 mg/mL was stable for at least 19 days when stored in the refrigerator.[10]

Q5: What are the main degradation products of this compound?

A5: The two primary degradation products identified under stress conditions are 5-oxo-thiomorpholine-3-carboxylic acid (the lactam of Carbocisteine) and S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (Carbocisteine sulphoxide).[3] The lactam can form under thermal stress, particularly in the pH range of 5.0-7.0, while the sulphoxide is typically generated under oxidative conditions.[3]

Q6: Does the concentration of the stock solution affect its stability?

A6: While the provided search results do not contain a definitive study on the effect of concentration on stability, preparing solutions at commonly used concentrations (e.g., 1 mg/mL) and storing them properly has been shown to maintain stability for a reasonable period.[10] It is good practice to prepare stock solutions at a concentration that minimizes the need for large volume additions to your experimental system, which could alter the final pH and ionic strength.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitate forms in the stock solution upon storage. The pH of the solution has shifted to a more acidic range, reducing the solubility of Carbocisteine.Ensure the initial pH is within the stable range (6.5-7.25).[4] If necessary, re-adjust the pH with a small amount of dilute NaOH. Consider preparing fresh solution if significant precipitation has occurred.
Loss of potency or inconsistent experimental results. The stock solution has degraded due to improper storage conditions (e.g., elevated temperature or incorrect pH).Prepare a fresh stock solution, ensuring the pH is correctly adjusted and store it in the refrigerator at 2-8°C.[10] Verify the stability of your solution using an appropriate analytical method, such as HPLC.
Solution turns a darker color. This may indicate the presence of degradation products or interactions with other components in the solution, especially in the absence of an antioxidant.While a color change may not always correlate with a loss of the active compound, it is a sign of a chemical change. It is recommended to prepare a fresh solution. For long-term storage, consider the use of an antioxidant like sodium metabisulfite, though its compatibility with your experimental system must be verified.
Difficulty dissolving this compound powder. This compound has low water solubility.Use a dilute solution of sodium hydroxide (e.g., 0.1 N) to aid dissolution.[5][7][8] Gentle warming and stirring can also be employed, but avoid high temperatures to prevent degradation.

Data on Factors Affecting Stability

Table 1: Effect of pH on this compound Concentration

pHInitial Concentration (mg/mL)Concentration after 1 hour (mg/mL)% Degradation (approx.)
120.0310.000797.7%
70.0440.005587.5%
<7-Stable-

Data adapted from a study on Carbocisteine stability in different matrices; concentrations were determined by UV-visible spectrophotometry. The study noted a rapid decrease in concentration for pH values ranging from 12 down to 7, with stabilization at pH values below 7.[2]

Table 2: Stability of this compound Stock Solutions Under Different Storage Conditions

Storage ConditionDurationInitial Concentration (µg/mL)Final Concentration (µg/mL)Stability (%)
Refrigerator19 days1003.94Not directly measured, but stability was assessed by comparing to a fresh stock.99.84 - 99.93
Room Temperature45.5 hours1061.81Not directly measured, but stability was assessed by comparing to a refrigerated stock.99.39 - 100.98

This data is from a study on the bioanalysis of Carbocisteine and demonstrates good short-term stability at room temperature and longer-term stability in the refrigerator.[10]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

  • Materials:

    • This compound powder

    • 0.1 N Sodium Hydroxide (NaOH) solution

    • Purified water

    • pH meter

    • Volumetric flask

    • Stir plate and stir bar

  • Procedure:

    • Weigh out 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.

    • Add approximately 5 mL of purified water to the flask.

    • While stirring, slowly add 0.1 N NaOH dropwise until the this compound powder is completely dissolved.

    • Once dissolved, check the pH of the solution using a calibrated pH meter. Adjust the pH to be within the range of 6.5-7.0 by adding more 0.1 N NaOH or a dilute solution of hydrochloric acid (HCl) if necessary.

    • Bring the solution to the final volume of 10 mL with purified water.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a suitable storage container, label it clearly, and store it in a refrigerator at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is a composite based on published methods and is intended as a starting point. Method optimization and validation are required for specific applications.

  • Chromatographic Conditions:

    • Column: Zorbax SAX column or a similar anion-exchange column.[3]

    • Mobile Phase: A mixture of 200mM phosphate solution at pH 4.0 and acetonitrile (50:50 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 205 nm.[3]

    • Column Temperature: Ambient.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound at 1 mg/mL as described in Protocol 1.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2.5-50 µg/mL).[3]

    • Dilute the stock solution to be tested (the "sample") with the mobile phase to fall within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Identify and quantify the this compound peak based on its retention time and the calibration curve.

    • Monitor for the appearance of degradation product peaks (e.g., Carbocisteine sulphoxide and the lactam of Carbocisteine).

Visualizations

carbocisteine This compound lactam 5-oxo-thiomorpholine-3-carboxylic acid (Lactam) carbocisteine->lactam Degradation sulfoxide S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (Sulphoxide) carbocisteine->sulfoxide Degradation thermal_stress Thermal Stress (e.g., >60°C, pH 5-7) thermal_stress->lactam oxidation Oxidative Stress (e.g., H2O2) oxidation->sulfoxide

Caption: Primary degradation pathways of this compound.

start Start: Prepare Stock Solution weigh Weigh this compound Powder start->weigh dissolve Dissolve in Water with 0.1N NaOH weigh->dissolve adjust_ph Adjust pH to 6.5-7.0 dissolve->adjust_ph final_volume Bring to Final Volume with Water adjust_ph->final_volume store Store at 2-8°C final_volume->store

Caption: Workflow for preparing a stable this compound stock solution.

start Issue with Stock Solution precipitate Precipitate Observed? start->precipitate inconsistent_results Inconsistent Results? precipitate->inconsistent_results No check_ph Check and Adjust pH to 6.5-7.0 precipitate->check_ph Yes check_storage Verify Storage at 2-8°C inconsistent_results->check_storage Yes ok Solution OK inconsistent_results->ok No check_ph->ok prepare_fresh Prepare Fresh Solution perform_qc Perform HPLC QC Check prepare_fresh->perform_qc check_storage->prepare_fresh perform_qc->ok

References

Technical Support Center: Enhancing Carbocisteine Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the bioavailability of carbocisteine in animal studies. Carbocisteine, a mucolytic agent, exhibits low oral bioavailability (typically less than 10%) primarily due to significant first-pass metabolism in the gut and liver.[1] This guide explores various formulation strategies and experimental considerations to overcome this limitation.

Troubleshooting Guide: Common Issues in Carbocisteine Bioavailability Studies

Problem Potential Cause Troubleshooting Suggestions
Low and Variable Plasma Concentrations Poor aqueous solubility of carbocisteine; extensive first-pass metabolism.1. Formulation Improvement: Explore advanced drug delivery systems such as solid lipid nanoparticles (SLNs), floating microbeads, or self-emulsifying drug delivery systems (SEDDS) to enhance solubility and protect from premature metabolism.2. Salt Formation: Utilize salt forms of carbocisteine, such as carbocisteine lysine salt, which may exhibit improved solubility and absorption characteristics.3. Co-administration with Absorption Enhancers: Investigate the co-administration of safe and effective permeation enhancers.
Difficulty in Establishing a Robust Animal Model Species-specific differences in metabolism and gastrointestinal physiology.1. Species Selection: The dog has been shown to have a significantly higher area under the curve (AUC) for carbocisteine compared to sheep and calves, suggesting it may be a more suitable model for achieving higher plasma concentrations.[2]2. Model Validation: Thoroughly validate the chosen animal model by establishing baseline pharmacokinetic parameters of standard carbocisteine.
Inconsistent Results Between In Vitro Dissolution and In Vivo Bioavailability The in vitro model does not accurately mimic the complex in vivo environment (e.g., enzymatic degradation, mucus barrier).1. Refine In Vitro Models: Incorporate simulated gastric and intestinal fluids with relevant enzymes to better predict in vivo performance.2. Ex Vivo Studies: Utilize ex vivo intestinal permeability models to assess the transport of different formulations across the intestinal barrier.
Failure of Novel Formulations to Show Significant Improvement In Vivo Formulation instability in the gastrointestinal tract; rapid clearance of the delivery system.1. Stability Testing: Conduct rigorous stability studies of the formulation in simulated gastrointestinal fluids.2. Mucoadhesive Formulations: Consider incorporating mucoadhesive polymers into the formulation to increase residence time at the site of absorption.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising formulation strategies to increase the oral bioavailability of carbocisteine?

A1: Several advanced formulation strategies are being explored to enhance the oral bioavailability of carbocisteine by improving its solubility, protecting it from first-pass metabolism, and increasing its residence time in the gastrointestinal tract. These include:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating carbocisteine in SLNs can improve its absorption and protect it from enzymatic degradation.[3]

  • Floating Microparticulate Systems: These systems are designed to float in the stomach, prolonging the gastric residence time and allowing for a more sustained release and absorption of the drug.[4]

  • Salt Formation: Creating salts of carbocisteine, such as carbocisteine lysine salt, can improve its aqueous solubility and potentially its absorption.

  • Liquid Formulations: Stable liquid oral solutions, often using pH modifiers and stabilizers, can enhance absorption compared to solid dosage forms.[5][6]

Q2: Are there any in vivo animal data available for these advanced formulations?

A2: Currently, there is a lack of published in vivo pharmacokinetic data from animal studies for advanced carbocisteine formulations such as SLNs and floating microbeads. Most of the available literature focuses on the formulation development and in vitro characterization. While these studies show promising results in terms of drug release and stability, in vivo studies are necessary to confirm their efficacy in enhancing bioavailability.

Q3: How does the salt form of carbocisteine, like carbocisteine lysine salt, potentially improve bioavailability?

A3: Carbocisteine lysine salt is a salt of carbocisteine with the amino acid lysine. This salt formation can increase the aqueous solubility and dissolution rate of carbocisteine, which are often rate-limiting steps for the absorption of poorly soluble drugs. While direct comparative bioavailability studies in animals are limited, the improved physicochemical properties of the salt suggest a potential for enhanced absorption.

Experimental Design and Animal Models

Q4: Which animal model is most suitable for studying the bioavailability of carbocisteine?

A4: The choice of animal model is critical and can significantly impact the study's outcome. A study comparing the pharmacokinetics of orally administered carbocisteine in dogs, calves, and sheep found that dogs exhibited a significantly higher AUC.[2] This suggests that dogs may be a more sensitive model for detecting differences in bioavailability between various formulations. Rats are also commonly used in pharmacokinetic studies due to their well-characterized physiology and handling feasibility.

Q5: What are the key pharmacokinetic parameters to measure in an animal bioavailability study of carbocisteine?

A5: The primary pharmacokinetic parameters to determine are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

An increase in AUC and/or Cmax for a novel formulation compared to a standard carbocisteine suspension would indicate enhanced bioavailability.

Experimental Protocols

Protocol: Preparation of Carbocisteine-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the high-pressure homogenization method described in the literature.[3]

Materials:

  • Carbocisteine

  • Glycerol monostearate (GMS) - Solid lipid

  • Poloxamer 188 - Surfactant

  • Distilled water

Procedure:

  • Preparation of Lipid Phase: Melt the GMS at a temperature approximately 5-10°C above its melting point. Disperse the accurately weighed carbocisteine in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the Poloxamer 188 in distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles and pressure to produce the nano-sized particles.

  • Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form the solid lipid nanoparticles.

G cluster_prep Preparation of Phases cluster_emulsify Emulsification cluster_homogenize Nanoparticle Formation cluster_final Final Product Lipid_Phase Melt GMS + Disperse Carbocisteine Coarse_Emulsion High-Shear Homogenization Lipid_Phase->Coarse_Emulsion Aqueous_Phase Dissolve Poloxamer 188 in Water Aqueous_Phase->Coarse_Emulsion HPH High-Pressure Homogenization Coarse_Emulsion->HPH SLN Carbocisteine-Loaded SLNs HPH->SLN

Workflow for preparing Carbocisteine SLNs.
Protocol: In Vivo Pharmacokinetic Study in Rats

This is a general protocol that can be adapted for evaluating the bioavailability of different carbocisteine formulations.

Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the carbocisteine formulation (e.g., standard suspension, SLN suspension) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for carbocisteine concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.

G Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Administration of Formulation Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Centrifugation Blood_Sampling->Plasma_Separation Analysis LC-MS/MS Analysis Plasma_Separation->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

General workflow for an in vivo bioavailability study.

Data Presentation

Pharmacokinetic Parameters of Oral Carbocisteine in Different Animal Species

The following table summarizes the pharmacokinetic parameters of orally administered carbocisteine (10 mg/kg) in dogs, sheep, and calves, as reported in a comparative study.[2]

Parameter Dog (Beagle) Sheep (Endogenous Greek) Calf (Holstein Fresian)
AUC (0-last) (µg·h/mL) 21.56 ± 6.67Data not specifiedData not specified
AUC (0-infinity) (µg·h/mL) 21.63 ± 6.68Data not specifiedData not specified
Vd (L/kg) 1.0 ± 0.610.4 ± 2.73.8 ± 0.7
CL (L/h/kg) 0.5 ± 0.23.4 ± 2.72.7 ± 0.4

Data presented as mean ± standard deviation.

Note: The AUC values for sheep and calves were significantly lower than in dogs.

Signaling Pathways and Logical Relationships

The low oral bioavailability of carbocisteine is primarily attributed to two main physiological barriers: poor solubility and extensive first-pass metabolism. Advanced formulation strategies aim to overcome these barriers through different mechanisms.

G cluster_barriers Bioavailability Barriers cluster_strategies Formulation Strategies cluster_mechanisms Mechanisms of Enhancement Solubility Poor Aqueous Solubility Solubilization Increased Solubilization Solubility->Solubilization Metabolism First-Pass Metabolism Protection Protection from Enzymes Metabolism->Protection Residence_Time Increased Residence Time Metabolism->Residence_Time SLN Solid Lipid Nanoparticles SLN->Solubilization SLN->Protection Floating Floating Microparticles Floating->Residence_Time Salt Salt Formation Salt->Solubilization

Strategies to overcome bioavailability barriers.

References

Addressing variability in carbocisteine mucolytic activity measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in carbocisteine mucolytic activity measurements. Our resources are designed to help you navigate common experimental challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of carbocisteine's mucolytic action?

A1: Carbocisteine is primarily a "mucoregulator" rather than a true mucolytic. Unlike N-acetylcysteine (NAC), which directly cleaves disulfide bonds in the mucus glycoprotein network, carbocisteine's main effect is to modulate the biosynthesis of mucins.[1] It is thought to restore the balance of sialomucins and fucomucins, likely by stimulating the intracellular enzyme sialyl transferase, which reduces mucus viscosity.[2] Additionally, carbocisteine exhibits antioxidant and anti-inflammatory properties that may contribute to its overall therapeutic effect.[1]

Q2: Why am I seeing significant variability in my viscosity measurements of mucus/sputum samples?

A2: Variability in mucus and sputum rheology is a well-documented challenge. Several factors contribute to this:

  • Inherent Sample Heterogeneity: Mucus is a complex biological fluid, and its composition can vary significantly between individuals and even within the same individual on different days.[]

  • Sample Handling: The way samples are collected, stored, and prepared can dramatically impact their viscoelastic properties. For instance, heating sputum can be destructive to its structure, while freezing at -80°C appears to have a negligible effect if done correctly.[][4]

  • Patient-Specific Factors: Genetic polymorphism can lead to significant inter-individual differences in how carbocisteine is metabolized, which can affect its clinical and experimental efficacy.[5][6]

Q3: What are the key rheological parameters I should be measuring to assess mucolytic activity?

A3: To comprehensively characterize the effects of carbocisteine on mucus, you should measure both viscous and elastic properties. Key parameters include:

  • Viscoelastic Modulus (G*): Represents the overall stiffness of the mucus at rest.[7]

  • Elastic Modulus (G'): Also known as the storage modulus, it quantifies the elastic behavior of the mucus.

  • Viscous Modulus (G''): Also known as the loss modulus, it represents the viscous behavior of the mucus.

  • Damping Factor (tan δ): This is the ratio of the viscous modulus to the elastic modulus (G''/G') and indicates the liquid-like versus solid-like nature of the mucus.[7]

Troubleshooting Guides

Issue 1: Inconsistent or No-Measurable Effect of Carbocisteine on Mucus Viscosity
Potential Cause Troubleshooting Step Explanation
Incorrect pH of the Mucus/Drug Solution Adjust the pH of your experimental system to approximately 6.0.Studies have shown that carbocisteine has a pronounced mucolytic effect at pH 6.0 but may show no effect at pH 7.0. The pH of the mucus sample itself can also vary, so buffering the system is recommended.
Inadequate Incubation Time Ensure a sufficient incubation period of carbocisteine with the mucus sample (e.g., 30 minutes or more) at a controlled temperature (e.g., 37°C).Carbocisteine's mucoregulatory effects are not instantaneous. Adequate time is needed for the drug to interact with and modulate the mucus components.
Use of an Inappropriate Mucus Model Consider using a standardized mucus simulant, such as porcine gastric mucin, for initial screenings and to establish assay consistency.The high variability of human sputum can make it difficult to discern the effects of a compound. A standardized model can reduce this variability.
Issue 2: High Variability Between Replicate Measurements of the Same Sample
Potential Cause Troubleshooting Step Explanation
Sample Heterogeneity Homogenize the sputum sample by gentle vortexing before taking aliquots for measurement.Sputum is often heterogeneous. Vortexing can help to create a more uniform sample, reducing the variability between aliquots.[][4]
Temperature Fluctuations During Measurement Use a rheometer with precise temperature control and consider using a solvent trap to prevent sample dehydration, especially at physiological temperatures like 37°C.[8]Mucus viscosity is highly sensitive to temperature.[9] Even small fluctuations can lead to significant changes in measured values. Dehydration can concentrate the sample and artificially increase viscosity.[8]
Improper Sample Loading on the Rheometer Ensure a consistent sample volume is loaded for each measurement and that the sample properly fills the gap between the rheometer plates without being overloaded.Inconsistent sample geometry is a common source of error in rheological measurements.

Experimental Protocols

Protocol 1: In Vitro Measurement of Carbocisteine's Effect on Mucus Viscosity

This protocol provides a general framework for assessing the mucolytic activity of carbocisteine using a rotational rheometer.

Materials:

  • Mucus sample (e.g., standardized porcine gastric mucin or homogenized human sputum)

  • Carbocisteine solution of desired concentration

  • Phosphate buffer (to maintain pH 6.0)

  • Rotational rheometer with cone-plate or parallel-plate geometry

  • Incubator or water bath set to 37°C

  • Vortex mixer

Methodology:

  • Mucus Preparation:

    • If using a mucus simulant like porcine gastric mucin, prepare a 20% solution in a tris-HCl buffer.

    • If using human sputum, ensure the sample is homogenized by gentle vortexing.

  • Incubation:

    • Mix the mucus sample with the carbocisteine solution at the desired final concentration. Include a vehicle control (mucus with buffer/solvent only).

    • Adjust the pH of the mixture to 6.0 using a phosphate buffer.

    • Incubate the samples at 37°C for a minimum of 30 minutes.

  • Rheological Measurement:

    • Pre-heat the rheometer plates to 37°C.

    • Carefully load the sample onto the lower plate, ensuring the correct volume for the geometry used.

    • Lower the upper plate to the measurement gap.

    • Allow the sample to equilibrate for 2-3 minutes.

    • Perform an oscillatory frequency sweep (e.g., from 0.1 to 10 Hz) at a constant, low strain (e.g., 1%) to determine the elastic (G') and viscous (G'') moduli.

  • Data Analysis:

    • Compare the G', G'', and tan δ values of the carbocisteine-treated samples to the vehicle control. A decrease in G' and G'' indicates a mucolytic effect.

Protocol 2: Assessment of Carbocisteine's Effect on MUC5AC Expression

This protocol outlines a method to evaluate carbocisteine's mucoregulatory properties by measuring its impact on MUC5AC mucin expression in a cell culture model.

Materials:

  • Human lung mucoepidermoid carcinoma cell line (e.g., NCI-H292)

  • Cell culture medium and supplements

  • Carbocisteine solution

  • Inducing agent (e.g., TNF-α or human neutrophil elastase)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • ELISA kit for MUC5AC protein quantification

Methodology:

  • Cell Culture and Treatment:

    • Culture NCI-H292 cells to a suitable confluency.

    • Pre-treat the cells with various concentrations of carbocisteine for a specified period (e.g., 24 hours).

    • Induce MUC5AC expression by adding an agent like TNF-α or human neutrophil elastase to the culture medium.[2][10]

  • RNA Analysis (qRT-PCR):

    • After the treatment period, lyse the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for MUC5AC and a suitable housekeeping gene for normalization.

  • Protein Analysis (ELISA):

    • Collect the cell culture supernatants.

    • Quantify the amount of secreted MUC5AC protein using a specific ELISA kit.

  • Data Analysis:

    • Compare the MUC5AC mRNA and protein levels in the carbocisteine-treated cells to the cells treated with the inducing agent alone. A reduction in MUC5AC expression indicates a mucoregulatory effect.

Data Presentation

Table 1: Influence of pH on Carbocisteine Mucolytic Activity
pH Observed Mucolytic Effect of Carbocisteine Reference
6.0Effective
7.0No significant effect
8.0No significant effect
Table 2: Impact of Sample Handling on Sputum Rheology Measurements
Handling Condition Effect on Viscoelastic Properties Recommendation Reference
No Homogenization High variability between aliquotsVortex samples before measurement[][4]
Heating Destructive to mucus structureAvoid heating samples[][4]
Freezing (-80°C) No discernible effectSuitable for sample storage[][4]
Measurement at 37°C without Evaporation Control Artificial increase in viscoelasticityUse a solvent trap for measurements at physiological temperatures[8]

Visualizations

experimental_workflow Experimental Workflow for Assessing Carbocisteine's Mucolytic Activity cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis sputum Sputum Sample homogenize Homogenize (Vortex) sputum->homogenize ph_adjust Adjust pH to 6.0 homogenize->ph_adjust control Vehicle Control ph_adjust->control carbocisteine Add Carbocisteine ph_adjust->carbocisteine incubate Incubate at 37°C control->incubate carbocisteine->incubate rheometer Rheological Measurement incubate->rheometer data Analyze G', G'', tan δ rheometer->data

Caption: Workflow for in-vitro mucolytic activity measurement.

signaling_pathway Carbocisteine's Anti-inflammatory Signaling Pathway tnfa TNF-α erk ERK1/2 tnfa->erk ikb IκB tnfa->ikb nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammation Pro-inflammatory Gene Expression nucleus->inflammation activates carbocisteine Carbocisteine carbocisteine->erk inhibits phosphorylation carbocisteine->ikb inhibits phosphorylation

Caption: Carbocisteine inhibits TNF-α-induced inflammation.

References

Overcoming matrix effects in LC-MS/MS analysis of carbocisteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of carbocisteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a problem in the LC-MS/MS analysis of carbocisteine?

The matrix effect is the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] In the analysis of carbocisteine, which is a polar compound often analyzed in complex biological fluids, endogenous substances like salts, phospholipids, and proteins can interfere with the ionization process in the mass spectrometer source.[1][2] This interference can lead to poor accuracy, imprecision, and reduced sensitivity in the quantification of carbocisteine.[2][3]

Q2: How can I determine if my carbocisteine analysis is affected by matrix effects?

There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at which points in the chromatogram ion suppression or enhancement occurs.[4] A solution of carbocisteine is continuously infused into the mass spectrometer after the LC column, while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of carbocisteine indicate regions of ion suppression or enhancement, respectively.[5]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the matrix effect.[1] The response of carbocisteine in a neat solution is compared to its response when spiked into a blank, extracted matrix sample. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression (<1) or enhancement (>1).[1][6]

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of carbocisteine.

Issue 1: Low Signal Intensity or Ion Suppression

You observe a significantly lower signal for carbocisteine in your plasma samples compared to the standard in a pure solvent.

Root Cause: Co-eluting endogenous components from the plasma are likely suppressing the ionization of carbocisteine.[7]

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before they enter the LC-MS system. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but often less clean, potentially leaving phospholipids that cause ion suppression.[8]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning carbocisteine into an immiscible organic solvent, leaving many interferences behind.[8][9]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a sorbent to selectively retain carbocisteine while matrix components are washed away.[8][9][10] This is a highly effective technique for carbocisteine analysis.[11]

  • Improve Chromatographic Separation: Modifying your LC method can separate carbocisteine from the interfering components.[8][12]

    • Change Column Chemistry: Since carbocisteine is polar, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns, which can provide better retention and separation from non-polar interferences like phospholipids.[13][14]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between carbocisteine and the region where ion suppression occurs.

    • Use UPLC/UHPLC: Ultra-high performance liquid chromatography provides narrower and sharper peaks, reducing the likelihood of co-elution with matrix components.[15]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[16][17] A SIL-IS, such as Carbocisteine-¹³C₃, is chemically identical to carbocisteine and will be affected by matrix effects in the same way.[11][18] By monitoring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression is normalized, leading to accurate and precise quantification.[1][18]

  • Consider Derivatization: Carbocisteine's ionization efficiency can be poor. Derivatization, for example, by esterification with methanolic HCl, can significantly improve its response in the mass spectrometer and may alter its chromatographic properties, moving it away from interfering peaks.[19][20][21]

Caption: Troubleshooting workflow for low signal and ion suppression.

Issue 2: Poor Reproducibility and Accuracy

Your quality control (QC) samples show high variability (%CV > 15%) and/or significant deviation from the nominal concentration.

Root Cause: Inconsistent matrix effects across different samples or lots of biological matrix, or inefficient sample extraction.[2][22]

Solutions:

  • Implement a Robust Sample Preparation Protocol: As detailed in Issue 1, moving from a simple protein precipitation to a more rigorous SPE or LLE method can significantly improve reproducibility by more effectively removing variable matrix components.[9][10]

  • Mandate the Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for ensuring high precision and accuracy.[16] Since it co-elutes and experiences the same extraction variability and ion suppression as the analyte, it reliably corrects for these inconsistencies.[1][17] Methods using structural analog internal standards can be less reliable if the analog does not behave identically to carbocisteine during extraction and ionization.[6][16]

  • Validate Method Across Different Matrix Lots: During method validation, it is essential to evaluate the matrix effect in at least six different lots of the biological matrix (e.g., human plasma) to ensure the method is robust and not susceptible to lot-to-lot variability.[1]

Caption: Example workflow for protein precipitation of carbocisteine.

Data & Protocols

Table 1: Comparison of Sample Preparation Methods for Carbocisteine
Method Analyte Recovery (%) Internal Standard Recovery (%) Key Advantages Potential Issues Reference
Protein Precipitation (Methanol)76-80%83% (Rosiglitazone - analog)Fast, simple, high-throughputLess clean, higher potential for matrix effects[23][24]
Solid-Phase Extraction (SPE)Not explicitly stated, but method was validated successfullyNot explicitly stated (Carbocisteine-¹³C₃)Provides very clean extracts, reduces matrix effectsMore time-consuming and costly than PPT[11]
Derivatization + PPT (Methanol)Not explicitly stated, but method was validated successfullyN/ASignificantly improves ionization efficiency and sensitivityAdds an extra step to the protocol[19][20]
Protocol 1: Protein Precipitation for Carbocisteine Analysis

This protocol is adapted from Dhanure et al. (2014).[23][24]

  • Sample Aliquoting: Take 200 µL of a plasma sample in a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., Rosiglitazone or a SIL-IS) and vortex for 20-30 seconds.

  • Precipitation: Add 700 µL of methanol to the tube and vortex for 5 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.

  • Supernatant Transfer: Collect 250 µL of the clear supernatant.

  • Dilution: Dilute the supernatant with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v).

  • Injection: Transfer the final solution to an HPLC vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction for Carbocisteine Analysis

This protocol is based on the methodology described by Dhiman et al. (2016).[11]

  • Conditioning: Condition an appropriate SPE cartridge (e.g., HILIC or mixed-mode) according to the manufacturer's instructions.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 0.2% Formic Acid in Water) to remove unbound matrix components.

  • Elution: Elute the carbocisteine and internal standard from the cartridge using an appropriate elution solvent (e.g., 2% Ammonia in Acetone).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase or a suitable reconstitution solution (e.g., 1% Propionic Anhydride in acetone).

  • Injection: Transfer the reconstituted sample to an HPLC vial for analysis.

Table 2: Example LC-MS/MS Parameters for Carbocisteine Analysis
Parameter Condition 1 Condition 2
LC Column Waters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm)[23][24]Luna 5u HILIC 200A (150 x 4.6 mm)[11]
Mobile Phase Methanol: 0.5% Formic Acid (40:60, v/v)[23][24]Acetone : 0.5% Formic Acid in Water (40:60, v/v)
Flow Rate 0.5 mL/min[23][24]1.0 mL/min
Ionization Mode ESI Positive[23][24]ESI Positive
MRM Transition (Carbocisteine) 180.0 > 89.0[23][24]Not specified, but positive mode used
Internal Standard Rosiglitazone (Analog)[23][24]Carbocisteine-¹³C₃ (SIL-IS)[11]
Reference Dhanure et al. (2014)[23][24]Dhiman et al. (2016)[11]

References

Adjusting mobile phase for better HPLC separation of carbocisteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for the High-Performance Liquid Chromatography (HPLC) analysis of carbocisteine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.

Troubleshooting Guide: Mobile Phase Adjustments for Carbocisteine

This guide addresses common issues encountered during the HPLC separation of carbocisteine, with a focus on mobile phase modifications to enhance resolution, peak shape, and retention.

Question: My carbocisteine peak is showing significant tailing. How can I improve the peak symmetry?

Answer:

Peak tailing for an amino acid derivative like carbocisteine is often due to secondary interactions with the stationary phase or issues with the mobile phase pH. Here are steps to troubleshoot this issue:

  • Adjust Mobile Phase pH: Carbocisteine is an ionizable compound. The pH of the mobile phase plays a crucial role in its ionization state and, consequently, its interaction with the stationary phase.[1][2][3] For a typical C18 column, operating at a pH between 2 and 4 can often provide stable conditions.[3] Try adjusting the pH of the aqueous portion of your mobile phase. For instance, a mobile phase containing a phosphate buffer with the pH adjusted to 2.5 with phosphoric acid has been used effectively.[4]

  • Use an Ion-Pairing Reagent: Introducing an ion-pairing reagent to the mobile phase can improve peak shape and retention for ionic compounds. Reagents like sodium heptanesulfonate or trifluoroacetic acid (TFA) are commonly used.[4][5] For example, a mobile phase of 18% acetonitrile and 10 mM TFA has been successfully employed.[5]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

Question: Carbocisteine is eluting too early, close to the solvent front (void volume). How can I increase its retention time?

Answer:

Poor retention of polar compounds like carbocisteine on reversed-phase columns is a common challenge. To increase the retention time, you can modify the mobile phase in the following ways:

  • Decrease the Organic Solvent Percentage: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.[6] For example, if you are using a mobile phase of acetonitrile and water (10:90 v/v), try decreasing the acetonitrile to 5%.[7] One method uses a simple mobile phase of water and acetonitrile at a 95:5 v/v ratio.[8]

  • Incorporate an Ion-Pairing Reagent: As mentioned previously, ion-pairing reagents can increase retention. For instance, the addition of sodium heptanesulfonate to a phosphate buffer has been shown to be effective.[4]

  • Utilize a Different Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different stationary phase. A mixed-mode column combining hydrophobic and strong cation exchange functionalities can provide enhanced retention for polar compounds like carbocisteine.[5][9]

Question: I am having difficulty separating carbocisteine from its impurities. What mobile phase adjustments can improve resolution?

Answer:

Achieving baseline separation of carbocisteine from its structurally similar impurities requires careful optimization of the mobile phase.

  • Fine-tune the Organic Solvent Ratio: The percentage of the organic modifier can significantly impact the separation of closely eluting compounds.[5] Systematically vary the percentage of acetonitrile or methanol in your mobile phase to find the optimal resolution.

  • Adjust the Mobile Phase pH: The ionization state of both carbocisteine and its impurities can be manipulated by changing the pH, which can alter their retention times differently and improve separation.[1][2]

  • Employ Ion-Pairing Chromatography: Ion-pairing reagents can be highly effective in resolving complex mixtures of ionizable compounds. The choice and concentration of the ion-pairing reagent can be critical. For example, a mobile phase consisting of a phosphate buffer with sodium heptanesulfonate has been used for the determination of related substances in carbocisteine.[4] Another approach uses trifluoroacetic acid (TFA) in the mobile phase.[5][9]

  • Consider Gradient Elution: If an isocratic method does not provide adequate separation, a gradient elution, where the mobile phase composition is changed over the course of the run, can be employed to improve the resolution of complex mixtures.[6]

Frequently Asked Questions (FAQs)

What is a good starting point for a mobile phase for carbocisteine analysis on a C18 column?

A good starting point for a reversed-phase C18 column is a simple mobile phase consisting of a high percentage of aqueous buffer and a low percentage of organic solvent. For example, a mixture of water and acetonitrile (95:5 v/v) is a commonly used mobile phase.[8] Another starting point could be an aqueous phosphate buffer (pH adjusted to ~2.5-3) with a small amount of acetonitrile (e.g., 10%).[4][7]

What detection wavelength is typically used for carbocisteine?

Carbocisteine lacks a strong chromophore, so detection is usually performed at low UV wavelengths. Common wavelengths for the detection of carbocisteine are 210 nm, 215 nm, and 220 nm.[4][7][8][10]

Experimental Protocols and Data

Below are examples of HPLC methods that have been successfully used for the analysis of carbocisteine.

Table 1: Summary of HPLC Methods for Carbocisteine Analysis

ParameterMethod 1Method 2Method 3Method 4
Column BDS Hypersil C18 (150 x 4.6 mm, 5 µm)[8]APS-2 Hypersil (250 x 4.6 mm, 5 µm)[10]Primesep 100 (Mixed-mode SCX-RP)[5]Diamonsil C18 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase Water:Acetonitrile (95:5 v/v)[8]Buffer:Methanol (65:35 v/v)Acetonitrile:Water (18:82 v/v) with 10 mM TFA[5]6.8 g/L KH2PO4 and 0.5 g/L Sodium Heptanesulfonate in water (pH 2.5)[4]
Flow Rate 1.0 mL/min[8]1.0 mL/min[10]Not Specified1.0 mL/min[4]
Detection 215 nm[8]210 nm[10]Charged Aerosol Detection (CAD)[5]215 nm[4]
Temperature Ambient[8]Ambient[10]Not Specified35 °C[4]

Buffer in Method 2 consists of 0.02 M potassium dihydrogen phosphate and 0.01 M 1-hexane sulphonic acid sodium salt.[10]

Detailed Methodology: Method 4

This method is designed for the determination of related substances in carbocisteine.[4]

  • Mobile Phase Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate and 0.5 g of sodium heptanesulfonate in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid.

  • Chromatographic System: Use a Diamonsil C18 column (150 x 4.6 mm, 5 µm).

  • Instrumental Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 35 °C.

    • Set the UV detector to a wavelength of 215 nm.

    • The injection volume is 20 µL.

Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting common HPLC separation issues for carbocisteine by adjusting the mobile phase.

HPLC_Troubleshooting_Workflow cluster_start Start: Initial Analysis cluster_evaluation Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Mobile Phase Adjustments cluster_end Final Outcome Start Perform Initial HPLC Run (e.g., ACN:H2O 10:90 on C18) Evaluate Evaluate Chromatogram: - Peak Tailing? - Poor Retention? - Inadequate Resolution? Start->Evaluate Tailing Address Peak Tailing Evaluate->Tailing Peak Tailing Retention Increase Retention Time Evaluate->Retention Poor Retention Resolution Improve Resolution Evaluate->Resolution Poor Resolution End Optimized Separation Evaluate->End Good Separation AdjustpH_Tailing Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) Tailing->AdjustpH_Tailing AddIonPair_Tailing Add Ion-Pairing Reagent (e.g., TFA, Heptanesulfonate) Tailing->AddIonPair_Tailing DecreaseOrganic Decrease Organic Solvent % Retention->DecreaseOrganic AddIonPair_Retention Add Ion-Pairing Reagent Retention->AddIonPair_Retention FineTuneOrganic Fine-Tune Organic Solvent % Resolution->FineTuneOrganic AdjustpH_Resolution Adjust Mobile Phase pH Resolution->AdjustpH_Resolution AddIonPair_Resolution Add Ion-Pairing Reagent Resolution->AddIonPair_Resolution AdjustpH_Tailing->End AddIonPair_Tailing->End DecreaseOrganic->End AddIonPair_Retention->End FineTuneOrganic->End AdjustpH_Resolution->End AddIonPair_Resolution->End

Caption: Troubleshooting workflow for carbocisteine HPLC mobile phase optimization.

References

(RS)-Carbocisteine stability issues during long-term sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (RS)-Carbocisteine during long-term sample storage. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The stability of this compound is primarily influenced by pH and temperature.[1][2] While the compound is relatively stable in the presence of light, deviations from optimal pH and temperature can lead to degradation.[1][2] It is also recommended to protect it from direct sunlight and extreme temperatures.[3]

Q2: What are the known degradation products of this compound?

A2: Under thermal stress and specific pH conditions (pH 5.0-7.0), this compound can degrade to form 5-oxo-thiomorpholine-3-carboxylic acid, which is a lactam of carbocisteine.[4] In the presence of moderately strong oxidizing conditions, it can form S-carboxymethyl-L-cysteine-(R/S)-sulphoxide.[4] Other impurities can arise from the synthesis process, hydrolysis, or oxidation.[5]

Q3: What are the recommended storage conditions for this compound?

A3: For powdered this compound, storage at -20°C is recommended for long-term stability (up to 3 years).[6] Solutions should be stored at -80°C for up to one year.[6] Pharmaceutical preparations like syrups should be stored below 30°C and protected from light.[7][8] It is crucial to keep the container closed when not in use and store it in a well-ventilated area.[3]

Q4: How does pH affect the stability of Carbocisteine in solution?

A4: The pH of the solution is a critical factor for Carbocisteine stability. Studies have shown that maintaining a pH between 6.5 and 7.25 provides optimal stability for liquid formulations.[9][10] Formulations with a pH between 5.5 and 6.2 have shown a greater loss in the concentration of the active ingredient over time, especially at elevated temperatures.[10]

Troubleshooting Guide

Issue 1: Unexpected Degradation of Carbocisteine in a Stored Sample

Symptoms:

  • Lower than expected concentration of Carbocisteine in analytical tests.

  • Appearance of unknown peaks in chromatograms.

  • Changes in the physical appearance of the sample (e.g., discoloration of a solution).[11]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Storage Temperature Verify the storage temperature. For long-term storage of the powder, ensure it is at -20°C.[6] For solutions, -80°C is recommended.[6] Pharmaceutical syrups should be kept below 30°C.[7]
Incorrect pH of the Solution Measure the pH of the sample solution. If it is outside the optimal range of 6.5-7.25, this could be the cause of degradation.[9][10] Adjusting the pH for future samples is recommended.
Oxidation The presence of oxidizing agents can lead to the formation of Carbocisteine sulphoxide.[4] If oxidation is suspected, consider purging samples with an inert gas (e.g., nitrogen or argon) before sealing and storing. The addition of an antioxidant like disodium EDTA may also be considered, though its effectiveness can be dependent on other formulation components.[11]
Light Exposure Although relatively stable, prolonged exposure to direct sunlight should be avoided.[3] Store samples in amber vials or in the dark.[7]
Issue 2: Inconsistent Analytical Results for Stored Samples

Symptoms:

  • High variability in Carbocisteine concentration between replicate analyses of the same sample.

  • Poor reproducibility of results over time.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Sample Preparation Inconsistency Review the sample preparation protocol. Ensure consistent and complete dissolution of the sample. For plasma samples, a validated extraction method such as solid-phase extraction should be used.[12]
Instability During Analysis (Benchtop/Autosampler) Assess the stability of Carbocisteine in the analytical solvent and in the autosampler over the duration of the analysis.[13] If degradation is observed, consider cooling the autosampler or reducing the analysis time.
Freeze-Thaw Instability If samples undergo multiple freeze-thaw cycles, this can lead to degradation. It is advisable to aliquot samples into single-use vials to avoid repeated freezing and thawing.[13]

Quantitative Stability Data

The following tables summarize the stability of Carbocisteine under different conditions.

Table 1: Influence of Temperature and pH on Carbocisteine Concentration in Oral Solutions

FormulationStorage ConditionsDurationChange in Carbocisteine Concentration
Commercial Formula V (pH not specified)25°C / 60% RH4 months-2.7%
Commercial Formula A (pH not specified)25°C / 60% RH4 months-2.5%
Commercial Formula V (pH not specified)40°C / 75% RH4 months-10%
Commercial Formula A (pH not specified)40°C / 75% RH4 months-12.5%
Commercial Syrup (pH 5.5-6.2)45°C45 days-0.23% to -0.26%
Stabilized Syrup (pH ~7)45°C6 months-0.59%
Commercial Rhinathiol® Syrup (pH not specified)45°C6 months-1.48%
Data compiled from[9][10]

Table 2: Stability of Carbocisteine in Human Plasma

Stability TestStorage ConditionsDurationConcentration LevelMean % Nominal Value
Long-Term-70°C23 daysLQC & HQCWithin ±15%
Long-Term-20°C23 daysLQC & HQCWithin ±15%
LQC = Low Quality Control, HQC = High Quality Control. Data from[13]

Experimental Protocols

Stability-Indicating Anion-Exchange HPLC Method

This method is designed to separate this compound from its degradation products.[4]

  • Column: Zorbax SAX column

  • Mobile Phase: A 50:50 (v/v) mixture of 200mM phosphate solution (pH 4.0) and acetonitrile.

  • Flow Rate: Isocratic elution.

  • Detection: UV at 205 nm.

  • Sample Preparation: Aqueous solutions of the active pharmaceutical ingredient and syrup samples are prepared at different pH values and subjected to stress conditions (e.g., heat, light, oxidizing agents).

UV-Visible Spectrophotometry for Quantification

A simple method for determining the concentration of Carbocisteine in syrup formulations.[1][2]

  • Wavelength of Maximum Absorbance (λmax): 217 nm

  • Dilution Solution: 0.1N NaOH

  • Procedure:

    • Prepare a stock solution of the Carbocisteine reference standard.

    • Create a series of daughter solutions of known concentrations.

    • Measure the absorbance of the daughter solutions at 217 nm to generate a calibration curve.

    • Prepare the sample solution and measure its absorbance at 217 nm.

    • Determine the concentration of Carbocisteine in the sample using the calibration curve.

Visualizations

Degradation Pathway of this compound

G Carbocisteine This compound Lactam 5-oxo-thiomorpholine-3-carboxylic acid (Lactam) Carbocisteine->Lactam Thermal Stress (60-80°C, pH 5.0-7.0) Sulphoxide S-carboxymethyl-L-cysteine-(R/S)-sulphoxide Carbocisteine->Sulphoxide Oxidation (e.g., 0.5% H2O2)

Caption: Degradation of this compound under stress conditions.

Troubleshooting Workflow for Stability Issues

G start Sample Degradation Detected check_temp Verify Storage Temperature (-20°C powder, -80°C solution) start->check_temp check_ph Check Solution pH (Optimal: 6.5-7.25) check_temp->check_ph Correct correct_temp Adjust Storage Temperature check_temp->correct_temp Incorrect check_oxidation Assess for Oxidation check_ph->check_oxidation Correct correct_ph Buffer Future Samples to Optimal pH check_ph->correct_ph Incorrect prevent_oxidation Implement Protective Measures (e.g., Inert Gas, Antioxidants) check_oxidation->prevent_oxidation Suspected end Stability Improved check_oxidation->end Not Suspected correct_temp->end correct_ph->end prevent_oxidation->end

Caption: A logical workflow for troubleshooting Carbocisteine stability.

References

Validation & Comparative

A Comparative Analysis of Carbocisteine and Erdosteine in Preclinical COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent mucoactive agents, carbocisteine and erdosteine, in experimental models of Chronic Obstructive Pulmonary Disease (COPD). While extensive clinical data and meta-analyses suggest a favorable profile for erdosteine in patient populations, this document focuses on the available preclinical experimental data to elucidate their mechanisms and comparative effects on key pathological features of COPD, including inflammation, oxidative stress, and mucus hypersecretion.[1][2][3]

It is important to note that direct head-to-head preclinical studies comparing carbocisteine and erdosteine in the same COPD model are limited in the published literature.[1][4] Therefore, this guide presents data from distinct experimental models, highlighting the methodologies and findings for each compound to facilitate a cross-study comparison.

Mechanisms of Action: A Tale of Two Thiols

Carbocisteine and erdosteine, while both categorized as mucoactive agents, possess fundamentally different mechanisms of action that underpin their therapeutic effects.

Erdosteine is a prodrug, meaning it is converted into its active form in the body. Its active metabolite, Metabolite I (Met I), contains a free sulfhydryl (-SH) group.[1] This thiol group directly breaks the disulfide bonds (-S-S-) that cross-link mucin glycoproteins, the primary components of mucus. This process, known as mucolysis, reduces the viscosity and elasticity of sputum, making it easier to clear from the airways.[1]

Carbocisteine , in contrast, is considered a mucoregulator. It has a blocked thiol group and is thought to work by normalizing the synthesis of mucus glycoproteins rather than by directly breaking them down.[1]

Beyond their effects on mucus, both compounds exhibit antioxidant and anti-inflammatory properties that are crucial to their efficacy in the multifactorial pathology of COPD.[1] Erdosteine's active metabolite is a potent scavenger of free radicals, while carbocisteine also demonstrates antioxidant and anti-inflammatory activities, although the mechanism is considered less direct than that of thiol-based agents like erdosteine.[1][5]

cluster_erdosteine Erdosteine Pathway cluster_carbocisteine Carbocisteine Pathway Erdosteine (Prodrug) Erdosteine (Prodrug) Metabolite I (Active) Metabolite I (Active) Erdosteine (Prodrug)->Metabolite I (Active) Metabolism Disulfide Bonds in Mucin Disulfide Bonds in Mucin Metabolite I (Active)->Disulfide Bonds in Mucin Cleavage Reduced Mucus Viscosity Reduced Mucus Viscosity Disulfide Bonds in Mucin->Reduced Mucus Viscosity Leads to Carbocisteine Carbocisteine Mucus Glycoprotein Synthesis Mucus Glycoprotein Synthesis Carbocisteine->Mucus Glycoprotein Synthesis Regulates Normalized Mucus Composition Normalized Mucus Composition Mucus Glycoprotein Synthesis->Normalized Mucus Composition Results in Cell_Culture BEAS-2B Cell Culture Pre-treatment Pre-treatment with Erdosteine/Met I Cell_Culture->Pre-treatment CSE_Exposure Exposure to Cigarette Smoke Extract (CSE) Pre-treatment->CSE_Exposure Endpoint_Analysis Endpoint Analysis CSE_Exposure->Endpoint_Analysis ROS_Measurement ROS Measurement Endpoint_Analysis->ROS_Measurement IL-8_Quantification IL-8 Quantification (ELISA) Endpoint_Analysis->IL-8_Quantification CSE Cigarette Smoke Extract (CSE) NFkB_Activation NF-κB Activation CSE->NFkB_Activation Nrf2_Activation Nrf2 Activation CSE->Nrf2_Activation Induces Oxidative Stress Pro-inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-8) NFkB_Activation->Pro-inflammatory_Genes Inflammation Inflammation Pro-inflammatory_Genes->Inflammation Erdosteine Erdosteine Erdosteine->NFkB_Activation Inhibits Erdosteine->Nrf2_Activation Promotes Antioxidant_Genes Antioxidant Gene Transcription Nrf2_Activation->Antioxidant_Genes Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Reduced_Oxidative_Stress

References

A Head-to-Head Comparison of Carbocisteine and N-Acetylcysteine on Mucin Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The overproduction and hypersecretion of mucus are hallmark features of chronic airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The primary components of airway mucus are the mucin glycoproteins, particularly MUC5AC and MUC5B. Elevated expression of these mucin genes contributes to airflow obstruction and increased susceptibility to infection. Carbocisteine and N-acetylcysteine (NAC) are two widely used mucoactive agents that aim to alleviate mucus-related symptoms. While both are known for their mucolytic properties, their direct comparative effects on the regulation of mucin gene expression are of significant interest in the development of targeted respiratory therapies.

This guide provides a head-to-head comparison of carbocisteine and NAC on MUC5AC and MUC5B gene expression, drawing upon available preclinical data. It summarizes quantitative findings, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a clear, objective overview for the scientific community.

Quantitative Data Summary

The following tables summarize the observed effects of carbocisteine and N-acetylcysteine on MUC5AC and MUC5B expression from various in vitro and in vivo studies. It is important to note that these results are not from direct comparative studies but are compiled to provide a parallel view of their individual activities.

Table 1: Effects of Carbocisteine on Mucin Gene and Protein Expression

Model SystemInducing AgentMucin TargetDosage/ConcentrationObserved EffectReference
Human lung mucoepidermoid carcinoma cell line (NCI-H292)Human Neutrophil Elastase (HNE)MUC5AC (mRNA and protein)Not specifiedReduction of HNE-induced MUC5AC mRNA expression and protein secretion.[1]
COPD Mouse Model (C57BL/6J mice)Cigarette Smoke and Lipopolysaccharide (LPS)Muc5ac (gene and protein)225 mg/kg/day (high dose)Significant decrease in Muc5ac overproduction (P<0.001).[2][3][4]
COPD Mouse Model (C57BL/6J mice)Cigarette Smoke and Lipopolysaccharide (LPS)Muc5b (gene and protein)225 mg/kg/day (high dose)Significant decrease in Muc5b overproduction (P<0.01).[2][3][4]

Table 2: Effects of N-Acetylcysteine (NAC) on Mucin Gene and Protein Expression

Model SystemInducing AgentMucin TargetDosage/ConcentrationObserved EffectReference
Systematic Review of in vitro and animal modelsVarious (e.g., LPS, viruses)MUC5AC & MUC5B (gene and protein)VariousSignificant inhibitory effects on MUC5AC and MUC5B gene and protein expression.[5][6]
Human Alveolar Type II Epithelial Cells (A549)Influenza A/B, RSVMUC5AC (expression and release)Not specifiedStrong inhibition of virus-induced MUC5AC expression and release.[7]
Human Bronchial Epithelial Cells (BEAS-2B)Not specified (induced)MUC5AC (gene and protein)Not specifiedSignificant reduction in MUC5AC gene and protein expression (p<0.05).[6]
Normal Human Bronchial Epithelial Cells (NHBECs)Respiratory Syncytial Virus (RSV)MUC5AC (gene expression)0.1, 1, 10 mMSignificant reduction in MUC5AC gene expression to normal levels (p<0.05).[6]

Signaling Pathways and Mechanisms of Action

Carbocisteine and NAC, while both impacting mucin expression, appear to function through distinct though sometimes overlapping signaling pathways.

Carbocisteine: The mucoregulatory action of carbocisteine is linked to its ability to normalize the composition of mucins by regulating glycosyltransferase activities.[8] One key mechanism identified is the reduction of reactive oxygen species (ROS), which are known to induce mucin production.[1] In models of COPD, carbocisteine has been shown to restore the Muc5b/Muc5ac ratio, which is often altered in the disease state, suggesting a role in re-establishing mucus homeostasis.[2][3][4]

Stimuli Stimuli ROS ROS Production Stimuli->ROS Mucin_Gene MUC5AC / MUC5B Gene Expression ROS->Mucin_Gene Carbocisteine Carbocisteine Carbocisteine->ROS Stimuli Stimuli MAPK p38 MAPK Phosphorylation Stimuli->MAPK NFkB NF-κB Activation Stimuli->NFkB MAPK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Mucin_Gene MUC5AC Gene Expression Nucleus->Mucin_Gene Induces NAC N-Acetylcysteine NAC->MAPK NAC->NFkB Inhibits cluster_prep Preparation cluster_analysis Analysis Cells 1. Cell Culture or Animal Model Treatment 2. Pre-treatment (Carbocisteine/NAC) Cells->Treatment Stimulation 3. Stimulation (LPS, HNE, etc.) Treatment->Stimulation Sample 4. Sample Collection (Cells, Tissue, BALF) Stimulation->Sample RNA 5a. RNA Extraction & RT-qPCR Sample->RNA Protein 5b. Protein Quantification (ELISA) Sample->Protein Gene_Result Gene Expression Data RNA->Gene_Result Protein_Result Protein Level Data Protein->Protein_Result

References

(RS)-Carbocisteine Demonstrates Potent Anti-inflammatory Activity by Modulating Key Cytokine Expression

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of (RS)-Carbocisteine's anti-inflammatory effects showcases its potential as a significant modulator of cytokine-mediated inflammation, with a distinct mechanism compared to established anti-inflammatory agents like Dexamethasone and Ibuprofen. Experimental data reveals that this compound effectively suppresses the production of key pro-inflammatory cytokines, suggesting its therapeutic utility in inflammatory respiratory conditions.

This compound, a mucolytic agent, has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the downregulation of critical inflammatory signaling pathways, such as NF-κB and ERK1/2 MAPK.[1][2][3] This inhibition leads to a marked reduction in the expression and release of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4]

Comparative Cytokine Modulation: this compound vs. Alternatives

To contextualize the anti-inflammatory efficacy of this compound, this guide compares its effects on cytokine expression with two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The following table summarizes the observed effects of these compounds on key pro- and anti-inflammatory cytokines based on available in vitro and in vivo data.

CytokineThis compoundDexamethasoneIbuprofen
Pro-inflammatory
TNF-α↓[1][2][3]↓[5]↑/↓ (context-dependent)[6][7]
IL-1β↓[8][9]↓[5]↑/↓ (context-dependent)[6][7]
IL-6↓[1][2][3][4][10]↓[5]↓[11]
IL-8↓[1][2][3][4][10]No significant effect
Anti-inflammatory
IL-10

Note: This table is a synthesis of findings from multiple studies and does not represent data from a single head-to-head comparative experiment. The effects of Ibuprofen on cytokine production can be complex and vary depending on the experimental model and conditions.

Experimental Validation of Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been validated in various experimental models. For instance, in studies using human alveolar epithelial cells (A549) stimulated with inflammatory agents like TNF-α or hydrogen peroxide (H₂O₂), this compound demonstrated a dose-dependent reduction in the secretion of IL-6 and IL-8.[1][2][3][4][10] One study reported that H₂O₂ stimulation increased IL-6 and IL-8 levels by 560% and 1002% respectively, an effect that was significantly attenuated by Carbocisteine treatment.

Experimental Protocols

Cytokine Array Analysis of A549 Cell Supernatants

This protocol outlines a typical workflow for assessing the effect of this compound on cytokine production in an in vitro model of lung inflammation.

  • Cell Culture and Treatment:

    • Human alveolar epithelial cells (A549) are cultured in appropriate media until they reach 80-90% confluency.

    • Cells are then pre-treated with varying concentrations of this compound (e.g., 10, 100, 1000 µM) for 24 hours.

    • Inflammation is induced by adding an inflammatory stimulus, such as TNF-α (10 ng/mL) or H₂O₂ (100 µM), for a specified period (e.g., 6-24 hours).

    • Control groups include untreated cells, cells treated with the inflammatory stimulus alone, and cells treated with this compound alone.

  • Sample Collection and Preparation:

    • The cell culture supernatant is collected from all treatment and control groups.

    • Supernatants are centrifuged to remove cellular debris.

    • The cleared supernatants are stored at -80°C until analysis.

  • Cytokine Array Procedure:

    • A commercially available human cytokine array kit is used according to the manufacturer's instructions.

    • The array membranes, spotted with capture antibodies for various cytokines, are blocked to prevent non-specific binding.

    • The collected cell supernatants are incubated with the array membranes.

    • After incubation, the membranes are washed and incubated with a cocktail of biotinylated detection antibodies.

    • Streptavidin-HRP and a chemiluminescent detection reagent are added to visualize the captured cytokines.

  • Data Acquisition and Analysis:

    • The chemiluminescent signals are captured using a digital imaging system.

    • The intensity of each spot, corresponding to a specific cytokine, is quantified using image analysis software.

    • The relative changes in cytokine levels between different treatment groups are calculated and normalized to controls.

Visualizing the Mechanisms of Action

To better understand the processes involved in the validation of this compound's anti-inflammatory effects, the following diagrams illustrate the experimental workflow and the key signaling pathway it modulates.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_processing Sample Processing cluster_cytokine_array Cytokine Array Analysis cluster_data_analysis Data Analysis A549 A549 Cells Pretreat This compound Pre-treatment A549->Pretreat Stimulate Inflammatory Stimulus (TNF-α / H₂O₂) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Centrifuge Centrifuge Collect->Centrifuge Incubate Incubate with Array Membrane Centrifuge->Incubate Detect Add Detection Antibodies & Substrate Incubate->Detect Image Image Acquisition Detect->Image Quantify Quantify Spot Intensity Image->Quantify Analyze Compare Cytokine Levels Quantify->Analyze

Caption: Experimental workflow for cytokine array analysis.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Carbocisteine This compound Carbocisteine->IKK inhibits DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) DNA->Cytokines transcription

Caption: Inhibition of the NF-κB signaling pathway.

The inhibitory action of this compound on the NF-κB pathway is a key mechanism behind its anti-inflammatory effects.[1][3] By preventing the phosphorylation of IKK and subsequent degradation of IκB, this compound blocks the translocation of NF-κB into the nucleus, thereby halting the transcription of genes encoding pro-inflammatory cytokines.

References

Cross-validation of HPLC and LC-MS/MS results for carbocisteine quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of carbocisteine. The information presented is based on published experimental data to assist researchers in selecting the most appropriate analytical method for their specific needs.

Introduction

Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders. Accurate and reliable quantification of carbocisteine in various matrices, particularly in biological samples for pharmacokinetic studies and in pharmaceutical formulations for quality control, is crucial. Both HPLC-UV and LC-MS/MS are powerful analytical techniques widely employed for this purpose. This guide offers a cross-validation perspective by comparing their performance based on key analytical parameters. LC-MS/MS is generally more sensitive and specific than HPLC-UV.[1] However, HPLC-UV remains a widely used method for measuring amino acids.[1]

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

The HPLC method separates carbocisteine from other components in a sample based on its physicochemical properties as it passes through a chromatographic column. The separated carbocisteine is then detected by a UV detector at a specific wavelength.

A representative HPLC method for the determination of carbocisteine in active pharmaceutical ingredients involves a reversed-phase approach.[2] The separation is typically achieved on a C18 column, such as a BDS hypersil C18 (250 x 4.6 mm, 5 µm particle size).[2] The mobile phase often consists of a simple mixture of water and acetonitrile (e.g., 95:5 v/v), with detection carried out at 215 nm.[2] Sample and standard solutions are prepared in the mobile phase as the diluent.[2]

Another HPLC method utilizes a mobile phase of Methanol and Water (30:70 v/v) on an Inertsil-ODS C18 column (250 x 4.6 mm, 5µm) with a flow rate of 1.0 ml/min and UV detection at 223 nm.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex matrices like human plasma.

A validated LC-MS/MS method for carbocisteine quantification in human plasma uses a protein precipitation method for sample extraction.[4] The chromatographic separation can be performed on a Waters Symmetry Shield RP 8 column (150 × 3.9 mm, 5 µ) with a mobile phase consisting of methanol and 0.5% formic acid solution (40:60 v/v).[4] Mass spectrometric detection is carried out in positive ion mode, with the multiple reaction monitoring (MRM) transition for carbocisteine being 180.0 > 89.0.[4] Rosiglitazone is often used as an internal standard.[4] Some methods may employ pre-column derivatization to improve the ionization efficiency of carbocisteine.[5]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance data for both HPLC and LC-MS/MS methods based on published validation studies.

Table 1: Comparison of Chromatographic and Detection Parameters

ParameterHPLC-UVLC-MS/MS
Column BDS hypersil C18 (250 x 4.6 mm, 5 µm)[2]Waters Symmetry Shield RP 8 (150 × 3.9 mm, 5 µ)[4]
Mobile Phase Water:Acetonitrile (95:5 v/v)[2]Methanol:0.5% Formic Acid (40:60 v/v)[4]
Detection UV at 215 nm[2]Tandem Mass Spectrometry (MRM mode: 180.0 > 89.0)[4]
Internal Standard Not always specifiedRosiglitazone[4]
Run Time Not explicitly stated, but typically longer than LC-MS/MSApproximately 4.50 min[4]

Table 2: Comparison of Method Validation Parameters

ParameterHPLC-UVLC-MS/MS
Linearity Range 20 ppm to 80 ppm[3]50.000 ng/mL to 6000.000 ng/mL[4]
Correlation Coefficient (r²) > 0.999[3]Not explicitly stated, but linearity is confirmed
Lower Limit of Quantification (LLOQ) Not explicitly stated50.000 ng/mL[4]
Accuracy Within acceptable limitsWithin-run and between-run accuracy demonstrated[4]
Precision Within acceptable limitsWithin-run and between-run precision demonstrated[4]
Recovery Not explicitly statedGood recovery with protein precipitation[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of carbocisteine using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh Standard/Sample B Dissolve in Diluent A->B C Sonicate for Dissolution B->C D Dilute to Working Concentration C->D E Inject into HPLC System D->E Prepared Sample F Separation on C18 Column E->F G UV Detection F->G H Data Acquisition & Quantification G->H

Caption: HPLC-UV Experimental Workflow for Carbocisteine Quantification.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis A Aliquot Plasma Sample B Add Internal Standard A->B C Protein Precipitation (Methanol) B->C D Centrifuge C->D E Collect & Dilute Supernatant D->E F Inject into LC-MS/MS System E->F Prepared Sample G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Data Acquisition & Quantification H->I

Caption: LC-MS/MS Experimental Workflow for Carbocisteine in Plasma.

Cross-Validation Logic

A formal cross-validation between two distinct analytical methods aims to establish their interchangeability. This involves analyzing the same set of samples by both methods and comparing the results.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_conclusion Conclusion HPLC HPLC-UV Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LLOQ LLOQ HPLC->LLOQ Selectivity Selectivity HPLC->Selectivity LCMS LC-MS/MS Method LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LLOQ LCMS->Selectivity Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare LLOQ->Compare Selectivity->Compare Conclusion Method Interchangeability Compare->Conclusion

References

A Comparative Analysis of the Mucolytic Activity of (RS)-Carbocisteine and Other Thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mucolytic performance of (RS)-Carbocisteine against other prominent thiol derivatives, namely N-acetylcysteine (NAC) and Erdosteine. The information presented is supported by experimental data from in vitro and clinical studies to assist researchers and professionals in drug development in understanding the nuances of these compounds.

Executive Summary

This compound, N-acetylcysteine, and Erdosteine are all widely used mucoactive agents, yet they exhibit distinct mechanisms of action and efficacy profiles. While all three aim to improve mucus clearance in respiratory diseases, their approaches differ significantly. N-acetylcysteine acts as a classic mucolytic by directly cleaving disulfide bonds in the mucin polymer network. This compound functions as a mucoregulator, modulating the biosynthesis of mucus glycoproteins to produce less viscous mucus. Erdosteine is a prodrug whose active metabolite possesses a free sulfhydryl group that directly breaks down disulfide bonds, similar to NAC, but it also exhibits significant antioxidant and anti-inflammatory properties. Clinical evidence, particularly in Chronic Obstructive Pulmonary Disease (COPD), suggests a potential superiority for Erdosteine in reducing exacerbations and hospitalizations.[1][2]

Mechanism of Action

The fundamental difference in the mucolytic activity of these compounds lies in their chemical structure and how they interact with mucus.

  • This compound: Unlike true thiol derivatives, carbocisteine has a blocked thiol group. It is considered a mucoregulator. Its mechanism is thought to involve the modulation of intracellular sialyltransferase and fucosyltransferase enzymes, which are involved in the synthesis of sialomucins and fucomucins.[3][4] By restoring a more balanced production of these mucin types, carbocisteine helps to normalize mucus viscosity.[5]

  • N-acetylcysteine (NAC): As a derivative of the amino acid L-cysteine with a free sulfhydryl (-SH) group, NAC directly acts on the mucus. It cleaves the disulfide bonds (-S-S-) that cross-link mucin glycoproteins, leading to the depolymerization and reduced viscosity of the mucus gel.[6][7]

  • Erdosteine: This compound is a prodrug that is rapidly converted to its active metabolite, Metabolite 1 (M1), in the liver. M1 contains a free sulfhydryl group, which, like NAC, directly breaks the disulfide bonds in mucin polymers, thus exerting a potent mucolytic effect.[2][8]

Comparative Efficacy: A Summary of Experimental Data

Direct head-to-head in vitro studies comparing the mucolytic potency of these three agents on human sputum are limited. However, data from various studies using different models provide insights into their relative efficacy.

DrugModel SystemKey FindingsReference(s)
This compound Porcine Gastric Mucin (20% solution)No mucolytic effect at pH 7.0; showed a viscoelasticity-lowering effect at pH 6.0.[4][9]
MUC5AC Fusion ProteinInhibited TNF-α-induced increases in viscosity and sialyl-Lewis x-epitopes.[5]
N-acetylcysteine (NAC) Porcine Gastric Mucin (20% solution)Showed a marked viscoelasticity-lowering effect at concentrations of 10⁻³ - 10⁻¹ M at pH 7.0.[4][9]
Bovine Mucus (75 mg/mL)Standard dose (0.6 mg/mL) effectively reduced complex viscosity.[10]
Erdosteine Human Sputum (from patients with chronic bronchitis)A 2-week treatment (300 mg, 3 times daily) significantly reduced apparent sputum viscosity.[11][12]
Porcine Stomach MucinThe active metabolite, M1, significantly reduced the viscosity of mucin at concentrations of 10 µM to 1 mM.[13]

Note: The experimental conditions, such as the source of mucus/mucin, pH, and drug concentrations, vary across studies, which should be considered when comparing the data.

Signaling Pathways

Beyond their direct effects on mucus, these thiol derivatives modulate various intracellular signaling pathways, contributing to their overall therapeutic effects, including anti-inflammatory and antioxidant actions.

This compound Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways in airway epithelial cells.

Carbocisteine_Signaling Carbocisteine Carbocisteine PIPLC PI-PLC Carbocisteine->PIPLC inhibits NFkB NF-κB Carbocisteine->NFkB inhibits ERK12 ERK1/2 MAPK Carbocisteine->ERK12 inhibits Mucin_Regulation Mucin Gene Regulation PIPLC->Mucin_Regulation Inflammation Inflammatory Response NFkB->Inflammation ERK12->Inflammation

Caption: Carbocisteine's anti-inflammatory and mucoregulatory signaling pathways.

N-acetylcysteine (NAC) Signaling Pathways

NAC's antioxidant and anti-inflammatory properties are mediated through its influence on several signaling cascades, including the inhibition of pro-inflammatory pathways and the regulation of mucin gene expression.

NAC_Signaling NAC N-acetylcysteine TGFb1 TGF-β1 NAC->TGFb1 inhibits NFkB NF-κB NAC->NFkB inhibits p38MAPK p38 MAPK NAC->p38MAPK inhibits MUC5AC MUC5AC Gene Expression TGFb1->MUC5AC Inflammation Inflammatory Response NFkB->Inflammation p38MAPK->MUC5AC p38MAPK->Inflammation

Caption: NAC's modulation of inflammatory and mucin expression pathways.

Erdosteine Signaling Pathways

Erdosteine, through its active metabolite M1, not only exerts a direct mucolytic effect but also demonstrates significant antioxidant and anti-inflammatory activities.

Erdosteine_Signaling Erdosteine Erdosteine (Prodrug) M1 Metabolite 1 (M1) (Active -SH group) Erdosteine->M1 Hepatic Metabolism Disulfide_Bonds Mucin Disulfide Bonds (-S-S-) M1->Disulfide_Bonds cleaves ROS Reactive Oxygen Species (ROS) M1->ROS scavenges Inflammatory_Mediators Inflammatory Mediators M1->Inflammatory_Mediators inhibits

Caption: The multifaceted mechanism of action of Erdosteine.

Experimental Protocols

In Vitro Sputum Rheology for Mucolytic Activity Assessment

This protocol outlines a general procedure for evaluating the mucolytic activity of thiol derivatives on human sputum using a rheometer.

Sputum_Rheology_Workflow A Sputum Collection (from patients) B Sample Homogenization (e.g., gentle vortexing) A->B C Baseline Rheological Measurement (e.g., oscillatory rheometry) B->C D Incubation with Mucolytic Agent (or placebo control) C->D E Post-treatment Rheological Measurement D->E F Data Analysis (e.g., % change in viscosity and elasticity) E->F

Caption: Experimental workflow for sputum rheology analysis.

1. Sputum Collection and Preparation:

  • Collect spontaneous or induced sputum from patients with muco-obstructive lung diseases.

  • Process the samples within 2 hours of collection or store them at -80°C.

  • Gently homogenize the sputum sample to ensure consistency before analysis.

2. Rheological Measurements:

  • Use a cone-and-plate or parallel-plate rheometer to perform oscillatory measurements.

  • Load the homogenized sputum sample onto the rheometer plate.

  • Perform an oscillatory frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain within the linear viscoelastic region to determine the baseline elastic (G') and viscous (G'') moduli.

3. Incubation with Mucolytic Agents:

  • To a fresh aliquot of the homogenized sputum, add the mucolytic agent (this compound, NAC, or the active metabolite of Erdosteine, M1) at various concentrations.

  • Include a placebo control (e.g., saline).

  • Incubate the samples at 37°C for a specified duration (e.g., 30 minutes).

4. Post-treatment Rheological Measurements:

  • After incubation, repeat the oscillatory rheological measurements on the treated and control samples under the same conditions as the baseline measurement.

5. Data Analysis:

  • Calculate the percentage change in the elastic (G') and viscous (G'') moduli, as well as the complex viscosity (η*), at a specific frequency (e.g., 1 Hz) for each treatment group compared to the baseline and placebo control.

  • Statistically analyze the data to determine the significance of the mucolytic effect.

In Vitro Assay for Disulfide Bond Reduction in Mucin

This protocol provides a method to quantify the disulfide bond-reducing activity of thiol derivatives on purified mucin.

1. Mucin Preparation:

  • Prepare a solution of purified mucin (e.g., porcine gastric mucin or human bronchial mucin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).

2. Reaction with Thiol Derivatives:

  • Incubate the mucin solution with varying concentrations of the thiol derivatives (this compound, NAC, or Erdosteine's active metabolite M1) for a defined period at 37°C.

  • Include a control sample with no thiol derivative.

3. Quantification of Free Thiols:

  • Use Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to quantify the number of free sulfhydryl groups generated by the reduction of disulfide bonds.

  • Add DTNB to the reaction mixtures and measure the absorbance at 412 nm using a spectrophotometer.

  • The increase in absorbance is proportional to the concentration of free thiols.

4. Data Analysis:

  • Generate a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Calculate the concentration of free thiols in each sample based on the standard curve.

  • Compare the amount of free thiols generated by each thiol derivative to determine their relative disulfide bond-reducing activity.

Conclusion

This compound, N-acetylcysteine, and Erdosteine each offer a distinct approach to the management of mucus hypersecretion. While NAC and Erdosteine's active metabolite act as true mucolytics by directly severing disulfide bonds in mucin, this compound functions as a mucoregulator, influencing the composition of secreted mucus. The available experimental data, although not from direct head-to-head in vitro comparisons, suggest that all three compounds are effective in reducing mucus viscosity or markers of mucus production. Furthermore, their ability to modulate intracellular signaling pathways related to inflammation and oxidative stress highlights their multifaceted therapeutic potential. For researchers and drug development professionals, the choice of a mucolytic agent may depend on the specific pathological context and the desired combination of mucolytic, anti-inflammatory, and antioxidant effects. Future head-to-head in vitro studies on human sputum are warranted to provide a more definitive comparison of the mucolytic potency of these important therapeutic agents.

References

Reproducibility of (RS)-Carbocisteine's Effect on ICAM-1 Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of (RS)-Carbocisteine and Alternatives in Modulating Intercellular Adhesion Molecule-1 (ICAM-1)

Executive Summary

Intercellular Adhesion Molecule-1 (ICAM-1) is a critical cell surface glycoprotein involved in inflammatory responses and immune cell trafficking. Its upregulation is implicated in various respiratory conditions. This compound, a mucoactive agent, has demonstrated a consistent and reproducible effect in downregulating ICAM-1 expression, primarily through the inhibition of the NF-κB and ERK1/2 MAPK signaling pathways. This guide provides a comprehensive comparison of the experimental data supporting the reproducibility of this effect, alongside an evaluation of alternative compounds such as N-acetylcysteine, Erdosteine, and Fudosteine. Detailed experimental protocols and signaling pathway diagrams are presented to aid researchers in their study design and drug development efforts.

This compound: Consistent Inhibition of ICAM-1 Expression

Multiple independent studies have demonstrated the inhibitory effect of this compound on ICAM-1 expression in various in vitro models of airway inflammation. While a singular study dedicated solely to the reproducibility of this effect has not been identified, the consistent findings across different research groups using varied inflammatory stimuli strongly support its reliability.

This compound has been shown to reduce both ICAM-1 mRNA and protein levels in human tracheal and bronchial epithelial cells.[1][2] This effect is particularly notable in the context of viral infections, where ICAM-1 acts as a receptor for major group rhinoviruses.[1] By reducing ICAM-1 expression, carbocisteine may limit viral entry and subsequent inflammation.[1][2]

The primary mechanism of action involves the suppression of the NF-κB and ERK1/2 MAPK signaling pathways, which are key regulators of ICAM-1 gene transcription.[3][4]

Quantitative Data Summary: this compound
Cell LineInflammatory StimulusThis compound ConcentrationMethod of ICAM-1 MeasurementObserved Effect on ICAM-1Reference
Human Tracheal Epithelial CellsRhinovirus 14 (RV14)Not specifiedmRNA expressionReduction in ICAM-1 mRNA[1]
Human Tracheal Epithelial CellsRespiratory Syncytial Virus (RSV)Not specifiedProtein expressionReduction in ICAM-1 protein[2]
A549 (Human lung adenocarcinoma)TNF-α (10 ng/mL)10, 100, 1000 µmol/LNot specifiedDose-dependent suppression of inflammation[3]
A549 (Human lung adenocarcinoma)Hydrogen Peroxide (H2O2)Not specifiedNot specifiedAttenuated phosphorylation of NF-κB p65 and ERK1/2[4]

Comparative Analysis with Alternative ICAM-1 Modulators

Several other mucoactive and antioxidant compounds have been investigated for their ability to modulate ICAM-1 expression. This section compares the available data for N-acetylcysteine (NAC), Erdosteine, and Fudosteine with that of this compound.

N-acetylcysteine (NAC)

NAC, a well-known antioxidant and mucolytic agent, has also been shown to inhibit ICAM-1 expression. Studies have demonstrated its efficacy in reducing cytokine-induced ICAM-1 in endothelial and epithelial cell lines.[5][6] The mechanism of action is also linked to the inhibition of the NF-κB pathway.[7]

Erdosteine and Fudosteine

Erdosteine and Fudosteine are other mucoactive agents with antioxidant and anti-inflammatory properties.[8][9] While their direct effects on ICAM-1 expression are less extensively documented than those of carbocisteine and NAC, studies suggest they can inhibit inflammatory pathways that lead to the upregulation of adhesion molecules.[10][11] A network meta-analysis of clinical trials in COPD patients suggested that the overall efficacy and safety profile of erdosteine may be superior to that of both carbocisteine and NAC.[12]

Quantitative Data Summary: Alternative Compounds
CompoundCell LineInflammatory StimulusConcentrationMethod of ICAM-1 MeasurementObserved Effect on ICAM-1Reference
N-acetylcysteine (NAC)ECV-304 (Endothelial), H292 (Bronchial epithelial)TNF-α / IL-1β0.01 mM - 30 mMImmunocytochemistry, ELISAConcentration-dependent inhibition (up to 99%)[5][6]
N-acetylcysteine (NAC)Bronchoalveolar lavage cellsUnstimulated1-30 mMImmunohistochemistryDose-dependent inhibitory effect[13]

Experimental Protocols

In Vitro Model of Rhinovirus-Induced ICAM-1 Expression

This protocol is based on methodologies used to study the effect of carbocisteine on rhinovirus-induced inflammation.

  • Cell Culture: Human tracheal epithelial cells are cultured to confluence in an appropriate medium.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Infection: Cells are infected with a major group rhinovirus (e.g., RV14) at a specific multiplicity of infection (MOI).

  • Incubation: Infected cells are incubated for a time course (e.g., 24, 48, 72 hours).

  • ICAM-1 Measurement:

    • mRNA Expression: Total RNA is extracted, and ICAM-1 mRNA levels are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

    • Protein Expression: Cell lysates are prepared, and total ICAM-1 protein is measured by Western blot. Surface expression of ICAM-1 can be assessed by flow cytometry or cell-based ELISA. Soluble ICAM-1 in the supernatant can be measured by ELISA.

  • Data Analysis: ICAM-1 expression levels in carbocisteine-treated cells are compared to those in untreated, infected control cells.

G Experimental Workflow: ICAM-1 Expression Analysis cluster_prep Cell Preparation cluster_infection Infection cluster_analysis Analysis cell_culture Culture Human Tracheal Epithelial Cells pretreatment Pre-treat with This compound cell_culture->pretreatment infection Infect with Rhinovirus pretreatment->infection incubation Incubate for Time Course infection->incubation mrna_analysis RT-qPCR for ICAM-1 mRNA incubation->mrna_analysis protein_analysis Western Blot/ELISA/FACS for ICAM-1 Protein incubation->protein_analysis

Workflow for ICAM-1 expression analysis.

Signaling Pathways

This compound's Inhibition of the NF-κB and ERK1/2 Pathways

Inflammatory stimuli, such as TNF-α or viral infection, activate the IKK complex, which in turn phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The freed NF-κB then translocates to the nucleus, where it binds to the promoter region of the ICAM-1 gene, inducing its transcription. Concurrently, these stimuli can activate the Ras-Raf-MEK-ERK signaling cascade (ERK1/2 MAPK pathway), which also leads to the activation of transcription factors that promote ICAM-1 expression. This compound has been shown to interfere with these pathways by attenuating the phosphorylation of both NF-κB p65 and ERK1/2, thereby inhibiting the nuclear translocation of NF-κB and reducing ICAM-1 transcription.

G Signaling Pathway of ICAM-1 Regulation by this compound cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Cascades cluster_nfkb NF-κB Pathway cluster_erk MAPK Pathway cluster_carbocisteine Drug Action cluster_nucleus Nuclear Events stimuli TNF-α / Rhinovirus IKK IKK stimuli->IKK MEK MEK stimuli->MEK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocates ICAM1_gene ICAM-1 Gene NFkB_nucleus->ICAM1_gene induces ERK ERK1/2 MEK->ERK activates ERK->NFkB_nucleus activates transcription factors carbocisteine This compound carbocisteine->IKK inhibits carbocisteine->ERK inhibits ICAM1_mRNA ICAM-1 mRNA ICAM1_gene->ICAM1_mRNA transcription ICAM1_protein ICAM-1 Protein ICAM1_mRNA->ICAM1_protein translation

Inhibition of ICAM-1 expression by this compound.

Conclusion

The available body of evidence strongly indicates that this compound has a reproducible inhibitory effect on ICAM-1 expression in airway epithelial cells. This effect is mediated through the suppression of key inflammatory signaling pathways, namely NF-κB and ERK1/2 MAPK. While direct head-to-head comparative studies are limited, data on alternative compounds like N-acetylcysteine suggest similar mechanisms of action. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers investigating the modulation of ICAM-1 and for the development of novel anti-inflammatory therapeutics for respiratory diseases. The consistent findings for this compound across multiple studies underscore its potential as a reliable tool for in vitro studies and a promising candidate for further clinical investigation.

References

A Comparative In Vitro Analysis of (RS)-Carbocisteine and Ambroxol on Sputum Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mucolytic agents, (RS)-Carbocisteine and ambroxol are two widely utilized compounds for the management of respiratory conditions characterized by viscous sputum. While both aim to facilitate mucus clearance, their mechanisms of action at the molecular level present distinct differences. This guide provides an objective comparison of their in vitro effects on sputum viscosity, drawing upon available experimental data to inform research and drug development.

Mechanisms of Action: A Tale of Two Mucolytics

This compound is primarily classified as a "mucoregulator." Its mechanism involves the intracellular stimulation of sialyl transferase, an enzyme that restores the balance between sialomucins and fucomucins, which are crucial glycoproteins determining the viscoelastic properties of mucus.[1][2] By increasing the production of the less viscous sialomucins, this compound normalizes mucus consistency.[3][4] Some evidence also suggests it may play a role in breaking the disulfide bonds that cross-link mucin glycoproteins.[3]

Ambroxol, on the other hand, is characterized as a "mucokinetic" and "secretolytic" agent.[5] Its primary mechanism involves the stimulation of pulmonary surfactant production by type II pneumocytes.[5][6] This surfactant reduces the adhesion of mucus to the bronchial walls, thereby enhancing mucociliary clearance.[5][6] Additionally, ambroxol is known to depolymerize mucopolysaccharide fibers and break disulfide bonds within the mucus structure, directly reducing its viscosity.[7]

Comparative Overview

While direct head-to-head in vitro studies providing quantitative data on sputum viscosity reduction are limited in publicly available literature, a comparison of their established mechanisms and cellular effects can be summarized as follows:

FeatureThis compoundAmbroxol
Primary Mechanism Mucoregulation: Normalizes the ratio of sialomucins to fucomucins.[1][3][4]Mucokinetic & Secretolytic: Stimulates surfactant production and enhances mucociliary clearance.[5][6]
Secondary Mechanism Breaks disulfide bonds in mucin glycoproteins.[3]Depolymerizes mucopolysaccharide fibers and breaks disulfide bonds.[7]
Effect on Mucin Production Modulates the biosynthesis of mucin types to produce less viscous mucus.[3][4]Can inhibit the expression of MUC5AC, a major airway mucin.[7]
Signaling Pathway Involvement May activate protein kinase B (Akt) phosphorylation and suppress NF-κB and ERK1/2 MAPK signaling pathways, contributing to its antioxidant and anti-inflammatory effects.[2]Inhibits the Erk 1/2 signaling pathway to reduce MUC5AC expression.[7][8]
Direct Action on Sputum Indirectly reduces viscosity by altering mucus composition.[4][9]Directly reduces viscosity by breaking down mucus components and reducing adhesion.[6][7]

Experimental Protocols

The in vitro evaluation of mucolytic agents on sputum viscosity is crucial for preclinical assessment. A common methodology involves the use of a rheometer to measure the viscoelastic properties of sputum samples.

General Protocol for Sputum Viscosity Measurement
  • Sputum Collection: Sputum is collected from patients with respiratory diseases, either through spontaneous expectoration or induction.[10]

  • Sample Preparation: The collected sputum is typically homogenized to ensure consistency. This can be achieved by gentle mechanical mixing.

  • Incubation with Mucolytic Agent: The homogenized sputum is divided into aliquots. A solution of the mucolytic agent (e.g., this compound or ambroxol) at a specified concentration is added to the test aliquots, while a control group receives a placebo or vehicle. The samples are then incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Rheological Measurement: The viscoelastic properties of the sputum samples are measured using a rheometer, often a cone-plate or parallel-plate type.[10][11] Oscillatory shear measurements are performed to determine the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the sputum, respectively. A decrease in these values indicates a reduction in viscosity.

  • Data Analysis: The percentage reduction in viscosity for the treated groups is calculated relative to the control group.

G cluster_collection Sputum Collection & Preparation cluster_treatment Treatment cluster_analysis Analysis SputumCollection 1. Sputum Collection (Spontaneous or Induced) Homogenization 2. Sputum Homogenization SputumCollection->Homogenization Aliquoting 3. Aliquoting Homogenization->Aliquoting Treatment 4. Incubation with This compound or Ambroxol Aliquoting->Treatment Control Control (Vehicle) Aliquoting->Control Rheometry 5. Rheological Measurement (Cone-Plate Rheometer) Treatment->Rheometry Control->Rheometry DataAnalysis 6. Data Analysis (% Viscosity Reduction) Rheometry->DataAnalysis

Experimental Workflow for In Vitro Sputum Viscosity Assay.

Signaling Pathways

The mucolytic and anti-inflammatory effects of both agents are linked to specific intracellular signaling pathways.

This compound Signaling Pathway

This compound's antioxidant and anti-inflammatory properties are partly attributed to its influence on key signaling cascades. It has been shown to activate Protein Kinase B (Akt), which is involved in cell survival, and suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) MAPK pathways.[2]

G cluster_pathways Intracellular Signaling cluster_effects Cellular Effects Carbocisteine This compound Akt Akt (Protein Kinase B) Carbocisteine->Akt activates NFkB NF-κB Carbocisteine->NFkB suppresses ERK12 ERK1/2 MAPK Carbocisteine->ERK12 suppresses Antioxidant Antioxidant Effects Akt->Antioxidant AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory ERK12->AntiInflammatory

This compound's Influence on Key Signaling Pathways.

Ambroxol Signaling Pathway

Ambroxol has been demonstrated to inhibit the expression of the MUC5AC gene, which codes for a major mucus-forming mucin. This effect is mediated through the inhibition of the Extracellular signal-Regulated Kinase 1/2 (Erk 1/2) signaling pathway.[7][8]

G cluster_pathway Intracellular Signaling cluster_effect Cellular Effect Ambroxol Ambroxol Erk12 Erk 1/2 Ambroxol->Erk12 inhibits MUC5AC MUC5AC Expression Erk12->MUC5AC regulates

Ambroxol's Inhibition of the Erk 1/2 Pathway.

Conclusion

References

Carbocisteine vs. Placebo in Clinical Trials: A Statistical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in the respiratory field, understanding the clinical efficacy of mucolytic agents like carbocisteine is paramount. This guide provides a comprehensive statistical comparison of carbocisteine and placebo, drawing upon data from multiple clinical trials. The information is presented to facilitate an objective evaluation of carbocisteine's performance, supported by detailed experimental data and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from meta-analyses of randomized controlled trials (RCTs) comparing carbocisteine to placebo in patients with Chronic Obstructive Pulmonary Disease (COPD).

Table 1: Efficacy of Carbocisteine Compared to Placebo in COPD Patients

Outcome MeasureCarbocisteine GroupPlacebo GroupStatistical MetricResult95% Confidence Interval (CI)P-valueCitations
Rate of Total Exacerbations (per patient/year)--Mean Difference-0.43-0.57 to -0.29<0.01[1][2][3]
Patients with at least one exacerbation--Risk Ratio0.860.78 to 0.95-[1][2][3]
Quality of Life (St. George's Respiratory Questionnaire)--Mean Difference-6.29-9.30 to -3.27<0.0001[1][2][3][4]
Forced Expiratory Volume in 1 second (FEV1)---No significant difference--[1][2][3]
Rate of Hospitalization---No significant difference--[1][2][3]

Table 2: Safety Profile of Carbocisteine Compared to Placebo in COPD Patients

Adverse EffectCarbocisteine GroupPlacebo GroupStatistical MetricResult95% Confidence Interval (CI)P-valueCitations
Any Adverse Effects--Risk Ratio1.020.73 to 1.430.75[2][3][4]
Gastrointestinal Problems--Risk Ratio1.380.71 to 2.660.34[2][3]

Experimental Protocols

The data presented above is primarily derived from systematic reviews and meta-analyses of RCTs. The general methodology employed in these trials is outlined below.

Study Design: The majority of the included studies were randomized, double-blind, placebo-controlled trials.[2][4]

Participant Characteristics:

  • Inclusion Criteria: Participants were typically adults (aged 40-80 years) diagnosed with COPD.[5][6] Specific criteria often included a post-bronchodilator Forced Expiratory Volume in 1 second (FEV1) to Forced Vital Capacity (FVC) ratio of less than 0.7, an FEV1 between 25% and 79% of the predicted value, and a history of at least two COPD exacerbations in the previous two years.[6]

  • Exclusion Criteria: Studies typically excluded individuals with a primary diagnosis of asthma, bronchiectasis, or other significant lung diseases.

Intervention and Control:

  • Intervention: The standard dosage of carbocisteine was 1500 mg per day, often administered as 500 mg three times daily.[4][5][7]

  • Control: The control group received a matching placebo.[5][6]

Data Collection and Analysis:

  • Primary Endpoint: The primary outcome in many trials was the annual rate of COPD exacerbations.[5][6]

  • Secondary Endpoints: These often included changes in lung function (FEV1), quality of life (assessed using the St. George's Respiratory Questionnaire), the number of patients experiencing at least one exacerbation, hospitalization rates, and the incidence of adverse effects.[2][3]

  • Statistical Analysis: For continuous outcomes like the rate of exacerbations and quality of life scores, the mean difference (MD) was calculated. For binary outcomes such as the number of patients with at least one exacerbation and the occurrence of adverse events, the risk ratio (RR) was used.[2][8] The data from individual studies were pooled using meta-analysis techniques, and heterogeneity between studies was assessed using the I² statistic.[2][8]

Mechanism of Action and Signaling Pathways

Carbocisteine's therapeutic effects are attributed to its mucolytic, anti-inflammatory, and antioxidant properties.[8][9] It is believed to restore the balance of sialomucins and fucomucins in bronchial mucus, thereby reducing its viscosity.[10][11] Furthermore, evidence suggests that carbocisteine can modulate inflammatory responses by suppressing signaling pathways such as NF-κB and ERK1/2 MAPK, leading to a reduction in pro-inflammatory cytokines like TNF-alpha.[9][10][11]

cluster_inflammation Inflammatory Stimuli (e.g., Pathogens, Pollutants) cluster_pathway Intracellular Signaling cluster_response Cellular Response Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway ERK1/2 MAPK Pathway ERK1/2 MAPK Pathway Inflammatory Stimuli->ERK1/2 MAPK Pathway Pro-inflammatory Cytokines (e.g., TNF-alpha) Pro-inflammatory Cytokines (e.g., TNF-alpha) NF-kB Pathway->Pro-inflammatory Cytokines (e.g., TNF-alpha) Mucin Gene Expression Mucin Gene Expression ERK1/2 MAPK Pathway->Mucin Gene Expression Airway Inflammation Airway Inflammation Pro-inflammatory Cytokines (e.g., TNF-alpha)->Airway Inflammation Mucus Hypersecretion Mucus Hypersecretion Mucin Gene Expression->Mucus Hypersecretion Carbocisteine Carbocisteine Carbocisteine->NF-kB Pathway Carbocisteine->ERK1/2 MAPK Pathway

Caption: Proposed anti-inflammatory mechanism of carbocisteine.

References

Safety Operating Guide

Navigating the Disposal of (RS)-Carbocisteine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of (RS)-Carbocisteine.

This compound, a mucolytic agent, is generally not classified as a hazardous substance for transport or to the aquatic environment.[1][2] However, adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure workplace safety. The primary directive across all safety data sheets (SDS) is to dispose of the material in accordance with local, state, and national regulations.[1][3]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection.[4] In the case of a spill, solid this compound should be swept or shoveled into a suitable, labeled container for disposal.[1][5] It is important to minimize dust generation during this process.[1] For liquid formulations, absorb the spill with an inert material. In all cases, prevent the chemical from entering drains, sewers, or public waters.[1][6]

Step-by-Step Disposal Procedure

  • Consult Local and National Regulations: The foremost step is to consult your institution's environmental health and safety (EHS) office and review local and national guidelines for chemical waste disposal.[4] These regulations will provide specific instructions for your location.

  • Container Management:

    • Keep this compound waste in its original container whenever possible.

    • If the original container is not usable, transfer the waste to a suitable, well-labeled, and securely sealed container.

    • Do not mix this compound waste with other chemical waste.

    • Handle uncleaned, empty containers as you would the product itself.

  • Disposal of Unused Product:

    • Solid this compound: Collect the solid waste in a designated container. Store away from incompatible materials such as strong acids and bases.[1]

    • Liquid Formulations (e.g., Syrups): For unused medicinal products like syrups, the general guidance is to dispose of them in accordance with local requirements.[7] Some sources state that there are no special disposal requirements for the oral solution.[8] However, it is always best practice to consult with a licensed waste disposal contractor. Do not pour down the drain.[9]

  • Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the this compound waste through a licensed and authorized waste disposal company. This ensures that the final disposal is compliant with all environmental regulations.

Summary of Disposal Recommendations

AspectRecommendationCitations
Regulatory Compliance Adhere strictly to local, state, and national regulations for chemical waste.[1][3][4]
Hazard Classification Generally not considered a hazardous material for transport.[2]
Environmental Protection Avoid release to the environment; prevent entry into sewers and public waters.[1][6][9]
Waste Handling Keep in original or suitable, closed containers. Do not mix with other waste.[5]
Spill Cleanup Sweep up solid material, minimize dust, and place in a container for disposal.[1]
Final Disposal Utilize an authorized/licensed waste disposal contractor.[1]

Disposal Decision Workflow

The following diagram outlines the logical steps for making decisions regarding the disposal of this compound.

start Start: this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines start->consult_sds check_form Identify Form of Waste (Solid, Liquid, Contaminated Material) is_hazardous Is it classified as hazardous waste locally? check_form->is_hazardous consult_sds->check_form package_non_haz Package in a sealed, labeled container. Mark as 'Non-Hazardous Chemical Waste'. is_hazardous->package_non_haz No package_haz Package in a sealed, labeled container. Follow specific hazardous waste labeling. is_hazardous->package_haz Yes disposal_contractor Arrange pickup by a licensed waste disposal contractor. package_non_haz->disposal_contractor package_haz->disposal_contractor document Complete all required waste disposal documentation. disposal_contractor->document end End: Disposal Complete document->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(RS)-Carbocisteine
Reactant of Route 2
Reactant of Route 2
(RS)-Carbocisteine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.